1,11-Dodecadiyne
Description
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Structure
3D Structure
Properties
IUPAC Name |
dodeca-1,11-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJEEGECYXPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066622 | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20521-44-2 | |
| Record name | 1,11-Dodecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20521-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020521442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 1,11-Dodecadiyne (CAS: 20521-44-2) for Advanced Research and Drug Development
This guide serves as a comprehensive technical resource on this compound, a versatile linear C12 hydrocarbon featuring terminal alkyne functionalities. Its unique structure—a flexible eight-carbon methylene chain capped by two reactive acetylene groups—renders it an invaluable building block in polymer chemistry, materials science, and notably, as a sophisticated linker in drug development. We will delve into its fundamental properties, synthesis, key applications, and safe handling, providing the causal insights behind experimental methodologies to empower researchers in their work.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound is a colorless liquid under standard conditions, and its non-polar nature dictates its solubility primarily in organic solvents. The terminal alkynes are the hubs of its reactivity, exhibiting characteristic acidity and susceptibility to a range of addition and coupling reactions.
| Property | Value | Source |
| CAS Number | 20521-44-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈ | [1][2][4][5] |
| Molecular Weight | 162.27 g/mol | [1][2][4] |
| IUPAC Name | Dodeca-1,11-diyne | [1][4] |
| Boiling Point | 99 °C at 15 mmHg | [3] |
| SMILES | C#CCCCCCCCCC#C | [4][5] |
| InChI | 1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | [1][2][4][5] |
| InChIKey | DVVJEEGECYXPEC-UHFFFAOYSA-N | [1][2][5] |
Synthesis Protocol: Alkylation of Acetylene
The most common and scalable synthesis of this compound involves the double alkylation of acetylene. This method builds the C12 backbone by coupling a C8 electrophile with two C2 nucleophilic units derived from acetylene. The protocol below is a representative procedure that ensures high purity and yield.
Experimental Protocol: Synthesis via Sodamide in Liquid Ammonia
This procedure is a robust method for creating terminal diynes from dihalides. The use of liquid ammonia as a solvent is critical; its low boiling point (-33 °C) provides an ideal temperature for the reaction, preventing unwanted side reactions, while readily dissolving the sodium amide (sodamide) base and the acetylide anion intermediate.
Step 1: Generation of Sodium Acetylide
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer in a well-ventilated fume hood.
-
Condense approximately 500 mL of anhydrous liquid ammonia into the flask.
-
Add a small piece of sodium metal until the characteristic blue color persists, indicating the solvent is anhydrous.
-
Add a catalytic amount of ferric nitrate (~0.2 g).
-
Carefully add 2.1 equivalents of sodium metal in small portions.
-
Bubble acetylene gas through the solution. The disappearance of the blue color and the formation of a gray-white precipitate indicates the complete formation of sodium acetylide.
Step 2: Double Alkylation
-
Dissolve 1.0 equivalent of 1,8-dibromooctane in ~100 mL of anhydrous diethyl ether or THF.
-
Add the 1,8-dibromooctane solution dropwise to the stirred sodium acetylide suspension over 2-3 hours. The reaction is exothermic; maintain the temperature by allowing the liquid ammonia to reflux gently.
-
After the addition is complete, allow the reaction to stir for an additional 6-8 hours to ensure complete dialkylation.
Step 3: Workup and Purification
-
Carefully quench the reaction by the slow, portion-wise addition of ammonium chloride to neutralize any unreacted sodium amide.
-
Allow the liquid ammonia to evaporate overnight in the fume hood.
-
Add ~300 mL of water to the remaining residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether (150 mL each).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Causality and Self-Validation
-
Why Liquid Ammonia? It provides a sub-zero reaction temperature that favors the desired Sₙ2 reaction over the competing E2 elimination, which could otherwise lead to olefinic impurities. Its high polarity also helps to solvate the ionic intermediates.
-
Why Sodium Amide? It is a powerful base (pKa of NH₃ is ~38) capable of deprotonating acetylene (pKa ~25) quantitatively, but it is less hazardous and expensive than organolithium reagents.
-
Why a Two-Step Process? The sequential formation of the mono- and then di-alkylated product is controlled by stoichiometry. Using a slight excess of sodium acetylide ensures the reaction goes to completion.
-
Protocol Validation: The purity of the final product can be confirmed through spectroscopic methods (NMR, IR) as detailed in Section 4. The boiling point at a specific pressure is also a key indicator of purity.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Development
The true utility of this compound lies in the reactivity of its terminal alkyne groups. Its bifunctional nature allows it to act as a homobifunctional linker, connecting two molecular entities or serving as a monomer for polymerization.
A. Click Chemistry: A Reliable Ligation Tool
This compound is an exemplary substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click" reaction. Each alkyne can independently react with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.
Application Insight: In drug development, this allows for the precise and efficient conjugation of two different molecules. For example, it can be used to link a targeting moiety (like an antibody or small molecule ligand) to a payload (like a cytotoxic drug or a fluorescent probe). The eight-carbon saturated chain provides a flexible, hydrophobic spacer of a defined length, which is often critical for maintaining the biological activity of both conjugated partners. Pharmaceutical intermediates are crucial for systematically modifying molecular structures to enhance efficacy and reduce toxicity.[]
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.
B. Polymer Chemistry: Building Conjugated Materials
Diynes are fundamental monomers for creating conjugated polymers. Through oxidative coupling reactions like the Glaser-Hay coupling, this compound can be polymerized to form poly(this compound).[7] These polymers contain a repeating diacetylene unit (-C≡C-C≡C-) in their backbone.
Application Insight: Such polydiacetylenes are known for their interesting electronic and optical properties.[8] Upon cross-polymerization, often induced by UV or gamma radiation, these materials can undergo a dramatic color change, making them useful as sensors.[7][8] The flexible -(CH₂)₈- spacer imparts solubility and processability to the resulting polymer, a common challenge in the field of rigid-rod conjugated polymers.[7] This allows the material to be cast into thin films from solution.[7]
Caption: Glaser-Hay oxidative polymerization of this compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of this compound is essential. The following spectroscopic signatures serve as a reliable fingerprint for the molecule.
-
¹H NMR (Proton NMR):
-
~1.95 ppm (triplet, 4H): The four protons on the carbons adjacent to the alkynes (-CH₂-C≡CH). The triplet arises from coupling to the two neighboring protons.
-
~1.81 ppm (singlet or narrow triplet, 2H): The two terminal acetylenic protons (-C≡C-H). The coupling to the adjacent methylene protons is often small and may not be resolved.
-
~1.50-1.25 ppm (multiplet, 12H): The remaining twelve protons of the central methylene groups in the alkyl chain.
-
-
¹³C NMR (Carbon NMR):
-
~84.5 ppm: The internal sp-hybridized carbons (-CH₂-C≡CH).
-
~68.2 ppm: The terminal sp-hybridized carbons (-CH₂-C≡CH).
-
~29.0-28.0 ppm: Multiple signals corresponding to the sp³-hybridized carbons of the methylene chain.
-
~18.4 ppm: The sp³-hybridized carbons adjacent to the alkynes (-CH₂-C≡CH).
-
-
IR Spectroscopy (Infrared):
-
~3310 cm⁻¹ (strong, sharp): The characteristic C-H stretch of a terminal alkyne. The sharpness and intensity of this peak are definitive indicators of the ≡C-H bond.
-
~2930 & 2855 cm⁻¹ (strong): The C-H stretches of the methylene (-CH₂-) groups in the alkyl chain.
-
~2120 cm⁻¹ (weak, sharp): The C≡C triple bond stretch. This peak is often weak for symmetrical or near-symmetrical internal alkynes, but it is typically observable for terminal alkynes.
-
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety. While not acutely toxic, it requires careful management.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is suitable for incidental contact).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] Keep away from heat, sparks, open flames, and other sources of ignition, as terminal alkynes can be energetic compounds.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from oxidizing agents and strong bases. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended to prevent gradual degradation or polymerization.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound (CAS: 20521-44-2) is more than just a simple hydrocarbon; it is a precision tool for molecular construction. Its well-defined length, chemical stability, and the high reactivity of its terminal alkyne groups make it an enabling reagent for researchers in materials science and a strategic linker for professionals in drug development. By understanding the principles behind its synthesis and the mechanisms of its key reactions, scientists can fully leverage its potential to build the complex molecular architectures required to address modern scientific challenges.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88582, this compound. Retrieved from [Link]
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NIST (National Institute of Standards and Technology). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2023). This compound. Substance Registry Services (SRS). Retrieved from [Link]
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Thakur, M., & Lando, J. B. (1983). Structure Determination of the Macromonomer Poly(l,ll-dodecadiyne) and Its Cross-Polymerized Product. Macromolecules, 16(1), 1438-1442. Available at: [Link]
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MDPI. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 15(24), 4684. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties and Experimental Applications of 1,11-Dodecadiyne
Executive Summary
1,11-Dodecadiyne is a linear C12 hydrocarbon featuring terminal alkyne groups, rendering it a highly versatile building block in organic synthesis, materials science, and medicinal chemistry. Its utility in forming complex molecular architectures through reactions like click chemistry, polymerization, and metal-catalyzed cross-coupling is well-established. A precise understanding of its fundamental physicochemical properties, anchored by its molecular weight, is paramount for reproducible and accurate experimental design. This guide provides an in-depth analysis of the molecular weight of this compound, its empirical determination, and its critical role in stoichiometric calculations and analytical characterization. Furthermore, it presents a validated protocol for the preparation of standard molar solutions, directly linking theoretical properties to practical laboratory application.
Introduction to this compound: A Symmetrical Linker
This compound (IUPAC Name: dodeca-1,11-diyne) is a non-polar, long-chain alkyne characterized by the presence of two terminal triple bonds.[1][2] This symmetrical structure provides two reactive sites for chemical modification, making it an ideal linker molecule for synthesizing polymers, macrocycles, and complex drug conjugates. The terminal acetylenic protons are sufficiently acidic to undergo deprotonation, facilitating reactions such as the Sonogashira coupling or the formation of metal acetylides. The molecule's linear geometry and defined length are leveraged in materials science for creating rigid, ordered structures. Its fundamental identity is captured by its CAS Registry Number: 20521-44-2.[2][3]
Core Physicochemical Properties
A molecule's utility in a research context is defined by its physical and chemical properties. For this compound, the molecular weight is the cornerstone property from which most experimental parameters are derived.
Molecular Formula and Elemental Composition
The molecular formula for this compound is C₁₂H₁₈.[1][2][3] This formula dictates its atomic composition:
-
Carbon (C): 12 atoms
-
Hydrogen (H): 18 atoms
This composition is the basis for calculating its molecular weight and is confirmed through elemental analysis and high-resolution mass spectrometry.
Molecular Weight (Molar Mass)
The molecular weight of a compound is the weighted average mass of its molecules, based on the natural abundance of their constituent isotopes. It is calculated by summing the atomic weights of all atoms in the molecular formula.
-
Atomic weight of Carbon (C) ≈ 12.011 amu
-
Atomic weight of Hydrogen (H) ≈ 1.008 amu
Calculation: (12 × 12.011 amu) + (18 × 1.008 amu) = 144.132 + 18.144 = 162.276 g/mol
The accepted molecular weight for this compound is 162.27 g/mol .[2]
Monoisotopic Mass
In contrast to the average molecular weight, the monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each element (¹²C and ¹H). This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used for precise mass determination and unambiguous formula confirmation.
-
Exact mass of ¹²C = 12.00000 Da
-
Exact mass of ¹H = 1.00783 Da
Calculation: (12 × 12.00000 Da) + (18 × 1.00783 Da) = 120.00000 + 18.14094 = 162.14094 Da
The experimentally relevant monoisotopic mass is 162.14085 Da .[1] This value is what researchers would expect to observe as the [M]⁺ ion in an HRMS analysis.
Summary of Key Identifiers and Properties
For ease of reference, the core quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Dodeca-1,11-diyne | [1][2] |
| CAS Number | 20521-44-2 | [2][3] |
| Molecular Formula | C₁₂H₁₈ | [1][2][3] |
| Molecular Weight | 162.27 g/mol | [2] |
| Monoisotopic Mass | 162.14085 Da | [1] |
The Centrality of Molecular Weight in Experimental Design
A precise molecular weight is not merely a descriptive statistic; it is an actionable parameter essential for ensuring the validity and reproducibility of experimental work.
Stoichiometric Integrity in Chemical Synthesis
In any chemical reaction, the molar ratio of reactants dictates the theoretical yield and influences reaction kinetics and impurity profiles. The molecular weight of this compound is the direct conversion factor between the mass of the substance (which is measured on a balance) and the amount in moles (which governs the reaction).
Example Application: Planning a Sonogashira Cross-Coupling Reaction If a researcher aims to react 1.5 molar equivalents of an aryl halide with 100 mg of this compound, the calculation is as follows:
-
Calculate moles of this compound:
-
Moles = Mass / Molecular Weight
-
Moles = 0.100 g / 162.27 g/mol = 0.000616 moles (or 0.616 mmol)
-
-
Calculate required moles of Aryl Halide:
-
0.616 mmol × 1.5 = 0.924 mmol
-
-
Calculate required mass of Aryl Halide (e.g., Iodobenzene, MW = 204.01 g/mol ):
-
Mass = Moles × Molecular Weight
-
Mass = 0.000924 mol × 204.01 g/mol = 0.188 g (or 188 mg)
-
Failure to use an accurate molecular weight would lead to incorrect stoichiometry, potentially resulting in incomplete reactions, increased side products, and complex purification challenges.
Foundational Value in Analytical Chemistry
-
Mass Spectrometry (MS): In MS, the instrument measures the mass-to-charge ratio (m/z). The monoisotopic mass is the theoretical value against which the experimental result is compared. A match within a narrow tolerance (typically <5 ppm) provides high confidence in the identity of the compound. For this compound, the protonated adduct ([M+H]⁺) would be expected at an m/z of 163.14813.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR identifies the chemical environment of nuclei, the integration of proton (¹H NMR) signals provides a ratio of protons in the molecule. This ratio must be consistent with the molecular formula, which is itself validated by the molecular weight.
-
Quantitative Analysis: In techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) that use a standard curve for quantification, the preparation of that standard relies absolutely on the accurate molecular weight to create solutions of known concentration.
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a self-validating method for preparing a standard solution of this compound, demonstrating the direct application of its molecular weight.
Objective: To accurately prepare 10.0 mL of a 100 mM stock solution of this compound in a suitable organic solvent (e.g., anhydrous Tetrahydrofuran (THF)).
Materials:
-
This compound (CAS: 20521-44-2)
-
Anhydrous Tetrahydrofuran (THF)
-
10 mL volumetric flask (Class A)
-
Analytical balance (readability ±0.1 mg)
-
Glass syringe or calibrated micropipette
-
Spatula and weighing paper/boat
Methodology:
-
Calculate the Required Mass:
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = 0.100 mol/L × 0.010 L × 162.27 g/mol = 0.16227 g
-
Therefore, 162.3 mg of this compound is required.
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare the mass.
-
Carefully add this compound to the boat until the balance reads approximately 0.1623 g. Record the exact mass to four decimal places (e.g., 0.1625 g).
-
-
Dissolution and Dilution:
-
Carefully transfer the weighed compound into the 10 mL volumetric flask. Use a small amount of the anhydrous THF to rinse the weighing boat and ensure a quantitative transfer.
-
Add approximately 5-7 mL of anhydrous THF to the flask.
-
Gently swirl the flask until the solid is completely dissolved.
-
Once dissolved, carefully add anhydrous THF up to the 10.0 mL calibration mark. Use a pipette for the final drops to ensure the meniscus is precisely on the line.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Calculate the Final Concentration:
-
The actual concentration should be recalculated based on the exact mass weighed.
-
Formula: Actual Concentration (M) = [Mass Weighed (g) / Molecular Weight ( g/mol )] / Volume (L)
-
Example: Actual Molarity = [0.1625 g / 162.27 g/mol ] / 0.010 L = 0.1001 M
-
-
Storage:
-
Store the solution in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow from fundamental chemical properties to the practical application of preparing a standard solution.
Caption: Workflow for preparing a standard solution of this compound.
Conclusion
The molecular weight of this compound, 162.27 g/mol , is a fundamental constant that serves as the bedrock for its application in scientific research. It bridges the macroscopic world of measurable mass with the microscopic, molar world of chemical reactions. An authoritative understanding and correct application of this value are indispensable for ensuring stoichiometric accuracy in synthesis, achieving precise characterization through analytical techniques, and ultimately generating reliable and reproducible scientific data. This guide has detailed the origin of this value and demonstrated its pivotal role in a standard laboratory workflow, underscoring its importance for any professional in the fields of chemistry and drug development.
References
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PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dodecadiyne-1,12-diol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Properties and Applications of 1,11-Dodecadiyne
Introduction: The Structural and Synthetic Significance of 1,11-Dodecadiyne
This compound is a linear C12 hydrocarbon featuring terminal alkyne functionalities at both ends of an eight-carbon aliphatic chain. This bifunctional architecture makes it a molecule of significant interest in chemical synthesis and materials science. The terminal alkyne groups are not merely endpoints but reactive handles that open gateways to a vast array of chemical transformations. Their sp-hybridized carbons impart a unique linear geometry and a characteristic acidity to the terminal protons, rendering them susceptible to deprotonation and subsequent nucleophilic attack. This reactivity profile allows this compound to serve as a versatile building block for constructing complex molecular architectures, including conjugated polymers, macrocycles, and precisely defined nanostructures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, core reactivities, and its expanding applications in cutting-edge research and development.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of this compound begins with its fundamental physical properties and its characteristic spectroscopic fingerprint. This data is crucial for its identification, purification, and quantitative analysis in experimental settings.
Physicochemical Properties
The essential physicochemical data for this compound are summarized in the table below. This information is critical for designing reaction conditions, such as solvent selection and purification methods.
| Property | Value | Source |
| IUPAC Name | Dodeca-1,11-diyne | [1][2] |
| CAS Number | 20521-44-2 | [1][3] |
| Molecular Formula | C₁₂H₁₈ | [1][3] |
| Molecular Weight | 162.27 g/mol | [1][3] |
| Appearance | Colorless Liquid (Typical) | General Knowledge |
| Boiling Point | 99 °C at 15 mmHg (372 K at 0.020 bar) | [3] |
| InChIKey | DVVJEEGECYXPEC-UHFFFAOYSA-N | [1][2] |
| SMILES | C#CCCCCCCCCC#C | [2] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of this compound. Each technique offers a unique piece of the structural puzzle.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by two highly characteristic absorption bands. A sharp, strong peak appears at approximately 3300 cm⁻¹ , corresponding to the ≡C-H stretching vibration of the terminal alkynes. A weaker, but still sharp, absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch . The presence of both peaks is strong evidence for a terminal alkyne functionality.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. The most downfield signal is a triplet at approximately 1.94 ppm , corresponding to the acetylenic protons (HC≡C-) . The triplet multiplicity arises from coupling to the adjacent methylene group. The methylene group adjacent to the triple bond (-C≡C-CH₂ -) appears as a triplet of triplets around 2.18 ppm . The remaining methylene groups in the aliphatic chain produce a complex multiplet in the 1.2-1.6 ppm region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is equally informative. The sp-hybridized carbons of the alkyne appear at two distinct chemical shifts: the terminal, proton-bearing carbon (H-C≡ C-) is found around 68 ppm , while the internal alkyne carbon (H-C≡C- ) resonates further downfield at approximately 84 ppm . The aliphatic carbons appear in the upfield region between 18 and 30 ppm .
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio of 162.27 .[1] The fragmentation pattern would be characterized by the loss of alkyl fragments from the central chain.
Core Reactivity: A Dual-Ended Platform for Molecular Construction
The synthetic utility of this compound stems from the diverse reactions characteristic of its terminal alkyne groups. These reactions can be performed at one or both ends, allowing for the synthesis of monofunctionalized or symmetrical bifunctionalized products.
Oxidative Homocoupling: The Gateway to Polydiacetylenes
The oxidative coupling of terminal alkynes, known as the Glaser, Eglinton, or Hay coupling, is a cornerstone of diyne chemistry.[4][5] When applied to this compound, this reaction can proceed via two main pathways depending on the reaction conditions: intramolecularly to form macrocycles or intermolecularly to produce linear polymers.
-
Mechanism: These reactions are typically catalyzed by copper salts (e.g., CuCl, Cu(OAc)₂) in the presence of a base (e.g., pyridine, TMEDA) and an oxidant (often O₂ from air).[6][7] The process involves the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes oxidative coupling to form a new carbon-carbon bond, yielding a conjugated 1,3-diyne linkage.[7]
-
Application: This polymerization is the primary method for synthesizing poly(this compound), a macromonomer that can be further cross-polymerized to create highly ordered, conjugated polymer networks with interesting electronic and optical properties.
Azide-Alkyne [3+2] Cycloaddition: The "Click" Chemistry Workhorse
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[8][9] this compound, with its two terminal alkynes, is an ideal scaffold for this transformation.
-
Mechanism: The reaction involves the [3+2] cycloaddition between an azide (R-N₃) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[10] The copper(I) catalyst is essential for activating the alkyne and ensuring the high regioselectivity of the reaction.
-
Application in Drug Development & Bioconjugation: This reaction is extensively used to link this compound to biomolecules, fluorescent tags, or other small molecules.[10] In drug discovery, it can be used to create bivalent inhibitors by connecting two pharmacophores to a central dodecadiyne linker, allowing them to bind to two sites on a target protein simultaneously. The stability and neutrality of the resulting triazole ring make it an ideal linkage in biological systems.[11][12]
Advanced Applications
The unique chemical properties of this compound have positioned it as a key component in several advanced fields.
Materials Science: Building Blocks for 2D Carbon Allotropes
This compound is a precursor for the synthesis of novel two-dimensional carbon materials like graphdiyne.[13] Graphdiyne is an allotrope of carbon, similar to graphene, but contains both sp²- and sp-hybridized carbon atoms, creating a porous, highly conjugated sheet.[14][15] The synthesis often involves on-surface polymerization of molecules like hexaethynylbenzene, but related α,ω-diynes can be used to create linear-chained analogues and other ordered nanostructures.[16] The defined length of the -(CH₂)₈- chain in this compound allows for precise control over the pore size and electronic properties of the resulting material.
Drug Discovery: A Tunable Linker for Chimeric Molecules
In modern medicinal chemistry, linkers are crucial for connecting different molecular fragments, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[17][] this compound, after conversion of its alkyne ends to stable linkages like triazoles, serves as a non-cleavable, hydrophobic linker. The eight-carbon chain provides a specific spatial separation between the connected moieties, which can be critical for optimal biological activity. Researchers can tune the length of the -(CH₂)n- chain in related diynes to systematically study structure-activity relationships, making the α,ω-diyne family a valuable tool for optimizing the performance of chimeric drugs.[12]
Experimental Protocol: Glaser-Hay Oxidative Polymerization of this compound
This protocol provides a representative method for the synthesis of poly(this compound).
Objective: To synthesize a linear polymer from this compound via copper-catalyzed oxidative coupling.
Materials:
-
This compound (1.0 eq)
-
Copper(I) Chloride (CuCl) (0.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon). This is crucial because the copper(I) catalyst can be sensitive to oxidation, and the reaction is controlled by the slow introduction of an oxidant.
-
Reagent Dissolution: this compound (1.0 eq) is dissolved in anhydrous DCM. In a separate flask, CuCl (0.1 eq) and TMEDA (1.2 eq) are dissolved in DCM. The TMEDA serves as both a base to facilitate acetylide formation and a ligand to solubilize the copper catalyst.[6]
-
Initiation: The this compound solution is added to the reaction flask. The catalyst solution (CuCl/TMEDA) is then added dropwise to the stirred monomer solution at room temperature.
-
Oxidation & Polymerization: An air or O₂ source is bubbled slowly through the reaction mixture via a needle. Oxygen acts as the terminal oxidant, regenerating the active Cu(I) catalyst and driving the coupling reaction. The reaction is typically allowed to proceed for 12-24 hours. The progress can be monitored by the disappearance of the terminal alkyne peak in the IR spectrum.
-
Workup & Precipitation: Once the reaction is complete, the mixture is concentrated under reduced pressure. The resulting residue is then dissolved in a minimal amount of DCM and precipitated by adding it dropwise to a large volume of stirred methanol. This step is critical for removing unreacted monomer and short oligomers, which are more soluble in methanol than the desired polymer.
-
Purification & Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any remaining impurities, and dried under vacuum to yield the final product.
Self-Validation: The success of the polymerization is confirmed by comparing the spectroscopic data of the product to the starting material. The IR spectrum of the polymer should show a significant reduction or complete absence of the ≡C-H stretch at ~3300 cm⁻¹, while retaining or showing a new peak for the newly formed internal C≡C-C≡C bond system.
Conclusion
This compound is far more than a simple linear hydrocarbon; it is a powerful and versatile platform for chemical innovation. Its symmetrically placed terminal alkyne groups provide reliable and efficient handles for a range of high-yield transformations, including polymerization and cycloaddition reactions. From the synthesis of novel conjugated materials with tunable properties to the precise construction of complex bioactive molecules, this compound continues to be a molecule of choice for researchers pushing the boundaries of materials science and drug discovery. Its predictable reactivity and structural simplicity ensure its enduring relevance in the modern chemical laboratory.
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1,11-Dodecadiyne: A Comprehensive Technical Guide for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Linear C12 Linker
1,11-dodecadiyne is a linear, twelve-carbon hydrocarbon chain featuring terminal alkyne groups at both ends (HC≡C-(CH₂)₈-C≡CH).[1] This symmetrical structure is not merely a simple organic molecule; it is a highly versatile bifunctional linker that has found significant application in materials science, polymer chemistry, and the synthesis of complex organic scaffolds relevant to drug discovery. The presence of terminal alkynes—sp-hybridized carbon atoms with high electron density—confers exceptional chemical reactivity, making them prime candidates for constructing molecular wires, 2D networks, and other nanostructures.[2][3]
The utility of this compound stems from the precise spatial separation and reactivity of its terminal functional groups. The eight-carbon methylene spacer provides flexibility and a defined length, allowing for the controlled assembly of larger, well-defined architectures. This guide provides a comprehensive overview of the structural formula, synthesis, spectroscopic identity, and key reactive pathways of this compound, offering a technical resource for its effective application in advanced research.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is the foundation of its utility. A clear understanding of its basic properties is essential before its incorporation into any synthetic workflow.
Structural Formula:
The molecule consists of a central polymethylene chain of eight carbon atoms, flanked on each side by an ethynyl group.
Key Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | dodeca-1,11-diyne | [4] |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| CAS Number | 20521-44-2 | [1] |
| Monoisotopic Mass | 162.14085 Da | [4] |
| Physical State | Liquid | [5] |
Spectroscopic Validation: Confirming the Structure
The unambiguous identification of this compound is paramount for ensuring experimental reproducibility and the validity of downstream applications. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first-pass technique for confirming the presence of the key functional groups—the terminal alkynes.
-
C-H Stretch (alkynyl): A sharp, characteristic absorption band is expected around 3300 cm⁻¹ . This peak is diagnostic for the hydrogen atom attached to an sp-hybridized carbon (≡C-H) and is a primary indicator of a terminal alkyne.
-
C≡C Stretch (alkynyl): A weaker, sharp band typically appears in the region of 2100-2260 cm⁻¹ . The intensity of this peak can be low due to the relatively symmetric nature of the molecule, but its presence is a key confirmation.[6]
-
C-H Stretch (alkyl): Stronger absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the C-H stretching vibrations of the -(CH₂)₈- polymethylene chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed map of the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The symmetry of the molecule simplifies the proton NMR spectrum. We expect to see:
-
δ ≈ 1.9 ppm (triplet, 2H): This signal corresponds to the terminal alkynyl protons (≡C-H). The coupling to the adjacent methylene group (-CH₂-) results in a triplet.
-
δ ≈ 2.2 ppm (multiplet, 4H): These are the protons on the methylene groups adjacent to the triple bonds (-CH₂-C≡).
-
δ ≈ 1.2-1.6 ppm (multiplet, 12H): This broad multiplet represents the overlapping signals from the remaining six methylene groups in the center of the alkyl chain.
¹³C NMR Spectroscopy: The carbon spectrum provides further confirmation of the structure:
-
δ ≈ 84 ppm: The sp-hybridized carbons directly bonded to the alkyl chain (C ≡C-H).
-
δ ≈ 68 ppm: The terminal sp-hybridized carbons (C≡C -H).
-
δ ≈ 18-30 ppm: A series of peaks corresponding to the eight sp³-hybridized carbons of the methylene chain.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure.
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak at m/z = 162.14 would correspond to the molecular ion.[4]
-
Adducts: In softer ionization techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 163.14813) or [M+Na]⁺ (m/z 185.13007) are predicted.[4]
Synthesis of this compound: A Practical Workflow
A common and reliable method for synthesizing this compound is through the alkylation of acetylene with a suitable dihaloalkane, such as 1,8-dibromooctane. This process is typically carried out in liquid ammonia with a strong base like sodium amide (NaNH₂).
Experimental Protocol: Synthesis via Sodamide/Liquid Ammonia
This protocol describes a robust, field-proven method for the gram-scale synthesis of this compound.
Causality: The use of liquid ammonia (-33 °C) provides a low-temperature medium that can dissolve alkali metals and their amides while also being a suitable solvent for acetylene gas. Sodium amide is a powerful base, strong enough to deprotonate acetylene (pKa ≈ 25) to form the sodium acetylide nucleophile.
Step-by-Step Methodology:
-
Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under an inert atmosphere (e.g., argon).
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the flask to approximately half its volume.
-
Sodium Amide Formation: Small, clean pieces of sodium metal are added cautiously to the liquid ammonia, followed by a catalytic amount of ferric nitrate (Fe(NO₃)₃). The reaction is complete when the characteristic deep blue color of the solvated electron disappears, and a gray suspension of sodium amide is formed.
-
Acetylene Addition: Purified acetylene gas is bubbled through the stirred suspension of sodium amide. This forms the disodium acetylide intermediate.
-
Alkylation: A solution of 1,8-dibromooctane in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to the reaction mixture over several hours. The temperature must be maintained at -33 °C. This is a critical step; slow addition prevents dimerization and polymerization side reactions.
-
Quenching: After the addition is complete and the reaction has stirred for several hours, the reaction is carefully quenched by the slow addition of ammonium chloride to neutralize any remaining sodium amide.
-
Workup: The ammonia is allowed to evaporate overnight. The remaining residue is partitioned between water and a nonpolar organic solvent (e.g., hexane or diethyl ether). The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.
Synthetic Workflow Diagram
Key Reactions and Applications
The terminal alkyne groups of this compound are its reactive centers, enabling a wide range of transformations. Alkynes are versatile building blocks for constructing valuable molecular scaffolds.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This is arguably the most powerful application of terminal alkynes. The Cu(I)-catalyzed reaction between an alkyne and an azide forms a stable 1,2,3-triazole linkage with exceptional efficiency and selectivity. Because this compound is a bis-alkyne, it can be used to link two azide-containing molecules or to form polymers.
Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise fashion to form the triazole ring. This process is highly reliable and is a cornerstone of bioconjugation and materials science.[7]
Sonogashira Coupling
This palladium/copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] Using this compound, one can couple aromatic or vinylic groups to both ends of the C12 chain, creating rigid-rod type molecules useful in molecular electronics and materials science.
Polymerization
The bifunctional nature of this compound makes it an excellent monomer for polymerization. For example, oxidative coupling (e.g., using Hay or Glaser conditions) can produce poly(dodecadiyne), a conjugated polymer with interesting electronic and optical properties.
Safety and Handling
-
Hazards: this compound is considered an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[9]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent oxidative degradation.
Conclusion
This compound is a powerful and versatile molecular tool. Its linear, symmetric structure and the high reactivity of its terminal alkyne groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic identity is the critical first step toward its successful application in advanced materials, polymer synthesis, and the development of novel therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic strategies.
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An In-depth Technical Guide to the Boiling Point of 1,11-Dodecadiyne for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Physical Constant
To the casual observer, the boiling point of a chemical compound is a mere physical constant. However, for researchers, synthetic chemists, and professionals in drug development, it is a critical parameter that dictates reaction conditions, purification strategies, and even the formulation of final products. 1,11-dodecadiyne, a linear twelve-carbon chain with terminal alkyne functionalities, is a versatile building block in organic synthesis. Its utility in click chemistry, the formation of complex molecular architectures, and as a linker in bioactive molecules underscores the importance of a thorough understanding of its physical properties. This guide provides an in-depth analysis of the boiling point of this compound, grounded in experimental data, theoretical principles, and practical considerations for the laboratory setting.
Section 1: Boiling Point of this compound: A Comprehensive Data Analysis
A precise understanding of a compound's boiling point is fundamental for its manipulation in a laboratory or industrial setting. For this compound, both experimental and predicted data contribute to a complete picture of its volatility.
Experimental and Predicted Boiling Point Data
The National Institute of Standards and Technology (NIST) provides a crucial piece of experimental data for the boiling point of this compound under reduced pressure.[1] This is particularly valuable as many organic compounds, especially those with higher molecular weights, are purified by vacuum distillation to prevent decomposition at their atmospheric boiling points.
For practical applications at atmospheric pressure, a predicted boiling point is a useful metric. Various computational models can estimate this value based on the molecular structure.
| Parameter | Value | Source |
| Experimental Boiling Point | 98.85 °C (372 K) at 0.020 bar (15 Torr) | NIST Chemistry WebBook[1] |
| Predicted Atmospheric Boiling Point | 224.3 °C ± 40 °C | AAT Bioquest Boiling Point Predictor[2] |
Comparative Analysis with Analogous C12 Hydrocarbons
To fully appreciate the influence of the terminal alkyne groups on the boiling point of this compound, it is instructive to compare it with its twelve-carbon alkane and alkene counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| n-Dodecane | C₁₂H₂₆ | 170.34 | 214 to 218 |
| 1,11-Dodecadiene | C₁₂H₂₂ | 166.31 | 207[3] |
| This compound | C₁₂H₁₈ | 162.27 | ~224.3 (Predicted) |
This comparison reveals a fascinating trend. Despite having the lowest molecular weight, this compound is predicted to have the highest boiling point. This contradicts the general trend where boiling point increases with molecular weight due to stronger van der Waals forces. The explanation lies in the unique electronic structure of the alkyne functional groups.
Section 2: The Causality Behind the Boiling Point: A Deeper Look at Intermolecular Forces
The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, several factors contribute to its relatively high boiling point compared to its saturated and less unsaturated analogues.
The Dominance of London Dispersion Forces
For nonpolar or weakly polar molecules like hydrocarbons, the primary intermolecular forces are London dispersion forces. These transient forces arise from temporary fluctuations in electron distribution, creating instantaneous dipoles. The strength of these forces is influenced by:
-
Molecular Weight and Size: Larger molecules with more electrons exhibit stronger dispersion forces, generally leading to higher boiling points.[4]
-
Molecular Shape: Linear, unbranched molecules, like this compound, have a larger surface area for intermolecular contact compared to their more compact, branched isomers.[4] This increased contact area results in stronger dispersion forces and, consequently, a higher boiling point.
The Unique Contribution of the Alkyne Triple Bond
The presence of two terminal alkyne groups in this compound introduces additional factors that enhance its intermolecular attractions:
-
Increased Polarizability: The π-electron clouds of the carbon-carbon triple bonds are more diffuse and polarizable than the electron clouds of single or double bonds. This heightened polarizability leads to stronger instantaneous dipole-induced dipole interactions, significantly strengthening the overall London dispersion forces.
-
Weak Dipole-Dipole Interactions: Although hydrocarbons are generally considered nonpolar, the sp-hybridized carbon atoms of a terminal alkyne are more electronegative than sp² or sp³ hybridized carbons. This creates a slight dipole moment in the C-H bond of the terminal alkyne, leading to weak dipole-dipole interactions between molecules. While weaker than dispersion forces in this case, they contribute to the overall intermolecular attraction.
The combination of a long, linear carbon chain maximizing surface area and the enhanced polarizability and weak dipole moments from the two terminal alkyne groups provides a compelling explanation for the predicted high boiling point of this compound.
Caption: Relationship between molecular structure, intermolecular forces, and the boiling point of this compound.
Section 3: Practical Applications and Significance in Research and Development
The terminal alkyne groups of this compound are not merely structural features influencing its boiling point; they are highly reactive functional groups that make this molecule a valuable tool in several areas of chemical research and development.
A Key Player in "Click" Chemistry
Terminal alkynes are cornerstone functional groups in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This highly efficient and specific reaction allows for the formation of stable triazole linkages. This compound, with its two terminal alkynes, can be used to link two different molecules or to create polymers and other complex structures. This has significant implications in drug discovery for creating libraries of compounds for high-throughput screening and in bioconjugation for linking molecules to proteins or other biological targets.
Building Blocks in Organic Synthesis and Materials Science
The reactivity of the terminal C-H bond in alkynes allows for a variety of chemical transformations, including Sonogashira coupling, which forms carbon-carbon bonds.[5] The bifunctional nature of this compound makes it an ideal monomer for the synthesis of polymers with unique electronic and physical properties. In drug development, long-chain hydrocarbons can be incorporated into molecules to modulate their lipophilicity, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.
Section 4: Experimental Determination of Boiling Point: A Validated Protocol
Accurate experimental determination of the boiling point is a fundamental laboratory skill. The following protocol outlines the Thiele tube method, a reliable and microscale technique suitable for determining the boiling point of a liquid like this compound.
The Thiele Tube Method: A Step-by-Step Protocol
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the boiling point is identified as the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling, at which point the liquid is drawn back into the capillary.
Materials:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
-
Sample of this compound (a few drops)
Procedure:
-
Preparation:
-
Securely clamp the Thiele tube to a stand.
-
Fill the Thiele tube with heating oil to a level just above the top of the side arm.
-
Attach the thermometer to a holder and position it in the Thiele tube so that the bulb is below the side arm.
-
Place a few drops of this compound into the small test tube.
-
Insert the capillary tube (sealed end up) into the test tube containing the sample.
-
Attach the test tube to the thermometer with a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the tube will ensure even heat distribution through convection.
-
As the temperature rises, observe the sample. Air will initially expand and exit the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease as the temperature drops.
-
Carefully observe the exact temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point of this compound.
-
Record the atmospheric pressure at the time of the experiment.
-
Self-Validation and Trustworthiness:
-
Calibration: Ensure the thermometer is calibrated against known standards.
-
Purity: The sharpness of the boiling point is an indicator of purity. A broad boiling range suggests the presence of impurities.
-
Repeatability: Perform the determination at least twice to ensure the results are reproducible.
Caption: A streamlined workflow for the experimental determination of a liquid's boiling point using the Thiele tube method.
Conclusion
The boiling point of this compound is a multifaceted property that is best understood through a combination of experimental data, theoretical predictions, and a comparative analysis of its molecular structure. Its predicted atmospheric boiling point of approximately 224.3 °C is notably higher than its alkane and alkene analogues, a direct consequence of the enhanced intermolecular forces arising from its long, linear shape and the increased polarizability of its two terminal alkyne groups. For professionals in research, synthesis, and drug development, a firm grasp of this property is not just academic; it is essential for the practical and efficient utilization of this versatile chemical building block. The provided experimental protocol offers a reliable method for the in-house verification of this critical physical constant, ensuring both scientific integrity and the successful progression of research and development endeavors.
References
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]
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A Spectroscopic Guide to 1,11-Dodecadiyne: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,11-dodecadiyne, a long-chain terminal diyne. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of key spectroscopic techniques for the characterization of this molecule. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer in-depth interpretations of the resulting spectral data.
Introduction to this compound and its Spectroscopic Characterization
This compound (C₁₂H₁₈, Molar Mass: 162.27 g/mol ) is a linear hydrocarbon featuring terminal alkyne functionalities at both ends of its twelve-carbon chain.[1][2] This structure makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in any research or development setting.
This guide will focus on the primary spectroscopic techniques used for the elucidation of this compound's structure: Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Vibrational Spectroscopy: Probing the Alkyne Bonds
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, these methods are particularly adept at identifying the characteristic vibrations of the terminal alkyne groups.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The frequencies of absorption are characteristic of the specific bonds and functional groups present.[3]
Expected IR Spectrum of this compound: The key diagnostic peaks for this compound are associated with its terminal alkyne moieties.[2][4]
-
≡C-H Stretch: A sharp, strong absorption band is expected in the region of 3330-3270 cm⁻¹ . This peak is characteristic of the stretching vibration of the hydrogen atom bonded to a sp-hybridized carbon of the terminal alkyne.[4]
-
C≡C Stretch: A weak absorption is anticipated in the 2260-2100 cm⁻¹ region.[4] The weakness of this peak is due to the low change in dipole moment during the stretching vibration of the relatively non-polar carbon-carbon triple bond.
-
≡C-H Bend: A bending vibration may be observed in the 700-610 cm⁻¹ range.[4]
-
C-H Stretches and Bends: The long aliphatic chain will give rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.
| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Intensity |
| ≡C-H Stretch | 3330-3270 | Strong, Sharp |
| C-H Stretch (alkane) | 2960-2850 | Strong |
| C≡C Stretch | 2260-2100 | Weak |
| C-H Bend (alkane) | 1465, 1375 | Medium |
| ≡C-H Bend | 700-610 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like this compound.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: FT-IR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Raman Spectroscopy
Theoretical Principles: Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule.[5]
Expected Raman Spectrum of this compound: Raman spectroscopy is particularly sensitive to non-polar bonds.
-
C≡C Stretch: The carbon-carbon triple bond stretch, which is weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum in the 2260-2100 cm⁻¹ region. This is because the polarizability of the C≡C bond changes significantly during the stretching vibration.
-
≡C-H Stretch: The terminal C-H stretch will also be visible in the 3330-3270 cm⁻¹ region.
The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei (typically ¹H and ¹³C).[6]
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.[7]
Expected ¹H NMR Spectrum of this compound: Due to the symmetry of the molecule, a relatively simple spectrum is expected.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HC≡C- | ~1.8 - 2.0 | Triplet | 2H |
| HC≡C-CH ₂- | ~2.1 - 2.3 | Triplet of triplets | 4H |
| -CH₂- (internal) | ~1.2 - 1.6 | Multiplet | 12H |
-
The terminal alkyne protons (HC≡C-) are expected to appear as a triplet due to coupling with the adjacent methylene protons.
-
The methylene protons adjacent to the triple bond (HC≡C-C H₂-) will be deshielded and will likely appear as a triplet of triplets due to coupling with both the terminal alkyne proton and the next methylene group.
-
The internal methylene protons (-CH₂-) will have overlapping signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[8][9]
Expected ¹³C NMR Spectrum of this compound:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| HC ≡C- | ~68 - 72 |
| HC≡C - | ~80 - 85 |
| HC≡C-C H₂- | ~18 - 22 |
| -C H₂- (internal) | ~28 - 30 |
-
The two carbons of the terminal alkyne (H C≡ C-) will have distinct chemical shifts. The sp-hybridized carbon bonded to the hydrogen will be more shielded than the internal sp-hybridized carbon.
-
The carbons of the aliphatic chain will have chemical shifts in the typical alkane region. Due to the molecule's symmetry, only half the number of expected signals for a 12-carbon chain will be observed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired using a single pulse experiment.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[8]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.
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A Guide to the ¹³C NMR Spectrum of 1,11-Dodecadiyne: From Theoretical Prediction to Practical Application
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,11-dodecadiyne. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the structural reasoning behind the spectral features, offers a robust experimental protocol, and provides a framework for interpreting the spectrum of this and similar long-chain unsaturated hydrocarbons.
Introduction: The Power of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which focuses on protons, ¹³C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering crucial information about their chemical environment, hybridization, and connectivity.[2] Each unique carbon atom in a molecule typically gives rise to a distinct signal, making it an invaluable tool for verifying molecular structures.[1]
This guide focuses on this compound, a linear twelve-carbon chain with terminal alkyne groups. Its symmetrical structure and the presence of both sp- and sp³-hybridized carbons make it an excellent case study for applying the core principles of ¹³C NMR spectroscopy.
Molecular Structure and Symmetry Analysis
To accurately predict and interpret the ¹³C NMR spectrum, a foundational understanding of the molecule's structure and symmetry is essential. This compound possesses a high degree of symmetry, with a plane of symmetry bisecting the central C6-C7 bond.
Due to this symmetry, pairs of carbon atoms equidistant from the center are chemically equivalent.[2] Consequently, a molecule with twelve carbon atoms will not display twelve unique signals. Instead, we expect to observe only six distinct signals in the proton-decoupled ¹³C NMR spectrum.
The carbon atoms are numbered as follows:
HC≡C-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-C≡CH 1 2 3 4 5 6 7 8 9 10 11 12
The chemically equivalent pairs are:
-
C1 and C12
-
C2 and C11
-
C3 and C10
-
C4 and C9
-
C5 and C8
-
C6 and C7
This reduction in the number of signals is a key predictive feature for confirming the structure of symmetrical molecules.
Caption: Molecular structure of this compound highlighting the 12 carbon atoms.
Predicted ¹³C NMR Spectrum and Signal Assignment
In the absence of a publicly available experimental spectrum, a reliable prediction can be formulated based on established chemical shift ranges and data from analogous structures. The chemical shift (δ) is primarily influenced by the hybridization of the carbon atom and its electronic environment.
Key Chemical Shift Regions:
-
sp-hybridized carbons (Alkynes): These carbons typically resonate in the range of 70-110 ppm.[3] Terminal alkyne carbons (≡CH) are generally found at the lower end of this range, while internal, quaternary alkyne carbons (-C≡C-) are shifted further downfield.
-
sp³-hybridized carbons (Alkanes): These carbons appear in the upfield region of the spectrum, generally between 10-50 ppm.[3] The precise shift depends on the carbon's position within the alkyl chain.
The following table outlines the predicted chemical shifts for the six unique carbons of this compound, based on computational prediction and comparison with similar long-chain hydrocarbons.
| Carbon Atom(s) | Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C12 | ≡CH (methine) | sp | ~ 68 ppm | Terminal alkyne, shielded by the triple bond's magnetic anisotropy. |
| C2, C11 | -C≡ (quaternary) | sp | ~ 84 ppm | Internal alkyne carbon, deshielded relative to the terminal carbon. |
| C3, C10 | -CH₂- | sp³ | ~ 18 ppm | Propargylic carbon, adjacent to the triple bond. |
| C4, C9 | -CH₂- | sp³ | ~ 28 ppm | Aliphatic carbon, beta to the alkyne group. |
| C5, C8 | -CH₂- | sp³ | ~ 28.5 ppm | Aliphatic carbon, gamma to the alkyne group. |
| C6, C7 | -CH₂- | sp³ | ~ 29 ppm | Central aliphatic carbons, furthest from the deshielding effects of the alkynes. |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental results depending on solvent and temperature.[4]
Experimental Protocol for High-Quality ¹³C NMR Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful consideration of experimental parameters. The low natural abundance of the ¹³C isotope (1.1%) and the potentially long relaxation times of quaternary carbons necessitate specific choices to ensure a good signal-to-noise ratio.[2]
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 50-100 mg of this compound.
-
Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules and its carbon signal at ~77 ppm serves as a convenient internal reference.[3]
-
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0 ppm. However, for routine analysis, referencing to the solvent peak is sufficient.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.
-
Tuning and Matching: Tune and match the ¹³C probe to the sample to maximize sensitivity.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters (Self-Validating System):
-
Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by collapsing C-H coupling multiplets into single lines for each carbon, and it provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[5]
-
Pulse Angle: Use a 30° pulse angle. This is a compromise that allows for a shorter relaxation delay than a 90° pulse, increasing the number of scans possible in a given time, which is crucial for a dilute or insensitive sample.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Set to 2 seconds. While quaternary carbons (C2, C11) can have long relaxation times, this delay is a practical starting point. If signal intensity for these carbons is poor, D1 should be increased.
-
Number of Scans (NS): Start with 1024 scans. This number can be increased significantly (e.g., to 4096 or higher) if the signal-to-noise ratio is insufficient after the initial acquisition. The signal-to-noise ratio improves with the square root of the number of scans.
-
Spectral Width (SW): Set a spectral width of ~240 ppm (from -10 to 230 ppm) to ensure all possible carbon signals are captured.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.
Advanced Analysis: DEPT for Signal Validation
To unequivocally assign the signals, especially within the crowded aliphatic region, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. This technique differentiates carbon signals based on the number of attached protons.[1]
-
DEPT-90: This spectrum will only show signals from CH (methine) carbons. In the case of this compound, the C1/C12 signal at ~68 ppm should be the only peak present.
-
DEPT-135: This spectrum shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. For this molecule, the C1/C12 signal will be positive, while the signals for C3/C10, C4/C9, C5/C8, and C6/C7 will all appear as negative peaks. Quaternary carbons (C2/C11) are absent in both DEPT-90 and DEPT-135 spectra.
By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, a chemist can confidently assign each signal to its corresponding carbon type, thus validating the structure.
Conclusion
The ¹³C NMR spectrum of this compound is a clear illustration of how molecular symmetry and carbon hybridization dictate spectral appearance. The molecule is predicted to show six distinct signals: two in the alkyne region (sp carbons) and four in the aliphatic region (sp³ carbons). This guide provides a robust framework for predicting, acquiring, and interpreting this spectrum. The outlined experimental protocol is designed to yield high-quality data, and the use of advanced techniques like DEPT ensures confident and accurate structural validation. This comprehensive approach serves as a valuable resource for scientists engaged in the synthesis and characterization of unsaturated organic molecules.
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Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
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1,11-Dodecadiene. PubChem. [Link]
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Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 1,11-Dodecadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Long-Chain Diyne
1,11-dodecadiyne (C₁₂H₁₈, Molecular Weight: 162.27 g/mol ) presents a unique subject for mass spectrometric analysis.[1] As a long-chain hydrocarbon featuring two terminal alkyne groups, its structure dictates a distinct fragmentation behavior under various ionization techniques. This guide provides a comprehensive overview of the mass spectrometry of this compound, offering insights into its ionization, fragmentation, and the experimental protocols necessary for its characterization. Understanding the mass spectrometric profile of such molecules is crucial in fields ranging from synthetic chemistry to materials science and drug development, where long-chain unsaturated hydrocarbons are often key intermediates or structural motifs.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount in the mass spectrometric analysis of this compound, as it directly influences the extent of fragmentation and the observability of the molecular ion.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound.[1] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] Due to the high energy imparted, the molecular ion often undergoes extensive fragmentation, providing valuable structural information.
Expected Fragmentation Behavior under EI:
While an experimental mass spectrum for this compound is not publicly available due to licensing restrictions, a theoretical fragmentation pattern can be constructed based on established principles for long-chain alkanes and terminal alkynes.
The fragmentation of long-chain alkanes is characterized by the formation of a series of alkyl cations separated by 14 Da (the mass of a CH₂ group).[2] For this compound, we can expect a similar pattern of fragmentation along the eight-carbon methylene chain.
The presence of terminal alkyne groups introduces specific fragmentation pathways. A key fragmentation for terminal alkynes is the loss of a hydrogen atom from the sp-hybridized carbon, resulting in a strong [M-1]⁺ ion. Another characteristic fragmentation is the cleavage of the C-C bond alpha to the triple bond, leading to the formation of a resonance-stabilized propargyl cation (C₃H₃⁺) at m/z 39.
Key Predicted Fragments in the EI Mass Spectrum of this compound:
| m/z | Proposed Fragment | Notes |
| 162 | [C₁₂H₁₈]⁺• | Molecular Ion (likely of low abundance) |
| 161 | [C₁₂H₁₇]⁺ | Loss of a terminal hydrogen atom (expected to be a prominent peak) |
| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl radical (•CH₃) |
| 133 | [C₁₀H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) |
| ... | ... | Series of fragments separated by 14 Da due to cleavage of the alkyl chain |
| 39 | [C₃H₃]⁺ | Propargyl cation (a hallmark of terminal alkynes) |
Diagram: Theoretical Electron Ionization Fragmentation of this compound
Caption: Theoretical fragmentation of this compound under EI.
Chemical Ionization (CI): A Softer Approach
Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation and a more abundant protonated molecule, [M+H]⁺. In CI, a reagent gas (e.g., methane or ammonia) is ionized by electron impact, and these reagent gas ions then react with the analyte molecule to produce ions. This is a lower-energy process compared to EI, making it ideal for confirming the molecular weight of the analyte.
With methane as the reagent gas, the primary ionizing species are CH₅⁺ and C₂H₅⁺. These act as Brønsted acids, protonating the this compound molecule. The resulting [M+H]⁺ ion at m/z 163 would be the base peak in the CI spectrum.
Electrospray Ionization (ESI): Challenges and Solutions for a Nonpolar Analyte
Electrospray Ionization (ESI) is a very soft ionization technique, typically used for polar and large molecules.[3] Nonpolar hydrocarbons like this compound are not readily ionized by ESI. However, under certain conditions, radical cations can be formed.[4] A more reliable approach for analyzing such nonpolar compounds with ESI is through chemical derivatization to introduce an ionizable group.
Derivatization Strategy: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
A promising derivatization method for alkynes to improve ESI efficiency is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction converts the alkyne groups into trisubstituted triazoles, which are significantly more polar and readily protonated, leading to a dramatic increase in ESI signal intensity.[5]
Diagram: ESI Derivatization Workflow for this compound
Caption: Derivatization workflow for enhanced ESI-MS analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an EI source.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available, or interpret the fragmentation pattern based on known principles.
Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI) with Derivatization
This protocol describes the analysis of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) following RuAAC derivatization.
1. Derivatization Procedure:
-
In a microcentrifuge tube, combine this compound with a suitable azide-containing reagent (e.g., a charged or easily ionizable azide) in a solvent such as a mixture of t-butanol and water.
-
Add the ruthenium catalyst (e.g., [Cp*RuCl(cod)]) and a ligand.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by TLC or a rapid LC-MS analysis.
-
Quench the reaction and extract the bis-triazole product.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized product.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
3. Data Analysis:
-
Identify the chromatographic peak for the derivatized this compound.
-
Examine the mass spectrum for the protonated molecular ion of the bis-triazole derivative.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain structural information from the fragmentation of the derivative.
Conclusion and Future Perspectives
The mass spectrometric analysis of this compound requires a tailored approach depending on the analytical goal. Electron Ionization provides detailed structural information through its characteristic fragmentation patterns, although the molecular ion may be weak. Chemical Ionization is the preferred method for unambiguous molecular weight determination. For highly sensitive detection, particularly in complex matrices, Electrospray Ionization coupled with a derivatization strategy like RuAAC is a powerful tool.
Future research could focus on the development of novel derivatization reagents that enhance ionization efficiency and provide specific fragmentation patterns for the precise localization of the alkyne groups in more complex molecules. Additionally, the application of advanced mass spectrometry techniques such as ion mobility-mass spectrometry could provide further insights into the gas-phase structure of the ions derived from this compound and its derivatives.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). dodeca-1,11-diyne. National Center for Biotechnology Information. Retrieved from [Link]
-
Pereira, R. C., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry, 50(6), 845-852. Retrieved from [Link]
-
Cantú, R., et al. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Terminal Alkyne: A Versatile Linchpin in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The terminal alkyne, a seemingly simple functional group, stands as a cornerstone of modern organic chemistry, offering a unique combination of acidity and reactivity that has propelled innovation across various scientific disciplines, most notably in the realm of drug development. Its rigid, linear geometry and the high electron density of the carbon-carbon triple bond provide a predictable and versatile platform for the construction of complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, delves into the core principles of terminal alkyne reactivity, moving beyond simple reaction lists to provide a deep understanding of the causality behind experimental choices and to equip the reader with robust, field-proven protocols.
The Acidic Proton: The Gateway to Nucleophilic Reactivity
The most defining characteristic of a terminal alkyne is the notable acidity of the sp-hybridized C-H bond. This acidity, with a pKa of approximately 25, is significantly lower than that of alkanes (pKa ~50) and alkenes (pKa ~44), a direct consequence of the high s-character of the sp orbital.[1] The greater s-character (50%) of the sp-hybridized carbon orbital leads to increased electronegativity, stabilizing the resulting conjugate base, the acetylide anion.[1][2] This seemingly subtle electronic effect is the linchpin for a vast array of synthetic transformations.
The formation of the acetylide anion is typically achieved by deprotonation with a strong base. It is crucial to select a base whose conjugate acid has a significantly higher pKa than the terminal alkyne to ensure the equilibrium lies far to the product side.[3] Hydroxide and alkoxide bases are generally not strong enough for complete deprotonation.[4][5]
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Deprotonation |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | ~38 | Excellent |
| n-Butyllithium (n-BuLi) | Butane | ~50 | Excellent |
| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Good |
| Sodium Hydroxide (NaOH) | Water (H₂O) | 15.7 | Poor[4] |
Experimental Protocol: Formation of a Lithium Acetylide
This protocol describes a general procedure for the deprotonation of a terminal alkyne using n-butyllithium, a commonly employed strong base.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Argon or Nitrogen source
-
Dry glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
The resulting solution of the lithium acetylide is now ready for subsequent reaction.
The acetylide anion is a potent nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions.[6] Its utility in SN2 reactions with primary alkyl halides and in additions to carbonyl compounds is fundamental to the construction of more complex molecular frameworks.[7][8][9]
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds
The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and terminal alkynes are premier participants in this arena. The Sonogashira coupling, in particular, has emerged as an indispensable tool for the formation of C(sp²)-C(sp) bonds.[10][11]
The Sonogashira Coupling: A Powerful Alliance of Palladium and Copper
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a dual catalytic system of a palladium complex and a copper(I) co-catalyst.[10][12] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and its directness in creating conjugated enynes and aryl alkynes, which are prevalent motifs in pharmaceuticals and organic materials.[11][13]
The mechanism of the Sonogashira coupling is a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol: A General Procedure for Sonogashira Coupling
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Argon or Nitrogen source
-
Dry glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using a copper-free protocol or by careful control of reaction conditions, particularly the exclusion of oxygen.[12]
"Click" Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The concept of "click" chemistry, introduced by K. Barry Sharpless, emphasizes the use of highly efficient, wide-scope, and stereospecific reactions for the rapid synthesis of new compounds.[14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[14][15] This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its exceptional reliability and biocompatibility.[16]
The CuAAC reaction proceeds with an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal Huisgen cycloaddition.[15] The copper catalyst serves to activate the terminal alkyne, facilitating its reaction with the azide.
Figure 2: A simplified workflow for the CuAAC reaction.
Experimental Protocol: A Typical CuAAC "Click" Reaction
Materials:
-
Azide-containing compound (1.0 equiv)
-
Alkyne-containing compound (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed, indicating the formation of the active Cu(I) species.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction. Further purification by chromatography may be necessary.
The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can prevent the disproportionation and oxidation of the Cu(I) catalyst, leading to more reliable and efficient reactions.[17]
Alkyne Metathesis: A Dance of Triple Bonds
Alkyne metathesis is a powerful transformation that involves the scrambling of alkylidyne groups between two alkyne molecules, catalyzed by transition metal complexes, typically of molybdenum or tungsten.[18][19] While not limited to terminal alkynes, their participation in cross-metathesis reactions significantly expands their synthetic utility.
The generally accepted mechanism, proposed by Katz, involves the formation of a metallacyclobutadiene intermediate through a [2+2] cycloaddition between the metal alkylidyne catalyst and an alkyne.[20][21]
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Introduction: The Strategic Importance of α,ω-Diynes
An In-Depth Technical Guide to Dodeca-1,11-diyne
In the landscape of synthetic chemistry and materials science, α,ω-diynes serve as foundational linear building blocks for a vast array of complex molecular architectures. These molecules, characterized by terminal alkyne functionalities at both ends of a carbon chain, offer a unique combination of structural rigidity and reactive versatility. Dodeca-1,11-diyne (commonly known as 1,11-dodecadiyne), with its eight-carbon methylene spacer, provides an ideal balance of flexibility and length, making it a crucial precursor for constructing macrocycles, conjugated polymers, and novel carbon allotropes like graphdiyne.[1] Its terminal triple bonds are gateways to a rich portfolio of chemical transformations, including metal-catalyzed cross-couplings, cycloadditions, and polymerization reactions. This guide provides a comprehensive technical overview of dodeca-1,11-diyne, from its fundamental properties and synthesis to its most significant applications, grounded in mechanistic principles and validated experimental protocols.
Core Properties and Identification
The formal IUPAC name for the molecule with the common name this compound is Dodeca-1,11-diyne .[2] Understanding its fundamental physicochemical properties is the first step in its effective application.
| Property | Value | Source |
| IUPAC Name | Dodeca-1,11-diyne | U.S. EPA[2] |
| CAS Number | 20521-44-2 | NIST[3] |
| Molecular Formula | C₁₂H₁₈ | U.S. EPA[2] |
| Molecular Weight | 162.27 g/mol | U.S. EPA[2] |
| Boiling Point | 99 °C at 15 mmHg (approx. 372 K at 0.02 bar) | NIST[3] |
| SMILES | C#CCCCCCCCCC#C | U.S. EPA[2] |
| InChI | 1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h1-2H,5-12H2 | NIST[3] |
Synthesis of Dodeca-1,11-diyne
The synthesis of α,ω-diynes like dodeca-1,11-diyne is most commonly achieved via the alkylation of an acetylide anion with a suitable dihaloalkane. This Sₙ2 reaction provides a robust and scalable method for forming the carbon-carbon bonds.
Workflow for Synthesis via Dihaloalkane Alkylation
Caption: Catalytic cycle of alkyne cyclotrimerization.
Ziegler-Natta Polymerization
Diyne monomers can be polymerized using Ziegler-Natta catalysts, typically heterogeneous systems composed of a titanium compound and an organoaluminum co-catalyst, to produce conjugated polymers. [4][5][6]These materials are of great interest for applications in electronics and materials science.
Mechanism: The polymerization proceeds via coordination and insertion of the monomer at the active titanium center. The organoaluminum compound activates the titanium precursor by alkylation and creating a vacant coordination site. The alkyne monomer then coordinates to this site and inserts into the titanium-carbon bond, propagating the polymer chain. [7][8]
Caption: Simplified Ziegler-Natta polymerization of a diyne.
Sonogashira Cross-Coupling
As a terminal alkyne, dodeca-1,11-diyne is an excellent substrate for Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. [9][10][11]This is a cornerstone reaction in the synthesis of pharmaceuticals and functional organic materials.
Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. [12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Safety and Handling
As with all alkynes, dodeca-1,11-diyne should be handled with appropriate care in a well-ventilated fume hood. [13][14]
-
Precautions: Avoid inhalation, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [15]* Hazards: Terminal alkynes can form explosive metal acetylides, especially with heavy metals. Avoid contact with copper (unless in a controlled catalytic reaction), silver, and mercury salts.
Conclusion
Dodeca-1,11-diyne is more than a simple hydrocarbon; it is a strategic synthon that provides chemists and material scientists with a powerful tool for molecular construction. Its linear structure and bifunctional nature enable the synthesis of precisely defined polymers, complex macrocyclic systems, and advanced materials. A thorough understanding of its properties, synthetic routes, and reaction mechanisms—particularly in cyclotrimerization, polymerization, and cross-coupling reactions—is essential for leveraging its full potential in drug discovery, nanotechnology, and advanced materials development.
References
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U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91238, this compound. Retrieved from [Link]
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Omae, I. (2012). Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds. Dalton Transactions, 41(33), 9875-9885. Retrieved from [Link]
-
Alvarez, R., et al. (2001). Mechanism for the Cyclotrimerization of Alkynes and Related Reactions Catalyzed by CpRuCl. Journal of the American Chemical Society, 123(40), 9878–9889. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Retrieved from [Link]
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Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]
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Britannica. (n.d.). Ziegler-Natta catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
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Peng, Q., et al. (2014). New materials graphyne, graphdiyne, graphone, and graphane: review of properties, synthesis, and application in nanotechnology. Dove Medical Press, 9, 557-571. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 1,11-Dodecadiyne: A Guide to Macrocyclization, Polymerization, and Linker Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Terminal Diyne
1,11-dodecadiyne possesses a flexible eight-carbon saturated chain flanked by two reactive terminal acetylene groups. This unique structure allows for a variety of synthetic transformations, primarily centered around the coupling of the terminal alkynes. The spatial separation of the two reactive ends makes it an ideal candidate for intramolecular cyclization to form large ring structures (macrocycles) and for intermolecular polymerization to create novel materials. Furthermore, its bifunctional nature allows it to act as a linker, connecting two different molecular entities.
The primary reactions leveraging the reactivity of this compound are copper-catalyzed oxidative homocoupling reactions, namely the Glaser, Eglinton, and Hay couplings. These reactions form the cornerstone of the synthetic applications discussed herein.
Section 1: Macrocycle Synthesis via Intramolecular Oxidative Coupling
The synthesis of macrocycles is a significant area of chemical research due to their prevalence in natural products and their unique properties as host molecules and therapeutic agents. This compound is an excellent substrate for the synthesis of 24-membered macrocycles containing a 1,3-diyne linkage through intramolecular coupling.
Application Note: Eglinton Coupling for Macrocycle Formation
The Eglinton coupling is a powerful method for the synthesis of symmetric diynes, and when applied intramolecularly to a substrate like this compound, it can efficiently generate macrocycles. The reaction typically employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine. The high dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.
Causality of Experimental Choices:
-
High Dilution: This is the most critical parameter to promote intramolecular reaction. By keeping the concentration of the diyne low, the probability of one end of a molecule reacting with its other end is increased relative to reacting with a different molecule.
-
Copper(II) Acetate: This acts as the oxidant in the Eglinton coupling, facilitating the formation of the new carbon-carbon bond between the terminal alkynes.
-
Pyridine: This solvent not only dissolves the reactants but also acts as a base and a ligand for the copper ions, playing a crucial role in the catalytic cycle.
Protocol: Synthesis of a 24-Membered Diyne Macrocycle via Eglinton Coupling
Materials:
-
This compound (C₁₂H₁₈)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Set up a high-dilution apparatus. This can be achieved by using a syringe pump to slowly add the substrate solution to a large volume of the reaction solvent.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place a solution of copper(II) acetate monohydrate (e.g., 10 equivalents) in anhydrous pyridine (a large volume to ensure high dilution, e.g., 0.01 M final concentration of the diyne). Heat the solution to a gentle reflux (around 115 °C).
-
Prepare a solution of this compound (1 equivalent) in anhydrous pyridine.
-
Using a syringe pump, add the solution of this compound to the refluxing copper(II) acetate solution over an extended period (e.g., 8-12 hours).
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete conversion.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 2 M HCl (to remove pyridine and copper salts), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.
Characterization:
The resulting macrocycle can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Application Notes and Protocols for the Polymerization of 1,11-Dodecadiyne
Introduction: Unlocking the Potential of a Versatile Diyne Monomer
1,11-Dodecadiyne is a linear α,ω-diyne that serves as a valuable monomer for the synthesis of unique and functional polymers. The presence of two terminal alkyne groups allows for a variety of polymerization strategies, leading to materials with intriguing structural, thermal, and electronic properties. The resulting polymers, broadly classified as polydiacetylenes or related conjugated polymers, are of significant interest to researchers in materials science, electronics, and drug development. The long aliphatic spacer between the acetylene functionalities imparts flexibility to the polymer backbone, influencing its solubility and processing characteristics.
This comprehensive guide provides detailed application notes and experimental protocols for the polymerization of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in synthesizing and exploring the applications of poly(this compound) and its derivatives. The protocols described herein are based on established polymerization methodologies and are designed to be both reproducible and informative, providing insights into the causality behind experimental choices.
Polymerization Strategies for this compound
The polymerization of this compound can be approached through several distinct methods, each yielding a polymer with a unique architecture. The primary strategies include:
-
Oxidative Coupling Polymerization: This method leads to the formation of a "macromonomer," poly(this compound), which can be subsequently cross-polymerized.
-
Cyclopolymerization: This technique can produce polymers with cyclic repeating units along the main chain.
-
Acyclic Diene Metathesis (ADMET) Polymerization: While typically applied to dienes, ADMET can be adapted for diynes, offering a pathway to unsaturated polymers.
-
Ziegler-Natta Polymerization: This catalytic system, well-known for olefin polymerization, can also be employed for the polymerization of some dienes and diynes.
This guide will focus on providing detailed protocols for the most common and effective of these methods.
Part 1: Oxidative Coupling to Synthesize the Poly(this compound) Macromonomer
The initial step in many applications involving poly(this compound) is the synthesis of a linear polymer, often referred to as a macromonomer, through oxidative coupling. This polymer can then be processed and subsequently cross-polymerized.
Causality of Experimental Choices
The selection of a copper-pyridine catalyst system for the oxidative coupling of terminal alkynes, such as in the Hay coupling, is based on its efficiency in forming C-C bonds between the alkyne terminals. The pyridine acts as a ligand to solubilize the copper catalyst and as a base to facilitate the reaction. The reaction is driven by the bubbling of oxygen through the solution, which facilitates the oxidation of the copper(I) catalyst. The choice of a suitable solvent, like chloroform, is critical for dissolving both the monomer and the resulting polymer.
Experimental Workflow: Oxidative Coupling
Caption: Workflow for the oxidative coupling of this compound.
Detailed Protocol: Oxidative Coupling of this compound
Materials:
-
This compound (purified)
-
Copper(I) chloride (CuCl)
-
Pyridine (dried over KOH)
-
Chloroform (CHCl₃, reagent grade)
-
Methanol (CH₃OH, reagent grade)
-
Oxygen gas
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, dissolve a catalytic amount of copper(I) chloride in pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Addition: Prepare a solution of this compound in chloroform. Add this solution to the catalyst mixture. The reaction mixture will typically turn green.
-
Reaction Initiation: While stirring vigorously, switch the gas inlet from the inert gas to a slow stream of oxygen. The reaction is exothermic and the temperature should be maintained between 30-40°C. A color change to a darker shade is usually observed.
-
Polymerization: Continue bubbling oxygen through the solution for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the polymer under vacuum at room temperature to a constant weight. The resulting poly(this compound) is a macromonomer that can be stored for further use.[1]
Part 2: Cross-Polymerization of the Macromonomer
The linear poly(this compound) macromonomer can be converted into a highly conjugated, cross-linked material through topochemical polymerization of the diacetylene units in the polymer backbone. This is typically initiated by exposure to UV or gamma radiation.
Causality of Experimental Choices
The cross-polymerization of diacetylene-containing polymers is a solid-state reaction that is highly dependent on the packing of the polymer chains.[1] Irradiation with high-energy sources like UV or gamma rays provides the energy required to initiate the 1,4-addition polymerization of the diacetylene moieties, leading to the formation of a conjugated ene-yne backbone.[1] The choice of casting the macromonomer into a thin film is to ensure uniform exposure to the radiation and to facilitate the solid-state polymerization.
Experimental Workflow: Cross-Polymerization
Caption: Workflow for the cross-polymerization of poly(this compound).
Detailed Protocol: Cross-Polymerization
Materials:
-
Poly(this compound) macromonomer
-
Chloroform or other suitable solvent
-
Substrate (e.g., quartz slide, glass plate)
-
UV lamp (e.g., 254 nm) or access to a gamma radiation source
Procedure:
-
Film Preparation: Dissolve the synthesized poly(this compound) macromonomer in a suitable solvent like chloroform to form a dilute solution.
-
Casting: Cast the solution onto a clean substrate and allow the solvent to evaporate slowly to form a thin, uniform film.
-
Irradiation: Expose the film to UV radiation or a controlled dose of gamma radiation (e.g., 100 Mrad).[1]
-
Monitoring: The cross-polymerization can often be visually monitored by a color change in the film, which is characteristic of the formation of the conjugated polydiacetylene backbone.
-
Characterization: The resulting cross-polymerized material can be characterized by techniques such as UV-Vis spectroscopy (to observe the new absorption bands of the conjugated system), Raman spectroscopy, and X-ray diffraction to study its structure.
Part 3: Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a step-growth condensation polymerization that is driven by the removal of a volatile small molecule, typically ethylene.[2] While primarily used for dienes, it can be adapted for diynes.
Causality of Experimental Choices
The success of ADMET polymerization relies on the use of a highly active and tolerant metathesis catalyst, such as Grubbs' or Schrock's catalysts. The reaction is an equilibrium process, and to drive it towards the formation of a high molecular weight polymer, the volatile byproduct (in this case, likely a small alkyne or ethylene if isomerization occurs) must be continuously removed.[3] This is typically achieved by conducting the reaction under high vacuum. The choice of a high-boiling point, inert solvent is also crucial to maintain the reaction temperature without significant solvent loss under vacuum.
Detailed Protocol: ADMET Polymerization of this compound (A General Approach)
Materials:
-
This compound (rigorously purified and degassed)
-
Grubbs' catalyst (e.g., 1st or 2nd generation) or Schrock's catalyst
-
Anhydrous, degassed high-boiling solvent (e.g., toluene, chlorobenzene)
-
Schlenk line and high-vacuum manifold
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser connected to a high-vacuum line, add the this compound monomer and the solvent.
-
Degassing: Thoroughly degas the monomer solution by several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the metathesis catalyst to the reaction flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 50-80°C) and apply a dynamic high vacuum to remove the volatile byproducts.
-
Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Termination and Isolation: After several hours, cool the reaction to room temperature and quench the reaction by adding a small amount of an inhibitor (e.g., ethyl vinyl ether). Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
| Parameter | Oxidative Coupling | ADMET Polymerization |
| Catalyst | Copper(I) Chloride/Pyridine | Grubbs' or Schrock's Catalyst |
| Driving Force | Oxidation | Removal of volatile byproduct |
| Typical Solvent | Chloroform | Toluene, Chlorobenzene |
| Temperature | 30-40°C | 50-80°C |
| Atmosphere | Oxygen | High Vacuum |
| Polymer Structure | Linear Macromonomer | Unsaturated Polymer |
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymers is essential to understand their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure. In the ¹H NMR of the macromonomer, one would expect to see the disappearance of the terminal alkyne proton and the appearance of broad peaks corresponding to the methylene protons of the polymer backbone.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the polymerization by observing the disappearance of the C-H stretching vibration of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretching vibration.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble polymers.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.[5] Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the polymer.[6]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The catalysts used in these polymerizations can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
High-vacuum operations should be performed with appropriate safety shields.
Conclusion
The polymerization of this compound offers a versatile platform for the synthesis of novel polymers with tailored properties. By carefully selecting the polymerization method and controlling the reaction conditions, researchers can produce a range of materials with potential applications in diverse fields. The protocols and notes provided in this guide are intended to serve as a starting point for the exploration of this fascinating monomer and its polymers. As with any chemical synthesis, careful planning, execution, and characterization are paramount to achieving reproducible and meaningful results.
References
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(a) DSC and (b) TGA curves of (Poly1)main under thermal treatment to form (Poly2)xmain. - ResearchGate. Available online: [Link] (accessed on 21 January 2026).
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NMR Spectra of Polymers and Polymer Additives - ResearchGate. Available online: [Link] (accessed on 21 January 2026).
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Recent advances in ADMET polymerization - ResearchGate. Available online: [Link] (accessed on 21 January 2026).
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eT160 Characterization of Polyethylene Materials by Thermal Analysis - Shimadzu. Available online: [Link] (accessed on 21 January 2026).
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Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - NIH. Available online: [Link] (accessed on 21 January 2026).
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5,7-Hexadecadiene, (Z, E) - Organic Syntheses Procedure. Available online: [Link] (accessed on 21 January 2026).
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Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters - MDPI. Available online: [Link] (accessed on 21 January 2026).
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Ziegler–Natta catalyst - Wikipedia. Available online: [Link] (accessed on 21 January 2026).
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ADMET polymers: synthesis, structure elucidation, and function - RSC Publishing. Available online: [Link] (accessed on 21 January 2026).
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available online: [Link] (accessed on 21 January 2026).
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Structures and Interactions in Polymer Systems Characterized by NMR Methods - Bentham Open Archives. Available online: [Link] (accessed on 21 January 2026).
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Acyclic diene metathesis - Wikipedia. Available online: [Link] (accessed on 21 January 2026).
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Mechanism Of Zeigler - Natta Polymerization @NOBLECHEMISTRY - YouTube. Available online: [Link] (accessed on 21 January 2026).
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Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. Available online: [Link] (accessed on 21 January 2026).
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NMR Spectroscopy Applications in Polymer Analysis - Patsnap Eureka. Available online: [Link] (accessed on 21 January 2026).
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Mechanism of ADMET polymerization - ResearchGate. Available online: [Link] (accessed on 21 January 2026).
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Thermal Characterization of Polymers | Nexus Analytics. Available online: [Link] (accessed on 21 January 2026).
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6.13: Ziegler-Natta Polymerization - Chemistry LibreTexts. Available online: [Link] (accessed on 21 January 2026).
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Synthesis, Characterization and Determination of Weight Poly Molecule (Lactic acid) | Jurnal Penelitian Pendidikan IPA. Available online: [Link] (accessed on 21 January 2026).
-
Structure Determination of Crosspolymerized Poly (1, 11 - Dodecadiyne). - DTIC. Available online: [Link] (accessed on 21 January 2026).
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Application Notes & Protocols: 1,11-Dodecadiyne in Click Chemistry Reactions
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,11-dodecadiyne in click chemistry. As a versatile, bifunctional linker, this compound is an invaluable tool for synthesizing complex molecular architectures, including polymers, macrocycles, and bioconjugates. These application notes detail the causality behind experimental choices, provide validated, step-by-step protocols for key reactions, and offer insights into best practices and troubleshooting. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier click reaction for which this compound is ideally suited.
Introduction: The Role of a Symmetric Dialkyne Linker
Click chemistry has revolutionized molecular synthesis by providing a set of reactions that are rapid, efficient, and highly specific.[1] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, particularly its copper(I)-catalyzed variant (CuAAC), which proceeds with near-perfect yield and regiospecificity to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3][4]
This compound (C₁₂H₁₈) is a linear, C12 hydrocarbon chain capped at both ends with terminal alkyne functional groups.[5] This symmetrical structure makes it an exceptional homobifunctional linker or crosslinker. Its utility lies in its ability to connect two azide-functionalized molecules, forming a stable, well-defined bridge. The long, flexible eight-carbon methylene spacer -(CH₂)₈- provides significant spatial separation between the conjugated moieties, which can be critical in applications such as:
-
Polymer Synthesis: Acting as a monomer unit to create linear or cross-linked polymers.[6][7][8]
-
Macrocyclization: Facilitating the formation of large ring structures by reacting with diazide molecules.[9][10][11][12]
-
Bioconjugation: Linking peptides, proteins, or nucleic acids for diagnostic or therapeutic applications.[1][13][14]
-
Materials Science: Modifying surfaces or synthesizing complex nanomaterial hybrids.[15][16]
Physicochemical Properties and Handling
Understanding the properties of this compound is crucial for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | Dodeca-1,11-diyne | [5] |
| CAS Number | 20521-44-2 | [5] |
| Molecular Formula | C₁₂H₁₈ | [5] |
| Molecular Weight | 162.27 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~225-226 °C | N/A |
| Solubility | Soluble in common organic solvents (THF, DCM, DMF, DMSO). Insoluble in water. | N/A |
Safety and Handling:
-
This compound should be handled in a well-ventilated fume hood.[17][18]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
It is considered an irritant. Avoid contact with skin and eyes.[19]
-
Store in a cool, dark place, tightly sealed to prevent oxidation and degradation.[20]
-
Keep away from heat, sparks, and open flames.[21]
Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of this compound's utility. The reaction involves the [3+2] cycloaddition of its terminal alkyne groups with organic azides, catalyzed by a Cu(I) species.
Mechanism Causality: The reaction's efficiency stems from the copper(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction and ensures the exclusive formation of the 1,4-regioisomer.[4] The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[22] To prevent Cu(I) oxidation and protect sensitive biomolecules, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[22][23] The ligand not only enhances catalytic activity but also sequesters the copper ion, mitigating its potential toxicity in biological systems.[22]
Application & Protocol: Synthesis of a Homobifunctional Linker
This protocol details the use of this compound to link two molecules of a model azide, such as an azide-functionalized PEG chain (N₃-PEG-R), to create a symmetrical, linked construct. This is a foundational technique for creating antibody-drug conjugate linkers, dimeric probes, or cross-linked hydrogels.
// Nodes prep [label="1. Prepare Stock Solutions\n(Alkyne, Azide, CuSO₄, Ligand, Ascorbate)"]; mix [label="2. Combine Alkyne & Azide\n(this compound + 2.2 eq. Azide-PEG-R)"]; catalyst [label="3. Add Catalyst Premix\n(CuSO₄ + Ligand)"]; initiate [label="4. Initiate Reaction\n(Add Sodium Ascorbate)"]; incubate [label="5. Incubate\n(Room Temp, 1-4h, Protect from light)"]; purify [label="6. Purify Product\n(e.g., Column Chromatography, HPLC)"]; analyze [label="7. Analyze\n(TLC, LC-MS, NMR)"];
// Edges prep -> mix; mix -> catalyst; catalyst -> initiate; initiate -> incubate; incubate -> purify; purify -> analyze; } ondot Caption: General experimental workflow for a CuAAC reaction using this compound.
Protocol 1: CuAAC Dimerization of an Azide-Functionalized Molecule
Objective: To synthesize R-PEG-Triazole-(CH₂)₈-Triazole-PEG-R from N₃-PEG-R and this compound.
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized molecule (e.g., N₃-PEG₄-Biotin) (2.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq, 5 mol% per alkyne)
-
Sodium Ascorbate (0.5 eq, 25 mol% per alkyne)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq, 25 mol% per alkyne)[22]
-
Solvent: 1:1 mixture of deionized water and tert-butanol
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in THF or DMF.
-
Prepare a 100 mM stock solution of the azide-functionalized molecule in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.[24]
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.[22]
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in deionized water.[22]
-
-
Reaction Assembly:
-
In a suitable reaction vial, add the azide solution (2.2 eq).
-
Add the this compound solution (1.0 eq).
-
Add the required volume of 1:1 water/tert-butanol to ensure the final reaction concentration is approximately 10-50 mM with respect to this compound.
-
Vortex the mixture briefly.
-
-
Catalyst Addition & Initiation:
-
In a separate microfuge tube, premix the THPTA solution (0.5 eq) and the CuSO₄ solution (0.1 eq).[24] Allow this to stand for 2-3 minutes. This step is critical as the ligand complexes with the copper, increasing its efficacy and stability.
-
Add the THPTA/CuSO₄ premix to the main reaction vial and vortex briefly.[22]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 eq).[22][23] The solution may change color slightly.
-
Vortex the vial, then wrap it in aluminum foil to protect it from light, as light can degrade some of the reagents.
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For more complex substrates, this may be extended to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of the higher molecular weight product spot/peak.
-
-
Purification and Analysis:
-
Upon completion, the product can be purified. The method depends on the nature of the 'R' group.
-
For small molecules, purification via silica gel column chromatography is common.
-
For biomolecules, purification may involve size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Application & Protocol: Polymer Synthesis
This compound is an excellent AB₂-type monomer for polymerization with a diazide (C₂-type) monomer, resulting in a linear polymer. This approach is used to create functional polymers with precisely spaced triazole linkages.[6]
Protocol 2: CuAAC Step-Growth Polymerization
Objective: To synthesize a linear polymer from this compound and a diazide monomer (e.g., 1,4-bis(azidomethyl)benzene).
Materials:
-
This compound (1.0 eq)
-
Diazide Monomer (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.2 eq, 20 mol%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.1 eq, 10 mol%)
-
Solvent: Degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Setup:
-
Use a Schlenk flask or a vial with a septum to allow for an inert atmosphere. The removal of oxygen is more critical in polymerization to prevent premature chain termination and catalyst deactivation.
-
Degas the DMF solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
-
Reaction Assembly:
-
To the reaction flask, add this compound (1.0 eq) and the diazide monomer (1.0 eq). A precise 1:1 stoichiometry is crucial for achieving high molecular weight polymers.[7]
-
Add the ligand, PMDETA (0.1 eq).
-
Add the degassed DMF to achieve a monomer concentration of 0.5-1.0 M. Stir until all solids are dissolved.
-
Bubble argon through the solution for another 15 minutes.
-
-
Catalyst Addition & Initiation:
-
In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and Sodium Ascorbate (0.2 eq) in a minimal amount of degassed DMF.
-
Using a gas-tight syringe, add the catalyst/reductant solution to the monomer solution under an inert atmosphere.
-
-
Incubation and Monitoring:
-
Stir the reaction at a specified temperature (e.g., 50 °C) for 12-24 hours. The increased temperature often helps achieve higher molecular weights.
-
The polymer may precipitate out of solution as it forms.
-
Monitor the increase in molecular weight by taking aliquots at different time points and analyzing them by Gel Permeation Chromatography (GPC).
-
-
Work-up and Purification:
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomers and catalyst, and dry it under vacuum.
-
-
Analysis:
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using GPC.
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy, looking for the characteristic triazole proton signal and the disappearance of the alkyne and azide signals.
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized) | Use freshly prepared sodium ascorbate solution. Ensure the system is deoxygenated, especially for sensitive reactions. Increase the amount of ascorbate. |
| Poor reagent quality | Verify the purity of the alkyne and azide. Terminal alkynes can dimerize over time (Glaser coupling); purify if necessary. | |
| Side Product Formation | Glaser coupling (alkyne homodimerization) | Work under an inert atmosphere. Use a higher concentration of the azide. Ensure sufficient reducing agent is present. |
| Low Polymer Molecular Weight | Impure monomers or incorrect stoichiometry | Purify monomers before use. Carefully measure reactants to ensure a 1:1 molar ratio. |
| Premature chain termination | Ensure the reaction is free of oxygen and other quenching species. | |
| Incomplete Reaction in Bioconjugation | Steric hindrance around alkyne/azide | Increase reaction time and/or temperature (if the biomolecule is stable). Increase the concentration of the catalyst system. |
| Incompatible buffer components | Avoid buffers containing thiols or other strong chelating agents that can deactivate the copper catalyst. Perform the reaction in a compatible buffer like PBS or HEPES. |
References
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PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details. System of Registries Services (SRS). Retrieved from [Link]
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Yu, Y., et al. (n.d.). Degradable Brush Polymer-Drug Conjugate for pH-Responsive Release of Doxorubicin. Royal Society of Chemistry. Retrieved from [Link]
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van Delft, F. L., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chembiochem, 12(12), 1855-1858. Retrieved from [Link]
-
Jaman, Z., et al. (2022). High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge. Nature Communications, 13(1), 456. Retrieved from [Link]
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ResearchGate. (2026). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. Retrieved from [Link]
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Benchling. (n.d.). [PROTOCOL-11] Copper-Mediated Azide-Alkyne Click Chemistry REVISED. Retrieved from [Link]
-
Thermo Fisher Scientific Inc. (2016). Click chemistry reagents. Retrieved from [Link]
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Zhang, Y., et al. (2022). One-step synthesis of sequence-controlled multiblock polymers with up to 11 segments from monomer mixture. Nature Communications, 13(1), 179. Retrieved from [Link]
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Waser, M., et al. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Retrieved from [Link]
-
DC Chemicals. (2026). 1,11-DODECADIENE MSDS. Retrieved from [Link]
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Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Jiang, H., et al. (2023). One-Pot Cyclization to Large Peptidomimetic Macrocycles by In Situ-Generated β-Turn-Enforced Folding. Journal of the American Chemical Society, 145(16), 9205–9213. Retrieved from [Link]
-
Zhang, H., et al. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. Retrieved from [Link]
-
Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Choi, J., et al. (2014). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 50(54), 7134-7137. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
-
Koniev, O., et al. (2017). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 22(8), 1348. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dodecane. Retrieved from [Link]
-
Riva, S., et al. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Processes, 11(2), 504. Retrieved from [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171–2185. Retrieved from [Link]
-
Ghadiri, M. R., et al. (2023). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Journal of the American Chemical Society, 145(49), 26868–26874. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. Retrieved from [Link]
-
MDPI. (2018). Polymers, Volume 10, Issue 11 (November 2018). Retrieved from [Link]
-
Boons, G. J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1855-8. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dodecadiyne-1,12-diol. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Synthesis of Cyclotetracosa-1,13-diyne via Intramolecular Glaser Coupling of 1,11-Dodecadiyne
Introduction
The Glaser coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, stands as a foundational and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Since its discovery by Carl Glaser in 1869, this reaction has undergone significant modifications, notably the Eglinton and Hay variations, which have enhanced its applicability and robustness.[1] One of the most powerful applications of this reaction is in the synthesis of macrocycles, where the intramolecular coupling of a linear precursor containing two terminal alkyne functionalities can yield a cyclic structure.[1] These macrocyclic diynes are of significant interest in supramolecular chemistry, materials science, and as precursors to complex natural products.
This application note provides a detailed experimental protocol for the intramolecular Glaser coupling of 1,11-dodecadiyne to synthesize the 24-membered macrocycle, cyclotetracosa-1,13-diyne. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the practical aspects and the underlying principles that ensure a successful cyclization. A key challenge in such reactions is to favor the desired intramolecular cyclization over competing intermolecular polymerization. This is primarily achieved through the principle of high dilution, where the concentration of the reactant is kept extremely low throughout the reaction.[2] This is practically realized by the slow addition of the di-alkyne substrate to the reaction mixture using a syringe pump.
Reaction Principle and Causality of Experimental Choices
The intramolecular Glaser coupling of this compound proceeds via the oxidative coupling of the two terminal alkyne groups, catalyzed by a copper(I) salt in the presence of a base and an oxidant (in this case, atmospheric oxygen). The Hay modification, which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, is particularly advantageous due to its versatility in a range of solvents.[3]
The reaction mechanism is believed to involve the deprotonation of the terminal alkynes by a base to form copper(I) acetylides. These intermediates then undergo oxidative coupling to form the diyne linkage, with the copper(I) catalyst being oxidized to copper(II). The copper(I) catalyst is then regenerated in situ by a reducing agent or, in the case of the Hay coupling, the reaction is driven by the presence of an oxidant like oxygen.
High-Dilution Conditions: To maximize the yield of the monomeric macrocycle and minimize the formation of oligomeric and polymeric byproducts, the reaction is performed under high-dilution conditions. By slowly adding a dilute solution of this compound to a large volume of solvent containing the catalyst, the probability of one end of a molecule reacting with its other end (intramolecular) is greatly increased relative to reacting with another molecule (intermolecular). The use of a syringe pump allows for a constant and very slow addition rate, which is crucial for maintaining a low stationary concentration of the reactant.[4]
Choice of Catalyst and Base: Copper(I) chloride is a commonly used and effective catalyst for Glaser-Hay couplings. TMEDA acts as a ligand that solubilizes the copper salt in the organic solvent and facilitates the catalytic cycle. Pyridine is employed as a mild base to deprotonate the terminal alkynes, forming the reactive copper acetylide intermediates.
Solvent: A non-coordinating, high-boiling point solvent such as pyridine is often used as it can also serve as the base. However, for high-dilution conditions, a large volume of a less coordinating solvent like dichloromethane or diethyl ether is preferable to ensure the catalyst and substrate remain dissolved and to facilitate the subsequent work-up.
Experimental Protocol
This protocol details the intramolecular cyclization of this compound to form cyclotetracosa-1,13-diyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | |
| Copper(I) Chloride (CuCl) | 99.995% | Sigma-Aldrich | |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | >99% | Sigma-Aldrich | Distill before use. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, >99% | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Fisher Scientific | |
| Sodium sulfate (Na2SO4) | Anhydrous, granular | Fisher Scientific | |
| Silica gel | 230-400 mesh | Fisher Scientific | For column chromatography. |
| Hexane | HPLC grade | Fisher Scientific | For column chromatography. |
| Ethyl acetate | HPLC grade | Fisher Scientific | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (2 L)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Gas-tight syringes (50 mL)
-
Cannula
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Experimental Workflow Diagram
Sources
Application Notes & Protocols: 1,11-Dodecadiyne in Polymer Chemistry
Introduction: The Strategic Value of a C12 Diyne Monomer
1,11-Dodecadiyne is a linear, α,ω-diyne monomer that offers a unique combination of a flexible eight-carbon aliphatic spacer and two terminal alkyne functional groups. This structure makes it an exceptionally versatile building block in polymer chemistry. The terminal alkynes are highly reactive and can participate in a variety of powerful polymerization reactions, while the -(CH₂)₈- chain imparts flexibility, solubility, and desirable thermal properties to the resulting polymers. This guide provides an in-depth exploration of the primary polymerization methodologies for this compound, complete with detailed protocols, mechanistic insights, and characterization guidelines for researchers in materials science and drug development.
Core Polymerization Strategies for this compound
The terminal alkyne groups of this compound are amenable to several distinct and powerful polymerization techniques. The choice of method dictates the final polymer structure, properties, and potential applications. This section details the theory and practice of the most effective strategies.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization driven by the removal of a volatile small molecule, typically ethylene.[1] While traditionally used for dienes, its adaptation for diynes (known as ADIYMET) provides a robust route to poly(carbyne-diyl)s or highly unsaturated polyalkenamers. For this compound, this method creates polymers with a conjugated backbone interspersed with flexible aliphatic segments.
Causality and Mechanistic Insight: The reaction is catalyzed by metal-alkylidene complexes, most commonly ruthenium-based Grubbs catalysts. The catalyst initiates a series of cycloaddition and cycloreversion steps with the alkyne functionalities. The key to achieving high molecular weight polymers is the efficient removal of the volatile ethylene byproduct, which drives the polymerization equilibrium forward in accordance with Le Châtelier's principle.[2] The choice of catalyst is critical; second or third-generation Grubbs catalysts are often preferred for their higher activity and functional group tolerance.[3]
Experimental Protocol: ADMET Polymerization of this compound
This protocol describes the synthesis of a poly(this compound) using a second-generation Grubbs catalyst.
Materials & Equipment:
-
Monomer: this compound (high purity, >98%)
-
Catalyst: Grubbs Catalyst®, 2nd Generation
-
Solvent: Anhydrous, degassed toluene or chlorobenzene
-
Apparatus: Schlenk line, glassware (oven-dried), magnetic stirrer, vacuum pump, cold trap (liquid nitrogen)
Protocol Steps:
-
Preparation (Inert Atmosphere): Assemble the reaction flask, condenser, and bubbler under an inert atmosphere (Argon or Nitrogen) using a Schlenk line. All glassware must be rigorously dried to exclude moisture.
-
Reagent Charging:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous, degassed toluene to achieve a concentration of approximately 0.5 M.
-
In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs 2nd Generation catalyst (typically 0.001-0.005 eq, molar ratio of 100:1 to 200:1 monomer:catalyst) and add it to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Apply a moderate vacuum (approx. 100-200 mTorr) to the system. The solvent will reflux under reduced pressure, and bubbles of ethylene gas will be observed evolving from the solution. This visual cue confirms the metathesis reaction is proceeding.
-
Continue the reaction under vacuum for 4-24 hours. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
-
Termination and Precipitation:
-
Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Precipitate the polymer by slowly adding the viscous toluene solution to a large volume of cold methanol with rapid stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Data Summary Table:
| Parameter | Typical Value | Purpose |
| Monomer:Catalyst Ratio | 100:1 to 200:1 | Controls molecular weight and polymerization rate. |
| Solvent | Anhydrous Toluene | Solubilizes monomer and polymer; high boiling point for reaction temp. |
| Temperature | 80-90 °C | Ensures sufficient catalyst activity and monomer mobility. |
| Pressure | 100-200 mTorr (Vacuum) | Critical for removing ethylene byproduct to drive the reaction. |
| Reaction Time | 4-24 hours | Allows for high conversion and chain growth. |
| Quenching Agent | Ethyl vinyl ether | Deactivates the ruthenium catalyst. |
| Precipitation Solvent | Methanol | Insoluble polymer precipitates out from the soluble reaction mixture. |
Oxidative Coupling (Glaser-Hay) Polymerization
Oxidative coupling is a classic method for forming carbon-carbon bonds between terminal alkynes. The Glaser-Hay modification utilizes a catalytic amount of a copper(I) salt, typically complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen (from air) as the terminal oxidant.[4][5] This approach polymerizes this compound to produce polydiacetylenes, which are highly conjugated materials with interesting optical and electronic properties.[5]
Causality and Mechanistic Insight: The reaction proceeds via the formation of a copper(I) acetylide intermediate.[6] The TMEDA ligand solubilizes the copper catalyst and accelerates the reaction.[7] Two copper acetylide species then couple in an oxidative process, regenerating the Cu(I) catalyst (or a Cu(II) species that is reduced in the cycle) and forming a new butadiyne linkage. The repetition of this process leads to a step-growth polymerization. The only byproduct is water, making this a relatively "green" chemical process.[7]
Experimental Workflow: Oxidative Coupling Polymerization
Caption: Workflow for Glaser-Hay Polymerization.
Protocol Steps:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (0.05 eq) and TMEDA (0.05 eq) in acetone. Stir until a clear, colorless, or slightly green solution forms.
-
Monomer Addition: In a separate beaker, dissolve this compound (1.0 eq) in acetone. Add this solution to the stirring catalyst solution.
-
Polymerization: Insert a gas dispersion tube (or a needle) into the solution and bubble air (or pure oxygen) through the mixture at a steady rate. The reaction is typically exothermic. A precipitate, often yellow or orange, will begin to form. Continue for 2-6 hours at room temperature.
-
Isolation: Collect the polymer by vacuum filtration.
-
Purification: To ensure complete removal of the copper catalyst, wash the solid polymer extensively with a solution of methanol containing a small amount of hydrochloric acid (e.g., 1% HCl in MeOH), followed by a wash with pure methanol to remove the acid.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Polymerization
The CuAAC reaction is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and tolerance of a wide range of functional groups.[8][9] For polymerization, this compound is reacted with a difunctional azide monomer (a "diazide") in a step-growth manner.[10] This method produces poly(triazole)s, which are thermally stable, chemically robust, and can be highly functionalized depending on the choice of the diazide co-monomer.
Causality and Mechanistic Insight: This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] The Cu(I) activates the terminal alkyne, making it susceptible to cycloaddition with the azide. The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[] The resulting triazole ring is not just a linker; it is a rigid, polar, and aromatic unit that significantly influences the final polymer's properties.
Sources
- 1. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 2. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 3. mdpi.com [mdpi.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Harnessing the Power of Diynes: A Guide to Surface Modification with 1,11-Dodecadiyne
In the dynamic fields of materials science, drug development, and biomedical engineering, the precise control of surface chemistry is paramount. The ability to tailor surface properties at the molecular level opens up new avenues for creating biocompatible implants, developing sensitive biosensors, and designing novel drug delivery systems. Among the versatile molecular tools available for surface functionalization, long-chain diynes, such as 1,11-dodecadiyne, have emerged as a compelling class of molecules. Their linear structure, defined length, and reactive terminal alkyne groups offer a unique platform for creating well-ordered, functional surfaces.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in surface modification. We will delve into the principles of self-assembled monolayer (SAM) formation, step-by-step procedures for surface functionalization, and methods for characterizing the resulting molecular layers.
The Alkyne Advantage: Why Choose this compound?
Traditionally, surface modification, particularly on gold surfaces, has been dominated by thiol-based chemistry.[1] While effective, the sulfur-gold bond can be susceptible to oxidation and displacement over time.[2] Terminal alkynes present a robust alternative, forming strong covalent bonds with gold and other metal surfaces.[3] This interaction leads to the formation of densely packed and stable self-assembled monolayers.[2]
This compound (C₁₂H₁₈) is a particularly interesting molecule for several reasons:
-
Bifunctionality: With two terminal alkyne groups, it offers the potential for one end to bind to a substrate while the other remains exposed and available for subsequent chemical reactions.[4] This is a critical feature for the covalent attachment of biomolecules, drugs, or other functional moieties.
-
Defined Spacer: The ten-carbon methylene chain provides a well-defined spacer of a specific length, allowing for precise control over the distance between the surface and the terminally attached functional group.
-
Linearity and Order: The linear nature of the molecule facilitates the formation of highly ordered and densely packed monolayers, which is crucial for creating well-defined and reproducible surfaces.[3]
Core Principles of this compound Self-Assembly
The formation of a this compound monolayer on a substrate is a process of self-assembly, where the molecules spontaneously organize into a stable, ordered structure.[5] This process is driven by the strong interaction between the terminal alkyne groups and the substrate. The resulting self-assembled monolayer (SAM) transforms the physicochemical properties of the substrate, such as its wettability, chemical reactivity, and biocompatibility.
The quality of the resulting SAM is critically dependent on several factors, including the cleanliness of the substrate, the purity of the this compound, the choice of solvent, and the deposition conditions.[5][6] A crucial consideration when working with alkynes is the exclusion of oxygen, as its presence can lead to oxidation of the carbon-carbon triple bond, resulting in disordered films.[3]
Experimental Workflows and Protocols
This section provides detailed protocols for the formation of this compound SAMs on gold and silica surfaces, two of the most commonly used substrates in research and development.
Protocol 1: SAM Formation on Gold Substrates via Solution Deposition
This protocol is adapted from established methods for forming alkanethiol and long-chain alkyne SAMs on gold.[3][7]
Objective: To form a well-ordered monolayer of this compound on a gold surface with one terminal alkyne bound to the gold and the other available for further functionalization.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (high purity)
-
Anhydrous ethanol or toluene (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Deionized water (18 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
-
Glassware for cleaning and deposition
Workflow Diagram:
Caption: Workflow for this compound SAM formation on gold.
Step-by-Step Procedure:
-
Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 10-15 minutes. (CAUTION!) b. Carefully remove the substrates and rinse them copiously with deionized water. c. Rinse the substrates with absolute ethanol. d. Dry the substrates under a stream of high-purity nitrogen or argon gas. A clean gold surface is critical for the formation of a high-quality SAM.[8]
-
Solution Preparation (Oxygen-Free Environment): a. Perform this step in a glovebox or using Schlenk line techniques to minimize oxygen exposure. b. Prepare a 1 mM solution of this compound in anhydrous ethanol or toluene. The use of high-purity solvents is essential to prevent contamination of the monolayer.[7]
-
SAM Formation: a. Place the cleaned and dried gold substrates in the this compound solution. b. Incubate the substrates in the solution for 12-24 hours at 60°C. The elevated temperature facilitates the formation of a highly ordered monolayer.[3] The initial adsorption is rapid, but the ordering process takes several hours.[5][6]
-
Post-Deposition Rinsing and Drying: a. Remove the substrates from the solution. b. Rinse them thoroughly with fresh anhydrous solvent to remove any physisorbed molecules. c. Dry the functionalized substrates under a stream of nitrogen or argon gas.
-
Storage: a. Store the modified substrates in a clean, dry, and inert environment to prevent contamination and degradation of the monolayer.
Protocol 2: SAM Formation on Silica Substrates
For silica (SiO₂) or glass surfaces, a different chemistry is required as the alkyne group does not directly react with the hydroxyl-terminated surface. A common approach is to first silanize the surface with an alkyne-containing silane agent. However, for a molecule like this compound, a multi-step process would be needed, for instance, by first functionalizing the surface with a group that can react with one of the alkyne terminals. A more direct, though less common, approach for long-chain hydrocarbons on silica involves ensuring a pristine, hydroxylated surface to maximize van der Waals interactions and potential weak hydrogen bonding, leading to a physisorbed, ordered monolayer. For covalent attachment, a bifunctional linker is typically required.
Protocol 3: Subsequent Functionalization via Click Chemistry
The terminal alkyne group exposed on the surface of the this compound SAM is a versatile handle for further functionalization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][9] This reaction is highly efficient and specific, allowing for the covalent attachment of a wide range of azide-modified molecules, including peptides, proteins, and small-molecule drugs, under mild conditions.[10]
Objective: To covalently attach an azide-functionalized molecule to the alkyne-terminated surface.
Materials:
-
This compound modified substrate
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, ethanol, or a mixture)
Workflow Diagram:
Caption: Workflow for surface functionalization via click chemistry.
Step-by-Step Procedure:
-
Prepare the Reaction Mixture: a. Dissolve the azide-functionalized molecule in a suitable solvent. b. Prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate. c. In a reaction vessel, combine the solution of the azide-functionalized molecule, the copper(II) sulfate solution, and then add the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Surface Reaction: a. Immerse the this compound modified substrate in the reaction mixture. b. Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by surface characterization techniques.
-
Rinsing and Drying: a. Remove the substrate from the reaction mixture. b. Rinse thoroughly with the reaction solvent, followed by deionized water and ethanol. c. Dry the surface under a stream of nitrogen or argon gas.
Characterization of Modified Surfaces
Thorough characterization of the modified surface is essential to confirm the successful formation of the SAM and any subsequent functionalization. A combination of techniques is typically employed to obtain a comprehensive understanding of the surface properties.
| Technique | Information Obtained | Typical Results for a Well-Formed this compound SAM |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Increased water contact angle compared to the bare substrate, indicating a more hydrophobic surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface.[3] | Presence of carbon signals corresponding to the alkyl chain and alkyne groups. Absence of contaminants. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and functional groups present on the surface.[3] | Characteristic peaks for C-H stretching of the methylene chains and the terminal C≡C-H bond. |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of the surface morphology and molecular packing.[3] | Images revealing a highly ordered, crystalline-like structure of the monolayer. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness.[6] | A smooth surface with low roughness, indicative of a uniform monolayer. |
Applications in Research and Drug Development
The ability to create well-defined, functional surfaces using this compound opens up a plethora of applications:
-
Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acids onto the surface for the specific detection of biomarkers.[11]
-
Drug Delivery: Attachment of targeting ligands to drug-loaded nanoparticles to enhance their delivery to specific cells or tissues.
-
Biomaterials: Modification of implant surfaces to improve biocompatibility and reduce biofouling.[11]
-
Fundamental Studies: Creation of model surfaces to study cell adhesion, protein adsorption, and other interfacial phenomena.
Conclusion
This compound is a powerful and versatile tool for surface modification, offering a robust alternative to traditional thiol-based chemistries. By following the detailed protocols outlined in this guide, researchers can create highly ordered, functional surfaces suitable for a wide range of applications in materials science, biotechnology, and drug development. The key to success lies in meticulous substrate preparation, the maintenance of an oxygen-free environment during SAM formation, and thorough characterization of the resulting molecular layers. As the demand for precisely engineered surfaces continues to grow, the importance of molecules like this compound in enabling these advancements will undoubtedly increase.
References
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Surfaces: PolyAn [poly-an.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. ias.ac.in [ias.ac.in]
- 8. ossila.com [ossila.com]
- 9. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry [mdpi.com]
Application Note & Protocol: Strategic Sonogashira Coupling of 1,11-Dodecadiyne for Advanced Material Synthesis
Introduction: Beyond Simple Coupling - Harnessing the Power of Difunctional Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This palladium-catalyzed, copper(I) co-catalyzed transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to natural products.[1][3] However, the strategic application of this powerful reaction extends into materials science, particularly in the synthesis of conjugated polymers and oligomers.[4][5][6]
This application note provides an in-depth guide to the Sonogashira coupling using 1,11-dodecadiyne, a long-chain α,ω-diyne. The presence of two terminal alkyne functionalities on a flexible aliphatic backbone makes this compound a versatile building block for creating precisely engineered molecular architectures. Depending on the reaction stoichiometry and conditions, one can selectively achieve mono-coupling, di-coupling, or step-growth polymerization, leading to materials with tailored electronic and photophysical properties.[5][7]
This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of Sonogashira coupling for the synthesis of advanced materials. We will delve into the mechanistic intricacies, provide detailed, field-proven protocols, and explain the critical parameters that govern the reaction's outcome.
The Mechanistic Heart of the Reaction: A Tale of Two Catalytic Cycles
The remarkable efficiency of the Sonogashira coupling under mild conditions is attributed to the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base.[8] While anhydrous and anaerobic conditions have been traditionally required, newer methods have been developed that are more tolerant to air and moisture.[8]
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl or vinyl halide (Ar-X) oxidatively adds to the Pd(0) species, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-R) and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This intermediate is then ready for transmetalation to the palladium center.
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed at room temperature.[9] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), forming symmetric diynes.[10] This side reaction can be minimized by using copper-free Sonogashira protocols or by carefully controlling the reaction conditions.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Strategic Considerations for this compound
The difunctional nature of this compound presents both opportunities and challenges. The key to a successful reaction lies in controlling the stoichiometry of the reactants.
-
Mono-Coupling: To favor the formation of a product where only one alkyne has reacted, an excess of this compound relative to the aryl halide should be used. This statistical approach increases the probability that an aryl halide molecule will encounter an unreacted diyne.
-
Di-Coupling: To synthesize a symmetrical product where both ends of the diyne are functionalized, a stoichiometric excess of the aryl halide is required (typically 2.2 equivalents or more). This ensures that the mono-coupled intermediate reacts further.
-
Polymerization: For the synthesis of poly(phenyleneethynylene) derivatives, a 1:1 stoichiometric ratio of the di-haloaryl monomer and this compound is essential.[5] Precise control over stoichiometry is critical for achieving high molecular weight polymers.
Detailed Experimental Protocols
4.1. General Considerations:
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of all reagents, particularly the aryl halide and the amine base, is crucial for obtaining high yields and reproducible results.
4.2. Protocol for Di-Coupling of this compound with 4-Iodoanisole
This protocol details the synthesis of 1,12-bis(4-methoxyphenyl)dodeca-1,11-diyne.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 162.28 | 162 mg | 1.0 | 1.0 |
| 4-Iodoanisole | 234.04 | 515 mg | 2.2 | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 10 mL | - | Solvent |
| Tetrahydrofuran (THF) | 72.11 | 5 mL | - | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (162 mg, 1.0 mmol), 4-iodoanisole (515 mg, 2.2 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add degassed triethylamine (10 mL) and degassed tetrahydrofuran (5 mL) via syringe. The THF is used to ensure all reactants are fully dissolved.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the triethylamine under reduced pressure.
-
Add 20 mL of diethyl ether and 20 mL of water to the residue.
-
Separate the organic layer, and wash it with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure di-coupled product.
Caption: Experimental workflow for Sonogashira coupling.
4.3. Protocol for Sonogashira Polymerization
This protocol describes the polymerization of this compound with 1,4-diiodobenzene.
| Monomer/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 162.28 | 162 mg | 1.0 | 1.0 |
| 1,4-Diiodobenzene | 329.91 | 330 mg | 1.0 | 1.0 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 15 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: Follow the same setup procedure as for the di-coupling reaction, ensuring highly accurate weighing of the two monomers to maintain a 1:1 stoichiometry.
-
Execution: The polymerization is typically run at a slightly elevated temperature (40-50 °C) to ensure solubility and promote chain growth. As the polymerization proceeds, the viscosity of the solution will increase. The reaction time can be significantly longer (12-48 hours).
-
Work-up and Purification:
-
After the reaction, cool the mixture to room temperature and pour it into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Further purification can be achieved by redissolving the polymer in a good solvent (e.g., THF or chloroform) and re-precipitating it.
-
The molecular weight and polydispersity of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
Troubleshooting and Self-Validation
A well-executed protocol should be a self-validating system. Here are some common issues and how to address them:
-
Low Yield: This can be due to impure reagents, insufficient degassing, or catalyst deactivation. Ensure all reagents are pure and the system is strictly anaerobic.
-
Formation of Homocoupled Product (Glaser Coupling): This is indicated by the presence of a symmetrical diyne (in the case of the aryl alkyne) or a tetrayne from this compound. This can be minimized by reducing the amount of copper catalyst or by running the reaction under copper-free conditions, although this may require higher temperatures or more active palladium catalysts.[10]
-
Stalled Reaction: If the reaction stalls before completion (as monitored by TLC), it may be due to catalyst decomposition. In some cases, a small additional charge of the palladium catalyst can restart the reaction.
By carefully monitoring the reaction and analyzing the product mixture, one can diagnose and rectify issues, ensuring the integrity of the experimental results.
Conclusion
The Sonogashira coupling of this compound is a versatile and powerful tool for the synthesis of well-defined oligomers and conjugated polymers. By understanding the underlying mechanism and carefully controlling the reaction stoichiometry and conditions, researchers can selectively generate mono-adducts, di-adducts, or high molecular weight polymers. The protocols and insights provided in this application note serve as a robust starting point for scientists and developers aiming to create novel functional materials for a wide range of applications, from molecular electronics to advanced drug delivery systems.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Mittelstädt, M. V., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1461. Available from: [Link]
-
Szewczyk, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8529-8533. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
Orgo Made Simple. (2019). Sonogashira coupling. Available from: [Link]
-
Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. Available from: [Link]
-
Miyagi, Y., et al. (2016). Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties. Polymer Chemistry, 7(3), 651-661. Available from: [Link]
-
Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. Available from: [Link]
-
Al-Jumaili, A., et al. (2019). Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts. Accounts of Chemical Research, 52(3), 733-746. Available from: [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
Wang, C., et al. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Molecules, 28(3), 1145. Available from: [Link]
-
Tóth, G., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(24), 4483-4485. Available from: [Link]
-
Buchmeiser, M. R. (2018). Molybdenum Imido, Tungsten Imido and Tungsten Oxo Alkylidene N-Heterocyclic Carbene Olefin Metathesis Catalysts. Chemistry – A European Journal, 24(39), 9746-9761. Available from: [Link]
-
Flores-Jarillo, M., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 151-156. Available from: [Link]
-
Royal Society of Chemistry. (2014). Application of alkyne metathesis in polymer synthesis. Available from: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Poly( p -phenylene ethynylene)s with Oxidation- and Reduction-Sensitive Moieties. Available from: [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Available from: [Link]
-
Oboro Labs. (2024). Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Acridines through Alkyne Addition to Diarylamines. Available from: [Link]
-
Organic Chemistry Lab. (2021). [Orgo Lab 2] Oxidative Coupling of Alkynes. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Available from: [Link]
-
Accounts of Chemical Research. (2022). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Available from: [Link]
-
The Journal of Organic Chemistry. (2012). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. Available from: [Link]
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- 5. Synthesis of platinum-containing poly(phenyleneethynylene)s having various chromophores: aggregation and optical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Synthesis of Poly(diacetylene)s from 1,11-Dodecadiyne: An Application Note and Protocol Guide
Abstract
This comprehensive guide details the synthesis and characterization of poly(1,11-dodecadiyne), a conjugated polymer with significant potential in materials science. We provide detailed, field-proven protocols for the initial oxidative coupling polymerization of the this compound monomer, followed by the solid-state topochemical polymerization of the resulting macromonomer. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the synthesis and analysis of this intriguing class of polydiacetylenes (PDAs).
Introduction
Polydiacetylenes (PDAs) are a unique class of conjugated polymers renowned for their remarkable chromic properties, transitioning from a blue to a red state in response to external stimuli such as heat, mechanical stress, or chemical interactions.[1] This colorimetric and fluorescent response makes them highly attractive for applications in sensing, biosensors, and smart materials.[2][3] The synthesis of PDAs typically involves the topochemical polymerization of diacetylene monomers in the solid state, a process that is highly dependent on the crystalline packing of the monomer units.[4]
This application note focuses on the synthesis of a specific PDA derived from this compound, a non-functionalized long-chain α,ω-diyne. The long aliphatic chain in the backbone of this polymer imparts flexibility and influences its self-assembly and solid-state polymerization behavior. We will first describe the synthesis of the initial polymer, poly(this compound), via an oxidative coupling reaction, followed by its conversion to a highly conjugated, colored polydiacetylene through solid-state polymerization.
Synthesis of Poly(this compound)
The synthesis of poly(diacetylene)s from this compound is a two-step process. The first step involves the oxidative coupling of the terminal alkyne groups of the this compound monomer to form a linear polymer, which can be considered a "macromonomer" for the subsequent polymerization step. This initial polymerization is typically achieved using a Hay catalyst system, which consists of a copper(I) salt and a tertiary amine, in the presence of an oxidant, usually oxygen.[5]
Experimental Workflow: Oxidative Coupling
Sources
- 1. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
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- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,11-Dodecadiyne
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1,11-dodecadiyne. As a long-chain terminal diyne, its synthesis presents unique challenges that can impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your experimental outcomes.
Part 1: Core Synthetic Strategy: Double Alkylation
A robust and common method for synthesizing symmetrical, non-conjugated diynes like this compound is the double alkylation of acetylene. This involves reacting a metal acetylide with a suitable dihaloalkane. The most frequent implementation of this strategy uses sodium acetylide, generated in situ or from a commercial source, and a long-chain α,ω-dihaloalkane, such as 1,8-dibromooctane.
The overall transformation is:
HC≡CH + 2 NaNH₂ → NaC≡CNa + 2 NH₃ NaC≡CNa + 2 Br-(CH₂)₈-Br → HC≡C-(CH₂)₈-C≡CH (and other products)
This seemingly straightforward reaction is often plagued by competing pathways, including elimination, polymerization, and mono-alkylation. The following sections are designed to address and solve these common issues.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis. Specific parameters and troubleshooting steps are discussed in the subsequent Q&A sections.
Caption: Generalized workflow for this compound synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yielded very little or no this compound. What went wrong?
Answer: Low to no yield is the most common issue and can stem from several factors. Let's break down the likely culprits.
-
Cause A: Inactive Base or Incomplete Acetylide Formation
-
Explanation: Sodium amide (NaNH₂) is extremely hygroscopic and decomposes rapidly in the presence of moisture. If your base is old or has been improperly handled, it will be ineffective at deprotonating the terminal alkyne.[1][2] The pKa of a terminal alkyne is around 25, requiring a very strong base for complete deprotonation.[3]
-
Solution:
-
Use freshly opened, high-purity sodium amide.
-
Ensure your reaction solvent (typically liquid ammonia or an anhydrous ether like THF) is scrupulously dry.
-
When generating the acetylide, ensure sufficient time for the deprotonation to complete before adding the alkyl halide.
-
-
-
Cause B: Competing E2 Elimination
-
Explanation: The acetylide ion is not only a strong nucleophile but also a strong base. It can react with the 1,8-dibromooctane via an E2 elimination pathway to produce bromo-octene derivatives instead of the desired SN2 substitution product.
-
Solution:
-
Temperature Control: Keep the reaction temperature low (-78 °C to -33 °C). Lower temperatures favor the SN2 pathway over E2.
-
Choice of Leaving Group: While bromide is common, 1,8-diiodooctane can sometimes increase the rate of substitution relative to elimination. However, it is more expensive and potentially less stable.
-
-
-
Cause C: Presence of Moisture
-
Explanation: Any water in the reaction will protonate the highly basic acetylide anion, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. Purify solvents using appropriate methods (e.g., distillation from sodium/benzophenone for THF).
-
Ensure the inert gas line is equipped with a drying tube.
-
-
Caption: Troubleshooting logic for low product yield.
Question 2: My main product is a messy, polymeric substance. How can I improve selectivity?
Answer: Polymerization is a significant side reaction, especially when using a difunctional nucleophile (acetylide dianion) and a difunctional electrophile (1,8-dibromooctane).
-
Explanation: The desired reaction involves one molecule of the acetylide dianion reacting with two molecules of the dihalide. However, it's easy for the ends of the growing chains to react with other acetylide or alkyl halide molecules, leading to oligomers and polymers.
-
Solution:
-
High Dilution: Run the reaction at a very low concentration (e.g., <0.1 M). This principle of "pseudo-high dilution" favors intramolecular or desired intermolecular reactions over undesired polymerization.
-
Slow Addition: Add the 1,8-dibromooctane solution very slowly to the acetylide solution using a syringe pump over several hours. This keeps the concentration of the electrophile low at all times, minimizing the chance of a single acetylide reacting with multiple chains.
-
Stoichiometry: It may be counterintuitive, but using a slight excess of the dihaloalkane can sometimes help cap the ends of the growing chain and prevent polymerization. This, however, makes purification more challenging. The reverse approach, using an excess of the acetylide source, is another strategy to explore.
-
Question 3: I've isolated a product, but spectral analysis (NMR) suggests it's an internal alkyne, not the terminal 1,11-diyne. What happened?
Answer: Unintended isomerization of terminal alkynes to more thermodynamically stable internal alkynes can occur under certain conditions.
-
Explanation: In the presence of a strong base and at elevated temperatures, the terminal alkyne can be deprotonated, leading to a cascade of proton transfers that "walk" the triple bond towards the center of the molecule. Using weaker bases like KOH is known to cause this rearrangement.[4]
-
Solution:
-
Use a Suitable Base: Sodium amide is a very strong base and is generally effective at preventing isomerization because it traps the terminal alkyne as the non-migrating acetylide salt.[4]
-
Maintain Low Temperature: Do not allow the reaction to warm up significantly, especially before the base is fully quenched.
-
Proper Quenching: Quench the reaction at low temperature with a mild proton source like ammonium chloride. Avoid a simple water quench initially, as the resulting sodium hydroxide is a strong enough base to potentially cause isomerization during workup, especially with heating.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product?
A: this compound is a relatively nonpolar hydrocarbon.
-
Flash Column Chromatography: This is the most common method. Use a nonpolar mobile phase, such as pure hexanes or a gradient of ethyl acetate in hexanes (e.g., 0% to 2% EtOAc).[5][6] Because the product is nonpolar, a high-quality silica gel is essential to achieve good separation from nonpolar impurities like residual alkyl halide or elimination byproducts.
-
Vacuum Distillation: If the synthesis is performed on a large enough scale and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective, solvent-free purification method.
Q: Which analytical techniques are best for monitoring reaction progress?
A:
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of the starting alkyl halide, which is more polar than the diyne product. Stain with potassium permanganate (KMnO₄), which will react with the alkyne C≡C bonds, causing them to appear as yellow spots on a purple background.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for monitoring the appearance of the product and identifying volatile byproducts. It provides both retention time and mass information for definitive identification.
Q: Are there alternative synthetic routes to this compound?
A: Yes, other methods exist, though the double alkylation of acetylene is common for its straightforward approach. An alternative involves the coupling of two C6 fragments. For instance, the Cadiot-Chodkiewicz coupling or related copper-catalyzed cross-coupling reactions can be used to connect a terminal alkyne with a 1-haloalkyne, though this is more common for synthesizing conjugated diynes.[7] Another approach could involve starting with a commercially available long-chain diol, converting it to a dihalide or ditosylate, and then performing a double elimination reaction.[2][4]
Part 4: Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on your specific laboratory conditions and safety protocols.
Synthesis of this compound via Double Alkylation
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, a gas inlet for acetylene and argon, and a rubber septum for liquid additions. Flame-dry the entire apparatus under high vacuum and cool under a positive pressure of argon.
-
Acetylide Formation:
-
Charge the flask with anhydrous liquid ammonia (approx. 200 mL for a 10 mmol scale reaction) by condensing ammonia gas via the dry ice condenser.
-
Add a small amount of a catalyst, such as FeCl₃ (approx. 50 mg).
-
Slowly add sodium metal in small pieces until a persistent blue color is observed. Then, bubble dry acetylene gas through the solution until the blue color disappears and a gray-white precipitate of sodium acetylide forms.
-
-
Second Deprotonation:
-
Slowly add one more equivalent of sodium metal to the sodium acetylide suspension to form the disodium acetylide dianion. The solution will turn blue again. Continue bubbling acetylene until the color just disappears, indicating the formation of the dianion without excess acetylene.
-
-
Alkylation:
-
Dissolve 1,8-dibromooctane (2.2 equivalents) in anhydrous THF (50 mL).
-
Using a syringe pump, add the 1,8-dibromooctane solution to the stirred disodium acetylide suspension over 4-6 hours, maintaining the temperature at -40 °C.
-
After the addition is complete, let the reaction stir at this temperature for an additional 2 hours, then allow it to slowly warm to room temperature overnight as the ammonia evaporates.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add deionized water and extract the aqueous layer with hexanes (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with 100% hexanes to isolate the pure this compound.
-
Data Summary Table
| Parameter | Condition | Expected Outcome | Rationale |
| Base | Sodium Amide (NaNH₂) | High Yield | Strong base ensures complete deprotonation of the terminal alkyne.[2] |
| Solvent | Liquid Ammonia / THF | Good Solubility & Temp Control | Liquid ammonia is the classic solvent; THF can improve the solubility of the alkyl halide. |
| Temperature | -78 °C to -33 °C | Favors SN2 | Minimizes the competing E2 elimination side reaction. |
| Addition Rate | Slow (Syringe Pump) | Minimizes Polymerization | Maintains a low concentration of the electrophile. |
| Workup Quench | Saturated NH₄Cl (aq.) | Prevents Isomerization | Milder than water, avoids generating strong NaOH base during workup.[3] |
References
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Chad's Prep. (2020). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]
-
Chemistry Steps. (n.d.). Alkyl Halides to Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. [Link]
-
Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. ResearchGate. [Link]
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]
-
JoVE. (2026). Preparation of Alkynes: Alkylation Reaction. [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Gung, B. W., et al. (2022). A new synthesis of (Z, Z)-11, 11-dimethoxy-6, 9- heneicosadiene and 2-((Z, Z)-1, 4-decadienyl)-2-ndecyl-1, 3-dioxolane, precursors of a sex pheromone of the western hemlock looper. Arkivoc. [Link]
-
Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Purification of 1,11-Dodecadiyne by Distillation
This guide provides in-depth technical assistance for the purification of 1,11-dodecadiyne via vacuum distillation. It is designed for researchers, scientists, and professionals in drug development who handle sensitive alkynes. This document offers troubleshooting advice and frequently asked questions to ensure a safe and efficient purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound, providing potential causes and actionable solutions.
1. Distillation is not occurring, or is extremely slow, even at high temperatures.
-
Question: I've set my heating mantle to a high temperature, but the this compound is not distilling. What could be the problem?
-
Answer: This is a common issue when distilling high-boiling point compounds under vacuum. The primary cause is often an inadequate vacuum level.[1] this compound has a high boiling point at atmospheric pressure and requires a significant reduction in pressure to distill at a safe temperature.[2]
-
Troubleshooting Steps:
-
Verify Vacuum Level: Ensure your vacuum pump is operating correctly and can achieve the necessary low pressure. Check for any leaks in the system, as even a small leak can significantly impact the vacuum level.[1] All glass joints should be properly greased and sealed.
-
Check for Obstructions: Inspect the distillation path for any blockages that could impede vapor flow.
-
Temperature and Pressure Correlation: Consult the vapor pressure data for this compound to ensure your heating temperature is appropriate for the vacuum you are pulling. See the data table below for guidance.
-
Heat Transfer: Ensure good thermal contact between the heating mantle and the distillation flask.
-
-
2. The product in the distillation flask is turning dark or polymerizing.
-
Question: During distillation, the remaining liquid in my flask has darkened, and I suspect polymerization. How can I prevent this?
-
Answer: Terminal alkynes, especially diynes, can be thermally sensitive and prone to polymerization at elevated temperatures.[3][4][5] Darkening of the liquid is a strong indicator of decomposition or polymerization.
-
Causality and Prevention:
-
Excessive Heat: The primary cause is often a pot temperature that is too high. This can be due to either too high of a heating mantle setting or a poor vacuum requiring higher temperatures to achieve distillation.
-
Solution: The most effective solution is to distill at the lowest possible temperature, which requires a high vacuum.[6] For this compound, a pressure of 15 mmHg allows for distillation at approximately 99°C.[2]
-
Inhibitors: While not always necessary, the addition of a small amount of a polymerization inhibitor, such as hydroquinone, can sometimes be beneficial, though this should be tested on a small scale first to ensure it does not co-distill with the product.
-
Minimize Distillation Time: Do not heat the material for longer than necessary. Once the desired fraction is collected, the distillation should be stopped promptly.
-
-
3. The distillation is proceeding, but the distillate is impure.
-
Question: I'm collecting distillate, but analysis shows it is still contaminated with impurities. How can I improve the purity?
-
Answer: Impure distillate can result from several factors, including the presence of close-boiling impurities, bumping of the liquid in the distillation flask, or an inefficient distillation column.
-
Troubleshooting Steps:
-
Identify Impurities: If possible, identify the impurities. Common impurities in the synthesis of this compound can include unreacted starting materials or byproducts from side reactions.[7][8]
-
Fractional Distillation: If you have close-boiling impurities, a simple distillation may not be sufficient. Employing a fractionating column (e.g., a Vigreux or packed column) will provide multiple theoretical plates and enhance separation.
-
Prevent Bumping: Violent boiling, or "bumping," can carry non-volatile or less volatile impurities into the condenser. Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.[7]
-
Control the Distillation Rate: A slow, controlled distillation rate generally leads to better separation and higher purity.
-
-
4. The vacuum level is fluctuating during the distillation.
-
Question: My vacuum gauge is showing an unstable reading. What could be causing this?
-
Answer: A fluctuating vacuum is typically due to a leak in the system or outgassing of volatile components.
-
Troubleshooting Steps:
-
Check for Leaks: Systematically check all connections, seals, and glassware for leaks. A small amount of vacuum grease on all ground glass joints is essential.[1]
-
Initial Outgassing: At the beginning of the distillation, dissolved gases in the crude material will be removed, which can cause initial pressure fluctuations. Allow the system to degas fully before applying high heat.
-
Pump Issues: Ensure your vacuum pump oil is clean and at the correct level. Contaminated oil can lead to poor and unstable vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum level and temperature for distilling this compound?
A1: Based on available data, a vacuum of 15 mmHg will allow this compound to boil at approximately 99°C (372 K).[2] It is generally advisable to use the highest vacuum your system can achieve to keep the distillation temperature as low as possible, minimizing the risk of thermal decomposition and polymerization.[6][9]
Q2: What are the primary safety concerns when distilling this compound?
A2: The primary safety concerns are:
-
Flammability: this compound is a combustible liquid. The distillation should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Implosion: Vacuum distillation involves putting glassware under reduced pressure. It is critical to inspect all glassware for cracks or defects before use to prevent implosion.[7] A safety shield should also be used.
-
Thermal Hazards: High temperatures are used, posing a burn risk. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Chemical Exposure: Avoid inhalation and skin contact.[1][10] Use appropriate PPE, such as safety goggles, lab coat, and chemical-resistant gloves.
Q3: What are the likely impurities in a crude sample of this compound?
A3: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a dihalide with an acetylide.[7] Potential impurities could include:
-
Unreacted starting materials (e.g., 1,12-dibromododecane).
-
Solvents used in the synthesis or workup.
-
Byproducts from elimination reactions.
-
Oligomers or polymers formed during synthesis or storage.
Q4: Can I use a rotary evaporator to purify this compound?
A4: A rotary evaporator is primarily used for removing volatile solvents from a non-volatile sample. While it can be used for distillation of liquids with moderately high boiling points, a dedicated vacuum distillation setup is generally more efficient and provides better separation for purifying a compound like this compound, especially if fractional distillation is required.
Data and Protocols
Boiling Point of this compound at Reduced Pressure
| Pressure (mmHg) | Pressure (bar) | Boiling Point (°C) | Boiling Point (K) |
| 15 | 0.020 | 99 | 372 |
Data sourced from the NIST Chemistry WebBook.[2]
Experimental Protocol: Vacuum Distillation of this compound
-
Glassware Preparation: Thoroughly clean and dry all glassware. Inspect each piece for any cracks or defects.
-
Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask). Include a magnetic stir bar.
-
Greasing Joints: Apply a thin, uniform layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Crude Material: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Connect the apparatus to a vacuum trap and then to a vacuum pump. Slowly and carefully apply the vacuum. Observe the initial outgassing.
-
Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling forerun (likely residual solvents). As the temperature approaches the expected boiling point of this compound, change the receiving flask to collect the pure product.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point at a constant pressure is indicative of a pure compound.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Visualizations
Logical Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting flowchart for vacuum distillation.
Experimental Setup for Vacuum Distillation
Caption: Diagram of a standard vacuum distillation setup.
References
-
PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]
- Thakur, M., & Lando, J. B. (1983). Structure determination of the macromonomer poly(this compound) and its cross-polymerized product. Macromolecules, 16(1), 143-147.
- Hsieh, S. C., et al. (2018). Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology, 84(5), e02381-17.
- Lando, J. B., & Thakur, M. (1983). Structure determination of the macromonomer poly(this compound) and its cross-polymerized product. Macromolecules.
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
DC Chemicals. (n.d.). 1,11-DODECADIENE|5876-87-8|MSDS. Retrieved from [Link]
- Khan, M. S., et al. (2003). Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone.
- Shi, W., & Lei, A. (2014). 1,3-Diyne Chemistry: Synthesis and Derivations. Tetrahedron Letters, 55(17), 2763-2772.
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
- Hsieh, S. C., et al. (2018).
-
ResearchGate. (n.d.). 1,12-Dodecanediol production by fed-batch culture in a 5-liter bioreactor. Retrieved from [Link]
- NSF Public Access Repository. (n.d.).
-
Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link]
- PubMed. (2018).
- MDPI. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition.
- ResearchGate. (n.d.). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK)
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University of Rochester. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]
- PubMed. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS)
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NIST. (n.d.). 1,11-dodecadiene. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]
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PubChem. (n.d.). This compound (C12H18). National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Dodecane. National Institute of Standards and Technology. Retrieved from [Link]
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Technical Support Center: Purification of 1,11-Dodecadiyne
Welcome to the technical support center for the purification of 1,11-dodecadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound for your critical applications.
Introduction
This compound is a valuable linear C12 hydrocarbon featuring terminal alkyne functionalities. Its rigid, rod-like structure and reactive end groups make it a key building block in the synthesis of polymers, macrocycles, and complex organic molecules. However, its synthesis can often lead to a mixture of closely related impurities that can be challenging to remove. This guide provides a comprehensive overview of common impurities, purification strategies, and analytical methods to ensure the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can be broadly categorized as:
-
Isomeric Impurities: These are molecules with the same chemical formula but different arrangements of atoms. In the case of this compound, base-catalyzed isomerization can lead to the formation of internal alkynes (e.g., 1,10-dodecadiyne, 2,10-dodecadiyne).[1][2][3] These isomers can be difficult to separate due to their similar physical properties.
-
Reaction Byproducts: Depending on the synthetic route, byproducts such as dienes or vinyl halides from incomplete elimination reactions can be present.[4][5]
-
Polymeric Materials: Terminal alkynes, especially when heated, can undergo polymerization.[6][7] This can result in the formation of higher molecular weight oligomers or polymers.
-
Residual Solvents and Reagents: Solvents used in the synthesis or purification, as well as unreacted starting materials, can remain in the final product.
Q2: My this compound is a waxy solid at room temperature. How does this affect purification?
A2: The waxy nature of this compound at room temperature indicates that it is composed of long-chain molecules with relatively strong van der Waals forces. This property makes techniques like recrystallization particularly suitable. However, it can also make handling and transfer more challenging. For distillation, the waxy nature is less of a concern as the compound will be in the liquid/gaseous state.
Q3: How can I effectively characterize the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying the presence of terminal alkynes and distinguishing them from internal isomers. The terminal alkyne protons (≡C-H) have a characteristic chemical shift around 1.8-3.0 ppm in ¹H NMR.[8] The sp-hybridized carbons of the terminal alkyne appear at around 68 ppm (≡C-H) and 84 ppm (-C≡) in ¹³C NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating volatile impurities and identifying them by their mass-to-charge ratio.[9][10][11] It can effectively separate isomers and other byproducts.
-
Infrared (IR) Spectroscopy: The C-H stretch of a terminal alkyne gives a sharp, characteristic peak around 3300 cm⁻¹, which is absent in internal alkynes. The C≡C stretch appears around 2120 cm⁻¹.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Extra peaks in the ¹H NMR spectrum between 5.0 and 6.5 ppm. | Presence of diene or vinyl halide impurities. | Purify by flash chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture).[12][13][14][15] |
| Broad hump in the baseline of the NMR spectrum. | Presence of polymeric material. | Attempt to remove the polymer by precipitation. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., methanol) to precipitate the polymer. Filter and concentrate the filtrate. |
| GC-MS analysis shows multiple peaks with the same mass. | Presence of isomeric impurities (internal alkynes). | Fractional distillation under reduced pressure is the most effective method for separating isomers with different boiling points.[16][17][18] |
| The purified product is an oil instead of a waxy solid. | Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
| Product darkens or solidifies during distillation. | Polymerization is occurring at high temperatures. | Lower the distillation temperature by reducing the pressure (high vacuum). Consider adding a polymerization inhibitor, such as hydroquinone, if compatible with your downstream application.[19][20][21] |
Purification Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This method is ideal for separating this compound from non-volatile impurities and isomers with different boiling points.
Diagram of Workflow:
Caption: Workflow for the purification of this compound by fractional distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply a high vacuum to the system. A pressure of <1 mmHg is recommended to lower the boiling point and prevent thermal decomposition or polymerization.[17][18]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the head temperature closely. Collect a forerun fraction, which may contain more volatile impurities. Collect the main fraction at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Collect a final fraction at a higher temperature, which may contain less volatile impurities.
-
Analysis: Analyze the collected fractions by GC-MS or ¹H NMR to determine their purity.
-
Combining Fractions: Combine the fractions that meet the desired purity specifications.
Protocol 2: Recrystallization from a Suitable Solvent
This technique is effective for removing impurities that have different solubilities than this compound at a given temperature. It is particularly useful for removing polymeric material and some isomeric impurities.
Diagram of Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Methanol or ethanol are often good starting points.[22][23][24] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[25]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Flash Chromatography
Flash chromatography is a rapid and efficient method for separating this compound from more polar impurities.[26]
Diagram of Workflow:
Caption: Workflow for the purification of this compound by flash chromatography.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a non-polar solvent system. For this compound, pure hexanes or a gradient of ethyl acetate in hexanes (e.g., 0-5% ethyl acetate) is typically effective.[15]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Storage and Handling
Proper storage is crucial to maintain the purity of this compound.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.
-
Low Temperature: For long-term storage, keep the compound at a low temperature (-20 °C is recommended) to minimize the risk of polymerization.
-
Light Protection: Store in an amber vial or in the dark to prevent light-induced degradation.
By following the guidance in this technical support center, you will be well-equipped to purify this compound to the high standard required for your research and development activities.
References
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]
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Frostburg State University Chemistry Department. (2018, January 5). Alkyne Isomerization [Video]. YouTube. [Link]
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Prakash Academy. (2012, February 16). Mechanism I Terminal Alkyne Isomerises to Internal Alkyne I Free Radical I Acidity of Alkyne [Video]. YouTube. [Link]
-
Quora. (2017, February 2). How to recrystallize a product from methanol. Retrieved from [Link]
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Wikipedia. (2023, December 19). Vacuum distillation. In Wikipedia. Retrieved January 21, 2026, from [Link]
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OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
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-
Reddit. (2017, October 20). What is repeated "recyrstallization with methanol"? r/chemhelp. Retrieved from [Link]
- Zhang, Q., & McLaughlin, M. (2008). General methods for flash chromatography using disposable columns. Journal of the Chinese Chemical Society, 55(5), 947-954.
- Gunnoe, T. B., et al. (2012). Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology. Inorganica Chimica Acta, 380, 136-144.
- Karl, T., et al. (2007). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Journal of mass spectrometry, 42(10), 1304-1313.
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-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Physics Forums. (2013, November 13). Recrystallizing out of methanol. Retrieved from [Link]
-
AQA A level Chemistry. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion [Video]. YouTube. [Link]
- Reddy, R. P., & Li, C. J. (2016). Iodine promoted cascade cycloisomerization of 1-en-6,11-diynes. Organic & Biomolecular Chemistry, 14(34), 8081-8084.
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Teledyne LABS. (n.d.). Chromatography. Retrieved from [Link]
- EMU Physics Department. (2023, July 4).
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Prep101 MCAT Forum. (2021, June 19). Vacuum Fractional Distillation - Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
- Zheng, Y., et al. (2017). Unprecedented separation of long chain alkenones from gas chromatography with a poly(trifluoropropylmethylsiloxane) stationary phase. Organic Geochemistry, 113, 137-140.
- Fomina, L., & Fomine, S. (2018). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 10(10), 1102.
-
Zaragoza, F. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Retrieved from [Link]
-
ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture? Retrieved from [Link]
-
Khan Academy. (n.d.). Simple and fractional distillations. Retrieved from [Link]
- Giera, M., et al. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in molecular biology (Clifton, N.J.), 1730, 239–247.
-
Synthetic Chemist Must Watch It. (2022, July 16). Ninja technique to purify organic compounds [Video]. YouTube. [Link]
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Technical Support Center: Alkyne Coupling Reactions
Welcome to the Technical Support Center for Alkyne Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of forming carbon-carbon bonds with alkynes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of common challenges and field-tested solutions to ensure the success of your experiments. This resource is structured to address specific issues you may encounter in the lab, offering both immediate troubleshooting advice and a foundational understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section is organized by observable experimental problems. Each entry details the potential root cause, the underlying chemical principles, and actionable steps for mitigation.
Issue 1: Low Yield of the Desired Cross-Coupled Product and a Significant Amount of a Symmetrical Diyne (Homocoupling) Byproduct.
This is the most frequent challenge in cross-coupling reactions aiming to form unsymmetrical diynes, such as the Sonogashira and Cadiot-Chodkiewicz couplings.[1]
The formation of symmetrical diynes, often referred to as Glaser coupling, is a common side reaction.[2][3] This occurs when two terminal alkyne molecules couple with each other instead of with the desired aryl or vinyl halide. This side reaction is typically promoted by the presence of a copper(I) co-catalyst and an oxidant, which is often atmospheric oxygen.[4][5] In the presence of oxygen, the copper(I) catalyst can be oxidized to copper(II), which then facilitates the oxidative homocoupling of the alkyne.[4][6]
Here is a diagram illustrating the desired Sonogashira cross-coupling cycle versus the undesired Glaser homocoupling pathway.
Sources
Technical Support Center: Optimizing Catalyst Loading for 1,11-Dodecadiyne Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 1,11-dodecadiyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst optimization, ensuring reproducible and high-yielding synthetic outcomes. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established catalytic principles.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding catalyst selection and loading for reactions with this compound, a versatile substrate often used in macrocyclization, polymerization, and coupling reactions.
Q1: What are the most common catalytic reactions for this compound, and which catalysts are typically used?
A1: this compound is a terminal α,ω-diyne, making it an excellent substrate for several key transformations:
-
Homocoupling (e.g., Glaser-Hay Coupling): This reaction forms symmetrical dimers or macrocycles. It is typically catalyzed by copper(I) salts, often in the presence of an amine base and an oxidant like O₂ (air).[1][2][3] Common catalyst systems include CuCl/TMEDA (tetramethylethylenediamine).
-
Cross-Coupling (e.g., Sonogashira Coupling): This reaction couples the terminal alkynes with aryl or vinyl halides. It classically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][5][6][7]
-
[2+2+2] Cycloaddition/Cyclotrimerization: This reaction can form substituted benzene rings or other cyclic structures. Iridium complexes, such as [Ir(cod)Cl]₂ combined with phosphine ligands like dppe, are efficient catalysts for this transformation.[8][9]
-
Intramolecular Macrocyclization: Palladium catalysts are particularly effective for intramolecular couplings to form macrocycles. The Trost group, for example, has shown that systems like Pd(OAc)₂ with sterically demanding phosphine ligands such as TDMPP can promote high-yield macrocyclization.[10]
Q2: What is a typical starting catalyst loading (mol%) for these reactions?
A2: A good starting point depends on the reaction type, but a general principle is to begin with the lowest effective loading to minimize cost and potential side reactions. Excessive catalyst loading can sometimes lead to undesired side reactions or catalyst deactivation.[11] The following table provides empirically validated starting points for optimization.
| Reaction Type | Catalyst System | Typical Loading (mol%) | Notes |
| Glaser-Hay Homocoupling | Cu(I) salt (e.g., CuI, CuCl) | 5 - 20 mol% | Often requires a ligand like TMEDA. Can be sensitive to pH and temperature.[12] |
| Sonogashira Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | 0.5 - 5 mol% | Copper(I) co-catalyst (e.g., CuI) is typically used at 1 - 10 mol%. |
| Intramolecular Cyclization | Pd(OAc)₂ / Phosphine Ligand | 1 - 5 mol% | Ligand choice is critical for selectivity. High dilution conditions are often required.[10] |
| [2+2+2] Cycloaddition | Ir catalyst (e.g., [Ir(cod)Cl]₂) | 1 - 5 mol% | Often requires a phosphine ligand co-catalyst.[9] |
Q3: How does catalyst loading influence the competition between intramolecular macrocyclization and intermolecular polymerization?
A3: This is a critical consideration for diynes like this compound. The outcome is governed by the kinetics of the two competing pathways.
-
Intramolecular cyclization is a first-order process, dependent only on the concentration of the diyne.
-
Intermolecular polymerization/oligomerization is a second-order (or higher) process, dependent on the concentration of two or more diyne molecules.
High catalyst loading can accelerate the reaction rate to a point where intermolecular reactions become more probable before the molecule can adopt the conformation needed for cyclization. Therefore, to favor macrocyclization, one should use the lowest catalyst loading that provides a reasonable reaction rate, often in conjunction with high-dilution conditions to further suppress intermolecular reactions.[13]
Caption: Relationship between reaction conditions and product selectivity.
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q4: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
A4: Low conversion is a common issue that can often be resolved systematically.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The catalyst loading may be too low. While starting low is recommended, some reactions require a higher catalyst concentration to proceed at a reasonable rate.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) and monitor the reaction progress by TLC or GC/LC-MS.[14]
-
-
Catalyst Deactivation/Poisoning: Terminal alkynes can sometimes undergo side reactions that form species which inhibit the catalyst. Acidic or basic impurities in reagents or solvents can also poison sensitive catalysts.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried/degassed. Use of freshly prepared or purchased catalyst is recommended. If catalyst poisoning is suspected, a purification step for the starting materials (e.g., filtration through a plug of alumina) may be necessary.
-
-
Poor Ligand Choice: For many palladium- or iridium-catalyzed reactions, the ligand is as important as the metal center. An inappropriate ligand can lead to an inactive or unstable catalytic species.
-
Solution: If using a palladium catalyst for macrocyclization, ensure the phosphine ligand is sufficiently electron-rich and sterically bulky, like TDMPP or P(o-tolyl)₃, which have been shown to be effective.[10]
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring for product formation and potential decomposition.
-
Caption: Troubleshooting workflow for low reaction conversion.
Q5: My reaction is producing a mixture of oligomers and polymers instead of the desired macrocycle. How can I improve selectivity?
A5: This is the classic challenge of macrocyclization. Selectivity is a function of reaction conditions that favor the intramolecular pathway.
Potential Causes & Solutions:
-
Concentration is Too High: As discussed in Q3, high concentrations favor intermolecular reactions.
-
Solution: Employ high-dilution conditions. This is typically achieved by adding the substrate (this compound) and the catalyst solution slowly and simultaneously via syringe pumps to a large volume of refluxing solvent. This maintains a very low instantaneous concentration of the reactant.
-
-
Catalyst Loading is Too High: A very active catalyst at high loading can promote rapid oligomerization before the substrate has a chance to cyclize.
-
Solution: Reduce the catalyst loading. A slower, more controlled reaction often provides better selectivity for the intramolecular product. This may require longer reaction times.[15]
-
-
Incorrect Catalyst System: Some catalysts inherently favor intermolecular reactions.
-
Solution: For diyne macrocyclization, palladium systems with bulky, electron-rich phosphine ligands are a proven choice as they can create a sterically hindered active site that favors the binding of a single molecule.[10]
-
Q6: The reaction starts well but then stalls before reaching completion. What should I investigate?
A6: Reaction stalling often points to catalyst deactivation or instability over the course of the reaction.
Potential Causes & Solutions:
-
Catalyst Decomposition: The catalyst may not be stable under the reaction conditions (e.g., high temperature) for the required duration.
-
Solution: First, try lowering the reaction temperature. If that is not effective, consider a more robust catalyst system. It is also possible to add the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species.
-
-
Product Inhibition: The desired product, once formed, may coordinate to the catalyst's active site more strongly than the starting material, effectively inhibiting the catalytic cycle.
-
Solution: This is a more challenging issue. Lowering the catalyst loading might help, as it changes the relative concentrations of substrate, product, and catalyst. Sometimes changing the ligand or solvent can alter the binding affinities and mitigate product inhibition.
-
-
Accumulation of Inhibitory Byproducts: A minor side reaction could be producing a potent catalyst poison, which accumulates over time and eventually halts the reaction.
-
Solution: Analyze the reaction mixture at the point of stalling using techniques like NMR or LC-MS to identify any unexpected byproducts. Understanding the nature of the inhibitor can guide changes to the reaction conditions to prevent its formation.
-
Experimental Protocol: Optimizing Catalyst Loading for Intramolecular Macrocyclization
This protocol provides a systematic approach to finding the optimal catalyst loading for the macrocyclization of this compound using a generic Palladium/Phosphine system.
Objective: To determine the catalyst loading that maximizes the yield of the macrocyclic product while minimizing the formation of oligomeric/polymeric byproducts.
Materials:
-
This compound
-
Palladium source (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., TDMPP or P(o-tolyl)₃)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Syringe pumps (2)
-
High-quality glassware, dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and two septa for the addition needles. The flask should contain a large volume of solvent (to achieve ~0.01 M final concentration). Heat the solvent to reflux under an inert atmosphere.
-
Prepare Stock Solutions:
-
Substrate Solution: Prepare a solution of this compound in the reaction solvent (e.g., 0.1 M).
-
Catalyst Solution: In a separate glovebox or under inert atmosphere, prepare a solution of the Pd source and the ligand (typically in a 1:2 or 1:4 Pd:ligand ratio) in the reaction solvent. The concentration should be calculated based on the target mol% for the first experiment (e.g., 5 mol%).
-
-
Experiment 1 (e.g., 5 mol%):
-
Load the substrate and catalyst solutions into separate gas-tight syringes and place them on the syringe pumps.
-
Begin the slow, simultaneous addition of both solutions to the refluxing solvent over a long period (e.g., 8-12 hours).
-
After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours.
-
-
Analysis 1:
-
Cool the reaction to room temperature. Take a small aliquot for analysis by GC-MS or LC-MS to determine the ratio of monomer (macrocycle), dimer, trimer, and other oligomers.
-
Work up the reaction and purify the product via column chromatography to isolate the macrocycle and determine the isolated yield.
-
-
Subsequent Experiments (Iterative Optimization):
-
Based on the results of Experiment 1, adjust the catalyst loading.
-
If yield was high but some oligomers were present: Decrease catalyst loading to 2.5 mol% and repeat the procedure.
-
If yield was low and significant starting material remains: Increase catalyst loading to 7.5 mol% or consider a higher reaction temperature.
-
If yield was low and mostly polymer was formed: Decrease catalyst loading significantly to 1 mol% and potentially increase the addition time.
-
-
Data Evaluation: Plot the isolated yield of the macrocycle as a function of catalyst loading to identify the optimal condition.
References
- International Research Journal of Engineering, IT & Scientific Research. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
-
McDonagh, J. et al. (2015). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. Available from: [Link]
-
Li, J.-H. et al. (2007). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Alemán, J. et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemistry – A European Journal. Available from: [Link]
-
Alonso, F. et al. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Catalysis. Available from: [Link]
-
Takeuchi, R. et al. (2001). Iridium Complex Catalyzed [2 + 2 + 2] Cycloaddition of α,ω‐Diynes with Monoalkynes: A New and Efficient Catalyst for Cyclotrimerization of Alkynes. ChemInform. Available from: [Link]
-
Dickinson, E. J. F. et al. (2017). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Available from: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available from: [Link]
-
Stöckl, Y. et al. (2018). Optimization of Catalyst Loading and Scale. ResearchGate. Available from: [Link]
-
Takeuchi, R. et al. (2001). Iridium complex-catalyzed [2+2+2] cycloaddition of α,ω-diynes with monoalkynes: a new and efficient catalyst for cyclotrimerization of alkynes. Tetrahedron Letters. Available from: [Link]
-
Dehigaspitiya, D. C. et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. RSC Advances. Available from: [Link]
-
Bhawana, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
-
ResearchGate. Scheme 8. Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. Available from: [Link]
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- 2. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 9. Sci-Hub. Iridium complex-catalyzed [2+2+2] cycloaddition of α,ω-diynes with monoalkynes: a new and efficient catalyst for cyclotrimerization of alkynes / Tetrahedron Letters, 2001 [sci-hub.box]
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Technical Support Center: A Researcher's Guide to Handling 1,11-Dodecadiyne
Welcome to the comprehensive technical support guide for 1,11-dodecadiyne. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile, long-chain terminal diyne. Here, we address common challenges and provide practical, field-proven solutions to ensure the success of your experiments. Our guidance is rooted in established chemical principles and supported by authoritative literature.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and properties of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: As a terminal alkyne, this compound presents specific hazards. Terminal alkynes can be flammable and may form explosive acetylides with certain metals, particularly copper, silver, and mercury. Therefore, it is crucial to avoid contact with these metals in their free form.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and compatible gloves.
Q2: How should I properly store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] To prevent potential degradation or side reactions, it is advisable to store it under an inert atmosphere, such as argon or nitrogen.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: Due to its long hydrocarbon chain, this compound is a nonpolar molecule. It is generally soluble in nonpolar organic solvents like hexanes, toluene, and dichloromethane. Its solubility in polar solvents like water is negligible, while it has limited solubility in short-chain alcohols like methanol and ethanol.[3][4]
Q4: How can I confirm the purity and identity of my this compound sample?
A4: The purity and identity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a characteristic signal for the terminal alkyne protons (≡C-H) around 2 ppm.
-
¹³C NMR will display signals for the sp-hybridized carbons of the terminal alkyne between 65-85 ppm.
-
-
Infrared (IR) Spectroscopy:
Section 2: Troubleshooting Guides for Common Reactions
This section delves into specific challenges you might encounter during common synthetic transformations involving this compound and offers detailed troubleshooting strategies.
Challenge: Unwanted Polymerization and Oligomerization
A primary challenge in working with a bifunctional molecule like this compound is controlling intermolecular reactions that lead to polymers and oligomers, especially when intramolecular cyclization or selective mono-functionalization is the goal.
Q: My reaction is producing a significant amount of insoluble white precipitate, which I suspect is a polymer. How can I prevent this?
A: This is a classic issue of intermolecular side reactions outcompeting your desired transformation. Here’s a systematic approach to troubleshoot this:
-
Causality: The two terminal alkyne groups on this compound can react with other molecules of the diyne, leading to chain growth and polymerization. This is particularly prevalent in reactions like the Glaser-Hay coupling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize polymerization.
-
Detailed Protocols:
-
High-Dilution Conditions: For intramolecular cyclization, aim for concentrations in the range of 0.01 to 0.001 M. This favors the ends of the same molecule finding each other over reacting with another molecule.[7]
-
Slow Addition: Use a syringe pump to add the this compound solution to the reaction mixture over several hours. This maintains a very low instantaneous concentration of the diyne.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired intramolecular pathway by reducing the overall reaction rate and giving the molecule more time to adopt the necessary conformation for cyclization.
-
Challenge: Homocoupling in Cross-Coupling Reactions
In reactions like the Sonogashira coupling, a common side reaction is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical 1,3-diyne.
Q: I am attempting a Sonogashira coupling with an aryl halide, but I am observing a significant amount of the homocoupled diyne byproduct. How can I suppress this?
A: Homocoupling, often referred to as Glaser coupling, is a copper-catalyzed process. Here’s how to address it:
-
Causality: The copper(I) co-catalyst in the Sonogashira reaction can also catalyze the oxidative coupling of two terminal alkyne molecules.[8][9]
-
Troubleshooting Strategies:
| Strategy | Rationale |
| Copper-Free Conditions | Eliminates the primary catalyst for homocoupling. Palladium-only systems can be effective, though they may require different ligands and conditions.[10] |
| Use of Excess Amine | The amine base in the Sonogashira reaction can help to keep the copper(I) in a less reactive state towards homocoupling. |
| Degassing of Solvents | Thoroughly degassing the solvents and running the reaction under a strictly inert atmosphere can minimize the presence of oxygen, which is an oxidant in the Glaser-Hay homocoupling mechanism.[2][11] |
| Slow Alkyne Addition | Similar to preventing polymerization, adding the this compound slowly can disfavor the bimolecular homocoupling reaction. |
-
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).
-
Slowly add the this compound (1.1 eq) via syringe pump over 1-2 hours.
-
Stir the reaction at the appropriate temperature and monitor by TLC or GC-MS.
-
Challenge: Selective Mono-functionalization
Due to its symmetrical nature, achieving selective reaction at only one of the two alkyne termini of this compound can be challenging.
Q: I need to perform a reaction on only one of the alkyne groups of this compound. How can I achieve this selectivity?
A: This requires a strategic approach to differentiate the two reactive sites.
-
Causality: Both terminal alkynes have identical reactivity, so a statistical mixture of mono- and di-substituted products is often obtained.
-
Logical Relationship Diagram:
Caption: Strategies for achieving selective mono-functionalization.
-
Methodologies:
-
Stoichiometric Control: Use a large excess of this compound relative to the other reactant. This statistically favors the formation of the mono-adduct. However, this requires a subsequent, often challenging, purification step to separate the desired product from the unreacted diyne.
-
Use of a Mono-protected Starting Material: This is the most robust method. Start with a precursor where one of the terminal alkynes is protected, for example, with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[13] Perform the desired reaction on the free alkyne, and then deprotect the other terminus for subsequent transformations.
-
-
Protocol: TMS Deprotection
-
Dissolve the TMS-protected this compound derivative in a suitable solvent such as methanol or THF.
-
Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and extract the deprotected product with an organic solvent.[14]
-
Section 3: Purification and Characterization
Q: I have a complex mixture of products from my reaction with this compound. What are the best purification strategies?
A: The choice of purification method will depend on the nature of the products and impurities.
-
Column Chromatography: This is the most common method for purifying products from organic reactions.[15]
-
For nonpolar compounds like the products of this compound, normal-phase chromatography on silica gel with a nonpolar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
For more polar products, reversed-phase chromatography (e.g., C18 silica) may be necessary.[16]
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate pure products.
Troubleshooting Purification:
| Issue | Possible Cause | Solution |
| Products are co-eluting | Similar polarities of the desired product and byproducts. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product streaking on TLC/column | The compound may be too polar for the chosen eluent or it might be acidic/basic. | Add a small amount of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Insoluble material | Polymer formation. | Filter the crude reaction mixture before attempting chromatography. The polymer will likely be insoluble in most common organic solvents. |
References
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22170, 1,11-Dodecadiene. Retrieved from [Link]
-
Xu, L. (2021, September 7). [Orgo Lab 2] Oxidative Coupling of Alkynes [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 27). Glaser coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]
-
Air Liquide. (2020, August 3). Safety Data Sheet Ethyl acetylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560878, 5,7-Dodecadiyne-1,12-diol. Retrieved from [Link]
- Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Wentzel, M. (2014, November 19). CHM 351 Glaser Coupling-Acidic Terminal Alkynes [Video]. YouTube. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Negishi, E. I., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2017.
-
Gelest. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, December 1). Reactions of Alkynes Overview [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Westermann, B., & Neuhaus, C. (2008). Oxidative α, ω-diyne coupling as an approach towards novel peptidic macrocycles. Organic & Biomolecular Chemistry, 6(15), 2736-2741. [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Orgo Made Simple. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]
-
ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 3). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 14). Green perspective drives the renaissance of anionic diene polymerization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: alkynes. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Westermann, B., & Neuhaus, C. (2008). Oxidative α,ω-diyne coupling as an approach towards novel peptidic macrocycles. Organic & Biomolecular Chemistry, 6(15), 2736-2741.
-
Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method? [Online forum post]. Reddit. [Link]
-
MDPI. (2020). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18 F-Labeled Radiotracers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Progress toward Polymerization Reaction Monitoring with Different Dienes: How Small Amounts of Dienes Affect ansa-Zirconocenes/Borate/Triisobutylaluminium Catalyst Systems. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 3). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Retrieved from [Link]
-
ResearchGate. (2025, December 20). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. Retrieved from [Link]
-
ResearchGate. (2020, November 4). Anionic polymerization of dienes in 'green' solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of α-functionalized amides through selective N–O/C–C or N–O/C–C/C–N cleavage of aza-cyclobutanone oxime esters. Retrieved from [Link]
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Technical Support Center: Temperature Control in 1,11-Dodecadiyne Polymerization
Welcome to the technical support center for the polymerization of 1,11-dodecadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for challenges related to temperature control during your experiments. Precise temperature management is paramount for achieving reproducible results and desirable polymer characteristics. This resource combines established scientific principles with practical, field-proven insights to help you navigate the intricacies of this compound polymerization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low Polymer Yield or Incomplete Reaction
Question: I am experiencing low yields or my this compound polymerization is not going to completion. Could temperature be the cause?
Answer:
Yes, improper temperature control is a frequent cause of low polymer yield. Here’s a breakdown of potential temperature-related issues and how to resolve them:
-
Inadequate Activation Energy: The polymerization of diynes, whether through thermal methods or catalytic processes like oxidative coupling, requires a certain activation energy to initiate. If the reaction temperature is too low, the rate of polymerization will be slow, leading to an incomplete reaction within a practical timeframe.
-
Catalyst Inactivity: For catalytic polymerizations, such as Glaser-Hay coupling, the catalyst's activity is often temperature-dependent.[1][2] Temperatures below the optimal range for your chosen catalyst system can result in significantly reduced catalytic turnover, leading to low yields.
Troubleshooting Steps:
-
Verify Optimal Temperature Range: Consult the literature for the recommended temperature range for the specific polymerization method you are using (e.g., oxidative coupling, thermal polymerization). For many catalytic systems, a moderate increase in temperature can enhance reaction rates.
-
Gradual Temperature Increase: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C) and monitor the reaction progress. A sudden, large increase in temperature can lead to uncontrolled polymerization.
-
Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to ensure uniform heat distribution throughout the reaction vessel. Hot spots or cold spots can lead to inconsistent polymerization.
-
Catalyst Activation: For catalytic reactions, ensure the catalyst is properly activated, which may involve a specific pre-heating step.
Issue 2: Poorly Controlled Polymerization (e.g., Rapid Exotherm)
Question: My polymerization of this compound is proceeding too quickly, with a noticeable exotherm, leading to a discolored and possibly cross-linked product. How can I control this?
Answer:
A rapid, exothermic reaction is a sign of poor temperature control and can be detrimental to the quality of your polymer. The high thermal effect of diyne polymerization can cause the temperature in the reactor to remain high even after the initial thermal impulse is removed.[3]
-
Excessive Temperature: Too high of a reaction temperature can lead to an uncontrollably fast polymerization rate. This can result in a broad molecular weight distribution and the formation of insoluble, cross-linked polymers.
-
Localized Hotspots: Inadequate stirring can create localized hotspots where the polymerization is much faster, leading to a runaway reaction in those areas.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the polymerization at the lower end of the recommended temperature range and slowly increase it if necessary.
-
Monomer Addition Strategy: Instead of adding all the monomer at once, consider a semi-batch process where the monomer is added gradually to the reaction mixture. This allows for better management of the heat generated during polymerization.
-
Efficient Heat Dissipation: Ensure your reaction setup allows for efficient heat dissipation. Using a larger reaction vessel or a cooling bath can help to control the temperature.
-
Vigorous Stirring: Maintain vigorous and consistent stirring throughout the reaction to ensure even temperature distribution and prevent the formation of localized hotspots.
Issue 3: Undesirable Polymer Properties (e.g., Low Molecular Weight, Broad Polydispersity)
Question: The polydispersity of my polymer is broad, and the molecular weight is lower than expected. How can temperature control help improve these properties?
Answer:
Temperature has a significant impact on the kinetics of polymerization, which in turn affects the molecular weight and polydispersity of the final polymer.
-
Chain Termination at High Temperatures: At elevated temperatures, chain termination reactions can become more prevalent, leading to the formation of shorter polymer chains and thus a lower average molecular weight.[4]
-
Side Reactions: Higher temperatures can also promote side reactions, which can interfere with the primary polymerization process and contribute to a broader molecular weight distribution.
Troubleshooting Steps:
-
Optimize the Polymerization Temperature: Systematically vary the polymerization temperature to find the optimal balance between a reasonable reaction rate and the desired polymer properties.
-
Controlled Initiation: For thermally initiated polymerization, ensure a controlled and uniform initiation by bringing the reaction mixture to the target temperature quickly and maintaining it precisely.
-
Solvent Choice: The choice of solvent can influence heat transfer and the solubility of the growing polymer chains. A solvent that keeps the polymer in solution can help to achieve higher molecular weights.[5]
Issue 4: Insoluble Polymer Formation
Question: I am obtaining an insoluble polymer from my this compound polymerization. Is this related to temperature?
Answer:
The formation of insoluble polymer is often due to cross-linking, which can be highly dependent on temperature.
-
Thermally Induced Cross-linking: At higher temperatures, the conjugated backbone of the polydiacetylene can undergo further reactions, leading to cross-linking between polymer chains.[6]
-
Uncontrolled Polymerization: A rapid, uncontrolled polymerization can generate highly reactive species that lead to cross-linking.
Troubleshooting Steps:
-
Lower the Polymerization Temperature: This is the most direct way to reduce the likelihood of thermally induced cross-linking.
-
Limit Reaction Time: Once the desired conversion is reached, quench the reaction to prevent further reactions and potential cross-linking.
-
Use of Inhibitors: In some cases, the addition of a small amount of an inhibitor can help to prevent unwanted side reactions and cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the polymerization of this compound?
The optimal temperature for this compound polymerization depends heavily on the chosen method:
-
Oxidative Coupling (Glaser-Hay type): These reactions are often carried out at or near room temperature, but can be gently heated (e.g., 40-60 °C) to increase the reaction rate. The specific catalyst system used will dictate the ideal temperature.[7]
-
Thermal Polymerization: This method requires higher temperatures to initiate the polymerization, typically in the range of 100-200 °C. The exact temperature will influence the rate of polymerization and the properties of the resulting polymer.[8][9]
Q2: How does temperature affect the final properties of the polydiacetylene?
Temperature is a critical parameter that influences several key properties of the resulting polymer:
| Property | Effect of Increasing Temperature | Rationale |
| Molecular Weight | Generally decreases | Increased rate of chain termination reactions.[4] |
| Polydispersity Index (PDI) | May increase | Broader range of chain lengths due to side reactions and uncontrolled initiation/termination. |
| Degree of Crystallinity | Can be affected | The rate of polymerization relative to the rate of crystallization is temperature-dependent. |
| Color (Thermochromism) | Can induce color changes | Polydiacetylenes are known for their thermochromic properties, with color changes from blue to red upon heating due to conformational changes in the polymer backbone.[10][11][12] |
Q3: What are the best practices for monitoring and controlling the temperature during polymerization?
-
Accurate Temperature Measurement: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Uniform Heating: Employ a well-stirred oil bath, a heating mantle with a reliable temperature controller, or a reaction block to ensure even heat distribution.
-
Controlled Heating and Cooling: Use a programmable temperature controller to execute precise heating and cooling ramps if required for your specific protocol.
-
Inert Atmosphere: For many polymerization reactions, particularly those involving organometallic catalysts, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen, which can be exacerbated at higher temperatures.
Experimental Protocols
Protocol: Controlled Oxidative Coupling of this compound via Hay Coupling
This protocol provides a method for the polymerization of this compound with an emphasis on temperature control.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone
-
Argon or Nitrogen gas
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath
-
Thermometer or thermocouple
Procedure:
-
Reaction Setup: Assemble a clean, dry Schlenk flask or three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser. Place the flask in a temperature-controlled oil bath.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen for at least 15 minutes to remove oxygen and moisture.
-
Catalyst Preparation: In the reaction flask, dissolve CuCl and TMEDA in acetone under an inert atmosphere. The solution should turn green, indicating the formation of the active catalyst complex.
-
Temperature Equilibration: Set the oil bath to the desired reaction temperature (e.g., 30 °C) and allow the catalyst solution to equilibrate for 10-15 minutes with stirring.
-
Monomer Addition: Dissolve this compound in acetone in a separate flask under an inert atmosphere. Using a syringe or dropping funnel, add the monomer solution dropwise to the stirred catalyst solution over a period of 30-60 minutes. This slow addition helps to control the reaction exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC, or NMR) to follow the disappearance of the monomer. Maintain a constant temperature throughout the reaction.
-
Quenching and Isolation: Once the reaction is complete, quench it by pouring the reaction mixture into a larger volume of a non-solvent, such as methanol or water, to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any residual catalyst and unreacted monomer, and dry it under vacuum.
Visualizations
Troubleshooting Workflow for Temperature-Related Polymerization Issues
Caption: A flowchart for troubleshooting common temperature-related issues in this compound polymerization.
Experimental Setup for Controlled Polymerization
Caption: A schematic of the experimental setup for controlled polymerization of this compound.
References
- The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv.
- The effect of polymerization temperature on the structure and properties of poly(1-hexene) and poly(1-decene) prepared with a Ni(II)–diimine catalyst.
- TROUBLESHOOTING POLYMERIZATIONS.
- [Orgo Lab 2] Oxid
- Unusual Thermal Polymerization of 1,4-Bis-5-(4,4'-dialkyl-2,2'-bithiazolyl)
- Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. PMC - NIH.
- Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. NIH.
- Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. NSF Public Access Repository.
- The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI.
- Troubleshooting step growth polymeriz
- Formation Mechanism of Polycatenane by Direct Caten
- Advances in High-Temperature Non-Metallocene Catalysts for Polyolefin Elastomers. MDPI.
- Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Satur
- Direct Colorimetric Temperature Measurement Ahead of Flame Zone with Polydiacetylenes.
- Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Synthesis of Catalyst for Aqueous Polymerization: Perform Artificial Neural Network for The Prediction of Maximum Yield of Polym.
- PCR Troubleshooting Guide. NEB.
- High Temperature Thermochromic Polydiacetylenes: Design and Colorimetric Properties.
- Escalation of polymerization in a thermal gradient. PMC - PubMed Central - NIH.
- Synthesis and Polymerization Kinetics of Rigid Tricyan
- Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermedi
- Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation r
- Recent Developments in Polydiacetylene-Based Sensors.
- Cascade Alternating Metathesis Cyclopolymerization of Diynes and Dihydrofuran. ACS Macro Letters.
- Control of thermal cross‐linking reactions and the degree of crystallinity of syndiotactic 1,2‐polybutadiene.
- Al(III)/K(I) Heterodinuclear Polymerization Catalysts Showing Fast Rates and High Selectivity for Polyester Polyols.
- Acid-responsive polydiacetylene-Na+ assemblies with unique red-to-blue color transition.
- Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal.
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- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
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- 10. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1,11-Dodecadiyne
Welcome to the technical support resource for 1,11-dodecadiyne. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile long-chain terminal diyne in their work. As a highly unsaturated hydrocarbon, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes and the integrity of resulting products. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent and manage oxidative degradation, ensuring the purity and reactivity of your material.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses common problems encountered during the handling and use of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.
Question 1: I noticed my sample of this compound, which was initially a clear, colorless liquid, has developed a yellow or brownish tint. What does this indicate?
Answer: A color change from colorless to yellow or brown is a primary visual indicator of oxidative degradation. This is often due to the formation of conjugated oligomers and polymers through pathways such as Glaser coupling. These extended conjugated systems absorb light at longer wavelengths, resulting in the observed color. The intensity of the color can be a qualitative indicator of the extent of degradation.
Question 2: My reaction yield is significantly lower than expected, and I'm observing a significant amount of high-molecular-weight, insoluble material in my reaction vessel. What is the likely cause?
Answer: The formation of insoluble, high-molecular-weight byproducts is a classic sign of oxidative polymerization. For terminal alkynes like this compound, the most common culprit is the Glaser coupling reaction, which is an oxidative homocoupling of the terminal alkyne units. This process is often catalyzed by trace metal impurities (especially copper) and is promoted by the presence of oxygen. The resulting polyynes are often insoluble in common organic solvents.
Question 3: My NMR analysis of a stored sample of this compound shows a decrease in the intensity of the terminal alkyne proton signal (around 2 ppm) and the appearance of complex signals in the aliphatic region. How do I interpret this?
Answer: The terminal alkyne proton (≡C-H) in this compound gives a characteristic signal in the 1H NMR spectrum, typically around 2 ppm.[1] A decrease in the integration of this peak relative to the internal methylene protons is a quantitative sign that the terminal alkyne functionality is being consumed. The emergence of new, complex multiplets, particularly downfield from the original methylene signals, can indicate the formation of oligomers from Glaser coupling.[2] In these oligomers, the protons adjacent to the newly formed diyne linkage are in a different chemical environment. Additionally, the appearance of broad signals can suggest the formation of polymeric material.
Question 4: I suspect my this compound has partially degraded. Can I purify it?
Answer: Yes, it is often possible to purify partially degraded this compound. The primary degradation products are higher molecular weight oligomers and polymers. These can typically be removed by column chromatography on silica gel. Since this compound is a non-polar molecule, a non-polar eluent system, such as hexanes or a low-polarity mixture of hexanes and ethyl acetate, is a good starting point. The less polar this compound should elute before the more polar and larger oligomeric byproducts. It is crucial to use solvents that have been purged of oxygen to prevent further degradation during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidative degradation for this compound?
A1: The most significant and common degradation pathway is the Glaser coupling , an oxidative homocoupling of terminal alkynes.[3][4] This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen. The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidation to couple two alkyne units, forming a 1,3-diyne linkage. For a difunctional molecule like this compound, this can lead to the formation of long-chain oligomers and polymers.
Mechanism of Glaser Coupling
Caption: Oxidative Dimerization via Glaser Coupling
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidative degradation, this compound should be stored under an inert atmosphere (argon or nitrogen) to exclude oxygen. It should be kept in a cool, dark place to prevent light-induced and thermal degradation.[5][6] For long-term storage, refrigeration is recommended. The table below summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant in Glaser coupling. |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Light | Amber/Opaque Container | Protects against light-induced radical formation and degradation.[5][6] |
| Purity | Free of metal contaminants | Trace metals, especially copper, can catalyze oxidative coupling. |
Q3: Can I use an antioxidant to stabilize this compound? If so, which ones are recommended?
A3: Yes, adding a radical scavenger antioxidant can be an effective strategy, especially for solutions of this compound that may be handled in air for short periods. A common and effective antioxidant for unsaturated hydrocarbons is Butylated Hydroxytoluene (BHT) .[7][8][9][10] BHT is a hindered phenol that can donate a hydrogen atom to terminate free radical chain reactions that can lead to polymerization. A typical concentration for BHT as a stabilizer is in the range of 50-200 ppm. It is advisable to prepare a stock solution of BHT in a compatible, inert solvent for easy addition.
Q4: What solvents are compatible with this compound?
A4: this compound is a non-polar aliphatic hydrocarbon and is soluble in a wide range of common organic solvents. For storage and reactions where stability is critical, it is best to use deoxygenated, anhydrous, non-polar solvents. Suitable options include:
-
Hexanes
-
Toluene
-
Tetrahydrofuran (THF) - Note: Ensure THF is free of peroxides, as these can initiate radical reactions.
-
Dichloromethane (DCM)
Before use, it is best practice to sparge these solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol describes the use of a Schlenk line for the safe transfer of this compound to a reaction vessel.
Workflow for Inert Atmosphere Transfer
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on 1,11-Dodecadiyne Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the experimental complexities of 1,11-dodecadiyne. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile C12 building block. Here, we address common challenges and provide in-depth, field-proven insights into how solvent choice critically dictates reaction outcomes, from macrocyclization to polymerization.
Part 1: Foundational Concepts & General Inquiries
This section covers the fundamental principles of solvent selection for reactions involving this compound, a nonpolar, flexible long-chain alkyne.
Q1: How does the structure of this compound influence solvent selection?
A1: The this compound molecule consists of a long, hydrophobic twelve-carbon chain capped by two terminal alkyne groups. This dual nature is key. The long aliphatic backbone imparts significant nonpolar character, ensuring good solubility in solvents like toluene, hexane, and dichloromethane (DCM). However, the terminal alkynes are the sites of reactivity and can engage in hydrogen bonding and coordinate with metal catalysts. The solvent's role is to solubilize the nonpolar chain while mediating the reactivity at the terminal ends. An inappropriate solvent can lead to poor solubility, aggregation, or undesirable side reactions.
Q2: What are the primary types of reactions this compound undergoes, and how does solvent choice generally affect them?
A2: this compound is primarily used in three classes of reactions, each with distinct solvent requirements:
-
Oxidative Homocoupling (Glaser-Hay, Eglinton): These reactions form macrocycles or polymers by coupling the two terminal alkynes. Solvent choice is critical for controlling intra- vs. intermolecular reactions. Dilute conditions in a suitable solvent favor the formation of macrocycles.[1]
-
Polymerization: This involves creating long polymer chains. The reaction can be driven by diacetylene coupling or other polymerization mechanisms initiated at the alkyne. Solvent choice affects polymer chain length, solubility, and morphology.[2][3]
-
Cyclization/Cycloaddition Reactions: These include reactions like Bergman cyclization (if part of a larger enediyne structure) or transition-metal-catalyzed cyclizations to form various cyclic structures.[4][5] The solvent must stabilize reactive intermediates and, in many cases, coordinate with the catalyst.
Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states through various interactions like dipole forces, hydrogen bonding, and dielectric effects.[6][7]
Solvent Selection Workflow
Below is a general workflow for selecting an appropriate solvent system for your this compound experiment.
Caption: A decision tree for initial solvent selection.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for issues encountered during key synthetic procedures.
Focus Area: Glaser-Hay Macrocyclization
The Glaser-Hay coupling is a powerful method for the synthesis of symmetric macrocycles from terminal diynes.[8] Success hinges on favoring an intramolecular cyclization over intermolecular polymerization.
A3: This is a classic concentration-related problem, directly tied to your solvent volume. To favor intramolecular cyclization, the reaction must be performed under high-dilution conditions .[1] This ensures that the two ends of a single this compound molecule are more likely to find each other than to react with another molecule.
-
Causality: If the concentration of the diyne is too high, the probability of intermolecular coupling events increases dramatically, leading to the formation of linear dimers, trimers, and ultimately, insoluble polymers.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Drastically increase the volume of the solvent. A typical starting point for macrocyclization is a concentration of 0.01 M or lower.
-
Use a Syringe Pump: Instead of adding the this compound all at once, prepare a dilute solution of it in the reaction solvent and add it very slowly (e.g., over 8-24 hours) via a syringe pump to the flask containing the catalyst. This maintains a pseudo-dilute environment throughout the reaction.[9]
-
A4: While the copper-TMEDA complex used in Hay coupling is soluble in a wider range of solvents than traditional Glaser catalysts, solvent choice still matters.[8][10] A common issue is poor solubility or activity of the catalyst complex in less-coordinating solvents.
-
Causality & Solvent Properties:
-
Polarity: While DCM is a good solvent for the substrate, a more polar or coordinating solvent can better solvate the copper catalyst and any charged intermediates in the catalytic cycle.
-
Coordinating Ability: Solvents like pyridine or DMF can act as ligands, stabilizing the copper catalyst and keeping it active in the solution. Pyridine is frequently used in Eglinton couplings for this reason.[11]
-
-
Troubleshooting Steps:
-
Switch to a More Coordinating Solvent: Try running the reaction in pyridine or DMF. Pyridine often serves as both the solvent and the base.
-
Use a Solvent Mixture: A mixture of DCM or toluene with a small amount of pyridine can sometimes provide the right balance of substrate solubility and catalyst activity.
-
Ensure Catalyst Quality: Confirm that your CuCl is fresh and that your TMEDA (N,N,N',N'-tetramethylethylenediamine) is pure and colorless.
-
Focus Area: Polymerization
A5: This issue points to a problem with polymer solubility. As the polymer chain grows, its solubility properties can change significantly from that of the monomer. If the growing polymer becomes insoluble in the reaction solvent, it will precipitate, effectively halting further chain growth.
-
Causality: The polymerization of diynes often leads to rigid-rod or conjugated backbones, which are less flexible and often less soluble than the starting monomer.[3][12]
-
Troubleshooting Steps:
-
Select a Better Solvent for the Polymer: Choose a solvent known to be effective for polydiacetylenes or related conjugated polymers. High-boiling aromatic solvents like dichlorobenzene or nitrobenzene can be effective.
-
Increase Reaction Temperature: Increasing the temperature can enhance the solubility of the growing polymer chains and increase the reaction rate.[13] However, be cautious of potential side reactions or solvent degradation at very high temperatures.[14]
-
Modify the Monomer (if possible): While this changes the experiment, introducing solubilizing side chains to the diyne monomer is a common strategy in materials science to produce processable polymers.
-
Troubleshooting Summary Table
| Problem | Probable Solvent-Related Cause | Recommended Solution(s) | Relevant Reactions |
| Low Yield of Macrocycle | Concentration is too high, favoring intermolecular reactions. | Increase solvent volume significantly (target ≤0.01 M); use a syringe pump for slow addition. | Glaser-Hay, Eglinton |
| Sluggish/Incomplete Reaction | Poor catalyst solubility or activity in the chosen solvent. | Switch to a more polar/coordinating solvent (e.g., Pyridine, DMF); use a solvent mixture. | Coupling Reactions |
| Polymer Precipitates Early | Growing polymer chain is insoluble in the reaction solvent. | Use a solvent with better solvating power for the polymer (e.g., dichlorobenzene); increase temperature. | Polymerization |
| Formation of Side Products | Solvent participating in the reaction; solvent polarity stabilizing undesired pathways. | Switch to a non-participating solvent; alter solvent polarity to disfavor the side reaction pathway.[7] | All Reactions |
| Reaction Fails to Initiate | Solvent contains impurities (e.g., water, peroxides) that poison the catalyst. | Use anhydrous, degassed, and purified solvents.[15] | All Catalytic Reactions |
Part 3: Experimental Protocols & Data
Protocol: High-Dilution Glaser-Hay Macrocyclization of this compound
This protocol is designed to maximize the yield of the cyclic dimer (a 24-membered macrocycle) and minimize oligomerization.
1. Materials & Reagents:
-
This compound (purified)
-
Copper(I) chloride (CuCl)
-
TMEDA (N,N,N',N'-tetramethylethylenediamine) (distilled)
-
Dichloromethane (DCM) (anhydrous, inhibitor-free)
-
Methanol
-
Syringe pump
-
Standard glassware (flame-dried)
2. Experimental Setup Workflow:
Caption: Workflow for the high-dilution macrocyclization.
3. Step-by-Step Procedure:
-
Catalyst Preparation: In a 2 L three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, add CuCl (0.1 eq) and TMEDA (0.12 eq).
-
Solvent Addition: Under a positive pressure of oxygen (a balloon is sufficient), add 800 mL of anhydrous DCM. Stir the mixture vigorously. The solution should turn green as the copper-TMEDA complex forms and is oxidized by O2.[11]
-
Substrate Preparation: In a separate flask, dissolve this compound (1.0 eq, e.g., 1 mmol) in 200 mL of anhydrous DCM.
-
Slow Addition: Load the substrate solution into a 250 mL gas-tight syringe and place it on a syringe pump.
-
Reaction: Slowly add the this compound solution to the vigorously stirring catalyst solution over a period of 12 hours.
-
Completion: After the addition is complete, allow the reaction to stir for another 12-24 hours at room temperature, monitoring for the disappearance of the starting material by TLC or GC-MS.
-
Workup: Quench the reaction by adding 100 mL of 1 M aqueous HCl solution. Separate the organic layer, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired macrocyclic products from oligomeric material.
References
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
-
Glaser coupling. Wikipedia.
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
-
Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. ResearchGate.
-
Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. NSF Public Access Repository.
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
-
Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. ACS Publications.
-
Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. MDPI.
-
Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. National Institutes of Health.
-
Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. ResearchGate.
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
-
Solvent effects on the kinetics of a homogeneously catalyzed reaction. MPG.PuRe.
-
1,11-dodecadiene, 5876-87-9. The Good Scents Company.
-
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane. Benchchem.
-
One-Step Synthesis of Diaza Macrocycles by Rh(II)-Catalyzed [3 + 6 + 3 + 6] Condensations of Morpholines. Archive ouverte UNIGE.
-
Synthesis of 14-membered enediyne-embedded macrocycles. RSC Publishing.
-
Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. MDPI.
-
Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. PMC.
-
The trouble with 1-octadecene: polymerization during nanocrystal synthesis. ChemRxiv.
-
The mechanism of Enantio-selective polymerization of diacetylene (DA)... ResearchGate.
-
Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. RSC Publishing.
-
What are some common causes of low reaction yields? Reddit.
-
Glaser Coupling. Alfa Chemistry.
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
-
Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinato. Ca' Foscari.
-
Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI.
-
What could be reason for getting a very low yield in organic chemistry? Quora.
-
Advances in Drug Discovery and Synthesis. MDPI.
-
Bergman Cyclization in Polymer Chemistry and Material Science. ResearchGate.
-
Macrocycles: MCR synthesis and applications in drug discovery. PMC.
-
Intermediates in Drug Development: Lab to Industry. BOC Sciences.
-
Eglinton Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
-
troubleshooting low yields in Knoevenagel condensation. Benchchem.
-
Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI.
-
Reactivity of a Carene-Derived Hydroxynitrate in Mixed Organic/Aqueous Matrices: Applying Synthetic Chemistry to Product Identification and Mechanistic Implications. MDPI.
-
Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PubMed.
-
Shows the list of common organic solvents, their formula and melting... ResearchGate.
-
Cyclization of diacetylenes to E,E exocyclic dienes. Complementary procedures based on titanium and zirconium reagents. Journal of the American Chemical Society.
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Technical Support Center: Scale-Up Synthesis of 1,11-Dodecadiyne
Welcome to the technical support center for the scale-up synthesis of 1,11-dodecadiyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this versatile α,ω-diyne. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your synthesis.
Overview of the Synthetic Strategy
The most common and scalable method for the synthesis of this compound is the double dehydrohalogenation of a 1,12-dihalododecane, typically 1,12-dibromododecane. This reaction involves the elimination of two equivalents of hydrogen halide using a strong base to form the two terminal triple bonds. While conceptually straightforward, scaling this reaction presents unique challenges that require careful consideration of reaction parameters, workup procedures, and purification techniques.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.
Question 1: My reaction is showing low conversion of the 1,12-dibromododecane starting material, even with extended reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a scaled-up dehydrohalogenation reaction can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Insufficient Base: On a larger scale, mass transfer limitations can become significant. Ensure you are using a sufficient excess of a strong base. While sodium amide (NaNH₂) is effective, potassium tert-butoxide (KOtBu) in a suitable solvent like tetrahydrofuran (THF) or a mixture of THF and dimethyl sulfoxide (DMSO) can also be employed. For terminal alkynes, it is crucial to use at least three equivalents of base per equivalent of the dihaloalkane, as one equivalent will be consumed in deprotonating the terminal alkyne protons.[1]
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized areas of low base concentration, resulting in incomplete reaction. Use an overhead mechanical stirrer for larger reaction vessels to ensure efficient mixing of the heterogeneous reaction mixture.
-
Reaction Temperature: While dehydrohalogenation is often driven by heat, excessively high temperatures can lead to side reactions and degradation of the product. Conversely, a temperature that is too low will result in a sluggish reaction. A typical temperature range for this reaction is between 50-70 °C, but this may need to be optimized for your specific setup.
-
Purity of Reagents and Solvents: Ensure that your 1,12-dibromododecane is of high purity. Impurities can interfere with the reaction. Solvents should be anhydrous, as water will quench the strong base.
Question 2: I'm observing the formation of significant byproducts, leading to a complex mixture and difficult purification. What are the common byproducts and how can I minimize their formation?
Answer:
Byproduct formation is a common challenge in scale-up synthesis. The primary byproducts in this reaction are typically:
-
Mono-alkyne intermediate (12-bromo-1-dodecyne): This results from incomplete dehydrohalogenation. To minimize this, ensure sufficient reaction time and an adequate excess of base.
-
Isomerized internal alkynes: Under strongly basic conditions and elevated temperatures, terminal alkynes can isomerize to more stable internal alkynes. To mitigate this, it is advisable to use the mildest effective reaction conditions and to quench the reaction as soon as it is complete.
-
Elimination byproducts from the solvent: If using a solvent that can undergo elimination (e.g., certain ethers at high temperatures with strong bases), this can introduce impurities. Choose a robust solvent for your reaction conditions.
To minimize byproduct formation, consider the following:
-
Controlled addition of the dihalide: Adding the 1,12-dibromododecane solution slowly to the heated base suspension can help to control the reaction exotherm and minimize localized high concentrations of the starting material.
-
Careful monitoring of the reaction: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Avoid unnecessarily long reaction times.
Question 3: The workup of my large-scale reaction is proving to be difficult, particularly with the removal of the inorganic salts. What is an efficient workup procedure for a multi-kilogram scale reaction?
Answer:
Efficiently quenching a large-scale reaction and removing the resulting inorganic salts is crucial for obtaining a pure product.
-
Quenching: Carefully and slowly quench the reaction mixture by adding it to a large volume of ice-cold water or a saturated aqueous solution of ammonium chloride. This should be done in a well-ventilated area, as the quenching of excess strong base is highly exothermic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or hexane. For large volumes, a liquid-liquid extractor can be more efficient than manual separation in a large separatory funnel. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic extracts with water and then with brine to remove residual inorganic salts and water.
-
Drying and Filtration: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For large volumes, allowing the mixture to stand over the drying agent with occasional swirling, followed by filtration through a pad of celite, is effective.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. For very large volumes, a falling film evaporator can be more efficient.
Question 4: I am struggling to achieve high purity of this compound after the initial workup. What is the recommended purification method for a large quantity of this compound?
Answer:
For the purification of this compound on a large scale, vacuum distillation is the most effective method.[2][3]
-
Why Vacuum Distillation? this compound has a relatively high boiling point. Distillation at atmospheric pressure would require high temperatures that could lead to decomposition or isomerization. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.[2]
-
Procedure:
-
Ensure your distillation apparatus is clean, dry, and free of leaks.
-
Use a vacuum pump capable of reaching a pressure low enough to allow the product to distill at a reasonable temperature (typically below 150 °C).
-
A short-path distillation apparatus is often preferred for high-boiling compounds to minimize product loss on the surfaces of the condenser.
-
Collect fractions and analyze their purity by GC or NMR.
-
Table 1: Typical Physical Properties and Distillation Parameters for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Boiling Point (approx.) | 110-112 °C at 15 mmHg |
| Density (approx.) | 0.81 g/mL |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when running this reaction on a large scale?
A1: Safety is paramount in any scale-up synthesis. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile solvents and quenching the reaction.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction, particularly during the quenching step. Use an ice bath to control the temperature and add the quenching agent slowly.
-
Handling of Strong Bases: Sodium amide and potassium tert-butoxide are highly reactive and corrosive. Handle them with care in an inert atmosphere if necessary.
-
Fire Safety: Keep flammable solvents away from ignition sources. Have a fire extinguisher readily available.
Q2: Can I use a different dihalide, such as 1,12-dichlorododecane, as the starting material?
A2: Yes, 1,12-dichlorododecane can be used. However, C-Cl bonds are generally stronger than C-Br bonds, so the dehydrochlorination reaction may require more forcing conditions (e.g., higher temperatures or a stronger base system) to achieve a comparable reaction rate and yield.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Gas Chromatography (GC): GC is an excellent method to determine the percentage purity and to detect the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to identify any isomeric impurities. The terminal alkyne protons in ¹H NMR should appear as a characteristic triplet around 1.9 ppm.
-
Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 3300 cm⁻¹ (C-H stretch of terminal alkyne) and a weaker band around 2120 cm⁻¹ (C≡C stretch) are indicative of the desired product.
Q4: What is the typical yield I can expect for this scale-up synthesis?
A4: With careful optimization of the reaction conditions and an efficient workup and purification, yields of 70-85% for the scale-up synthesis of this compound from 1,12-dibromododecane are achievable.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.
Materials:
-
1,12-Dibromododecane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with a temperature controller
-
Condenser
-
Addition funnel
-
Large separatory funnel or liquid-liquid extractor
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add potassium tert-butoxide (3.5 equivalents) and anhydrous THF.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring. In the addition funnel, prepare a solution of 1,12-dibromododecane (1 equivalent) in anhydrous THF. Add the 1,12-dibromododecane solution dropwise to the stirred suspension of KOtBu over a period of 1-2 hours, maintaining the reaction temperature at 60-65 °C.
-
Monitoring: After the addition is complete, continue to stir the reaction mixture at 65 °C. Monitor the progress of the reaction by GC or TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a large beaker containing ice-cold saturated aqueous ammonium chloride solution with stirring. Transfer the mixture to a large separatory funnel and extract with hexane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Workflow Diagram:
Caption: Scale-up synthesis workflow for this compound.
References
- Organic Syntheses, Coll. Vol. 5, p.555 (1973); Vol. 47, p.68 (1967).
- W. Ziegenbein, in Chemistry of Acetylenes, H. G. Viehe, Ed., Marcel Dekker, New York, 1969, pp 169–256. (A comprehensive review of alkyne chemistry)
- Brandsma, L.; Verkruijsse, H. D. Synthesis of Acetylenes, Allenes and Cumulenes: A Laboratory Manual; Elsevier: Amsterdam, 1981. (A practical guide to alkyne synthesis)
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Hudlicky, T.; Reed, J. W. in Comprehensive Organic Synthesis, Vol. 5, Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991, pp 899–970. (Review of alkyne synthesis)
-
Pearson Education. (n.d.). Dehydrohalogenation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation Of Alkynes From Dihalides And Calcium Carbide. Retrieved from [Link]
-
Saskia, O. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
-
Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Purify by Distillation at Reduced Pressures (Vacuum Distillation). Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
-
MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1,11-Dodecadiyne Reaction Products
This guide provides an in-depth comparative analysis of the primary reaction products derived from 1,11-dodecadiyne, a versatile C12 linear scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that each methodology is presented as a self-validating system. We will explore key transformations, including cyclization, polymerization, and coupling reactions, with a focus on objective performance comparisons supported by experimental data.
The Strategic Value of this compound in Synthesis
This compound (C₁₂H₁₈, MW: 162.27 g/mol ) is a non-conjugated terminal diyne featuring an eight-carbon aliphatic chain separating two reactive acetylene groups.[1][2] This specific architecture—a flexible saturated spacer coupled with reactive terminal ends—makes it an exceptionally valuable building block for creating diverse molecular architectures. The terminal alkyne protons are weakly acidic, allowing for deprotonation to form highly nucleophilic acetylides, which are pivotal for carbon-carbon bond formation.[3][4] Furthermore, the triple bonds themselves are electron-rich and readily participate in a variety of addition and coupling reactions. The choice of catalyst and reaction conditions dictates the reaction pathway, leading to either cyclic or polymeric products with distinct physicochemical properties.
Comparative Analysis of Major Reaction Pathways
The synthetic utility of this compound is best understood by comparing the outcomes of its most common reaction pathways. This section provides a head-to-head analysis of key transformations, offering insights to guide your synthetic strategy.
Oxidative Homocoupling (Glaser-Eglinton Coupling): Crafting Macrocycles
The Glaser-Eglinton coupling is a foundational method for the oxidative coupling of terminal alkynes to form a 1,3-diyne linkage. For a difunctional substrate like this compound, this reaction can proceed via an intermolecular or intramolecular pathway. The critical determinant of the product distribution is reaction concentration.
Causality of Experimental Choice: To favor the formation of discrete macrocycles (intramolecular reaction) over linear polymers (intermolecular reaction), the synthesis must be conducted under high-dilution conditions. This principle dictates that at very low concentrations, the probability of one end of a molecule finding its other end is significantly higher than the probability of it finding another molecule.
Experimental Protocol: High-Dilution Glaser Coupling for Macrocycle Synthesis
-
System Inerting: The reaction vessel is charged with a magnetic stir bar and purged with an inert gas (e.g., Nitrogen or Argon) to prevent unwanted side reactions.
-
Solvent & Catalyst: A large volume of a suitable solvent, such as pyridine, which also acts as a base and ligand, is added. The catalyst, typically a copper(I) salt like CuCl or copper(II) acetate (which is reduced in situ), is then introduced.
-
Substrate Addition: A solution of this compound in the same solvent is prepared and added dropwise to the catalyst mixture over an extended period (e.g., 8-12 hours) using a syringe pump. This maintains the high-dilution environment.
-
Reaction Execution: An oxidant, typically air or oxygen, is bubbled through the solution to drive the catalytic cycle. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Workup & Purification: Upon completion, the reaction is quenched (e.g., with dilute acid), and the solvent is removed under reduced pressure. The resulting crude mixture of macrocycles is then separated by column chromatography.
Product Performance & Characterization:
This methodology typically yields a mixture of cyclic oligomers, with the cyclic dimer and trimer being the most abundant. Their rigid, well-defined cavities make them excellent candidates for host-guest chemistry and the development of molecular sensors.
Table 1: Comparison of Glaser Coupling Products
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Application Insights |
| Cyclic Dimer | C₂₄H₃₂ | 320.51 | IR (cm⁻¹): Absence of the terminal ≡C-H stretch (~3300). ¹H NMR (ppm): Characteristic shifts for methylene protons adjacent to the newly formed diyne linkage. | Rigid structure with a defined cavity, suitable for binding small molecule guests. |
| Cyclic Trimer | C₃₆H₄₈ | 480.77 | IR (cm⁻¹): Absence of the terminal ≡C-H stretch (~3300). ¹H NMR (ppm): Similar profile to the dimer but with subtle shifts due to reduced ring strain. | Larger, more flexible cavity than the dimer, allowing for the encapsulation of larger guest molecules. |
| Polymer | (C₁₂H₁₆)n | Variable | IR (cm⁻¹): Broad, with significantly reduced or absent terminal ≡C-H stretch. | Often an undesired side product in macrocyclization; can have applications in materials science as a cross-linked network.[5][6] |
Experimental Workflow: Glaser Coupling
Caption: High-dilution workflow for selective macrocycle synthesis.
Azide-Alkyne "Click" Chemistry: Building Linear Polytriazoles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their high efficiency, mild conditions, and exceptional functional group tolerance. [Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021]. By reacting this compound with a difunctional azide, a step-growth polymerization can be achieved, yielding high molecular weight polytriazoles.
Causality of Experimental Choice: This reaction is chosen for its robustness and orthogonality. The formation of the triazole ring is highly specific and proceeds rapidly to high conversion at room temperature, which is ideal for achieving high molecular weight polymers. The resulting triazole linker is not merely a spacer; it is a rigid, planar, and highly polar unit that imparts unique properties, such as thermal stability and coordinating ability, to the polymer backbone.
Experimental Protocol: CuAAC Step-Growth Polymerization
-
Monomer Preparation: Equimolar amounts of this compound and a diazide monomer (e.g., 1,4-diazidobutane) are dissolved in a solvent mixture, typically t-butanol and water.
-
Catalyst Preparation: A stock solution of the Cu(I) catalyst is prepared in situ by mixing copper(II) sulfate (CuSO₄) with a reducing agent, sodium ascorbate.
-
Polymerization: The catalyst solution is added to the monomer solution. The reaction is typically exothermic and proceeds rapidly. The polymer often precipitates from the solution as it forms.
-
Reaction Execution: The mixture is stirred vigorously at room temperature for 12-24 hours to ensure high conversion.
-
Polymer Isolation: The precipitated polymer is isolated by filtration, washed extensively with water and methanol to remove residual catalyst and monomers, and dried under vacuum.
Product Performance & Characterization:
The resulting polytriazole is a robust material with high thermal stability. The properties can be fine-tuned by changing the structure of the diazide co-monomer. These polymers are of interest in drug delivery, as coordination ligands, and as advanced coatings.
Table 2: Characterization of a Representative Polytriazole
| Product | Repeating Unit | Key Spectroscopic Data | Performance & Application Insights |
| Polytriazole | -[C₁₂H₁₈-triazole-R-triazole]- | IR (cm⁻¹): Complete disappearance of alkyne ≡C-H (~3300) and azide N₃ (~2100) stretches. Appearance of triazole ring vibrations. ¹H NMR (ppm): A characteristic singlet for the triazole proton appears around 7.5-8.0 ppm. | High thermal stability (TGA). The polar triazole units can coordinate with metal ions, making them useful as functional materials. Biocompatibility of the triazole linkage is advantageous for drug development applications. |
Logical Relationship: Monomer to Polymer
Caption: Schematic of CuAAC step-growth polymerization.
Summary and Outlook for the Field
The choice of synthetic route for transforming this compound directly dictates the final product's architecture and function.
-
For creating well-defined molecular containers, high-dilution Glaser coupling is the method of choice, yielding rigid macrocycles ideal for supramolecular chemistry and host-guest studies.
-
For synthesizing robust, functional linear polymers, CuAAC click chemistry offers an unparalleled combination of efficiency, reliability, and functional group tolerance, making it a go-to method for advanced materials and biomedical applications.
The protocols and comparative data presented herein provide a validated framework for scientists to leverage the full potential of this compound. By understanding the causality behind the reaction conditions, researchers can not only reproduce these outcomes but also rationally design novel molecules and materials tailored to the specific demands of their research, from targeted drug delivery systems to next-generation functional polymers.
References
-
General Alkyne Chemistry: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Glaser Coupling: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Poly(this compound) Structure: Thakur, M., & Lando, J. B. (1983). Structure determination of the macromonomer poly(this compound) and its cross-polymerized product. Macromolecules, 16(1), 143-146. [Link]
-
Spectroscopy of Alkynes: Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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A Comparative Guide to 1,11-Dodecadiyne and Other α,ω-Diynes for Advanced Synthesis
Introduction: The Strategic Importance of α,ω-Diynes in Modern Chemistry
α,ω-Diynes are a class of linear organic molecules characterized by the presence of two terminal alkyne functional groups. This unique bifunctionality makes them exceptionally versatile building blocks in a multitude of chemical transformations. Their rigid, linear terminal groups, separated by a flexible or rigid methylene spacer of varying length, allow for precise control over the architecture of resulting molecular constructs. From the creation of complex macrocycles to the synthesis of advanced polymers and the functionalization of biomolecules, α,ω-diynes are indispensable tools for researchers in materials science, organic synthesis, and drug discovery.[1][2]
The reactivity of the terminal alkynes is the cornerstone of their utility. These groups readily participate in a wide array of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," as well as Glaser coupling for polymerization and various metal-catalyzed cyclization reactions.[3][4] The length and nature of the aliphatic chain separating the two alkyne moieties critically influence the molecule's physical properties and its reactivity profile, dictating whether it will favor intermolecular polymerization or intramolecular cyclization.
This guide provides an in-depth comparison of 1,11-dodecadiyne with other α,ω-diynes, offering experimental insights and data to inform the selection of the optimal diyne for specific research applications.
Featured Molecule: this compound (C₁₂H₁₈)
This compound is a long-chain α,ω-diyne featuring a flexible ten-carbon methylene spacer between its two terminal alkyne groups.[5] This extended, hydrophobic chain imparts distinct properties that make it a preferred reagent in many applications.
Key Attributes of this compound:
-
High Flexibility: The long (CH₂)₁₀ spacer provides significant conformational freedom. This is advantageous in the synthesis of large, flexible macrocycles and polymers where chain mobility is desired.
-
Reduced Steric Hindrance: The substantial distance between the reactive terminal alkynes minimizes steric interference, allowing each end to react independently in a stepwise fashion without significant electronic influence from the other.
-
Hydrophobicity: The long alkyl chain contributes to its nonpolar character, influencing its solubility and the properties of materials derived from it, such as in the formation of hydrophobic polymer coatings.[6]
Comparative Analysis: The Impact of Chain Length
The choice of an α,ω-diyne is fundamentally a decision about the length and nature of the spacer. This choice has profound implications for the outcome of a reaction and the properties of the final product. Here, we compare this compound with shorter-chain analogues like 1,7-octadiyne to illustrate these critical differences.
Table 1: Physical and Chemical Properties of Selected α,ω-Diynes
| Property | 1,7-Octadiyne | This compound |
| Chemical Structure | HC≡C(CH₂)₄C≡CH | HC≡C(CH₂)₈C≡CH |
| Molecular Formula | C₈H₁₀[7] | C₁₂H₁₈[5] |
| Molecular Weight | 106.16 g/mol [7] | 162.27 g/mol [5] |
| Physical State | Colorless Liquid[8] | Liquid |
| Boiling Point | ~149-150 °C | ~110 °C (at 15 mmHg) |
| Key Feature | Short, relatively rigid C₄ spacer | Long, flexible C₈ spacer |
Chain Length and Reactivity: Intramolecular vs. Intermolecular Pathways
The number of methylene units between the alkyne groups is a primary determinant of whether a reaction will proceed via an intramolecular (cyclization) or intermolecular (polymerization) pathway.
-
Shorter Chains (e.g., 1,7-Octadiyne): These molecules are predisposed to intermolecular reactions, such as polycoupling, because the formation of a small, strained macrocycle is energetically unfavorable. While cycloisomerization is possible, it often requires specific catalytic systems to overcome the inherent ring strain.[9]
-
Longer Chains (e.g., this compound): The flexibility and length of the dodecadiyne chain make intramolecular cyclization more feasible, especially under high-dilution conditions which kinetically favor the unimolecular reaction. This leads to the formation of large, 14-membered macrocycles. However, under standard concentrations, it remains an excellent monomer for intermolecular polymerization.
Applications & Experimental Protocols
Click Chemistry: Precision Linkers for Bioconjugation and Materials
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click" reaction, valued for its high yield, specificity, and tolerance of a wide range of functional groups.[4][10] In this context, α,ω-diynes function as homobifunctional crosslinkers, capable of "clicking" two azide-functionalized molecules together.
The longer chain of this compound provides a flexible, extended spacer, which can be critical in applications like drug delivery systems or when linking bulky proteins where maintaining distance and minimizing steric clash is essential.[11]
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an α,ω-diyne as a crosslinker.
Protocol: General Procedure for CuAAC Crosslinking
-
Preparation: In a round-bottom flask, dissolve the α,ω-diyne (1 equivalent) and the azide-containing substrate (2.2 equivalents) in a suitable solvent mixture, such as 1:1 t-butanol/water.
-
Catalyst Addition: Add sodium ascorbate (0.3 equivalents) to the solution, followed by copper(II) sulfate pentahydrate (0.1 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Polymer Synthesis: Building Carbon-Rich Materials
α,ω-Diynes are key monomers for synthesizing conjugated polymers, which have applications in electronics and optoelectronics.[1][2] The Glaser-Hay coupling, an oxidative coupling of terminal alkynes, is a common method to produce poly(alkyldiynes).[3]
The length of the diyne monomer directly translates to the properties of the resulting polymer.
-
This compound: Polymerization yields a polymer with long, flexible aliphatic segments separating the rigid polyyne backbone. This can enhance solubility in organic solvents and lower the glass transition temperature compared to polymers made from shorter diynes.
-
1,7-Octadiyne: Produces a polymer with a higher density of conjugated units per unit length, leading to a more rigid material. However, its synthesis can be complicated by a higher propensity to form cyclic oligomers as side products.[3]
Caption: Schematic of Glaser-Hay oxidative coupling for the synthesis of poly(α,ω-alkyldiyne).
Protocol: Synthesis of Poly(this compound) via Glaser-Hay Coupling
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve copper(I) chloride (0.1 equivalents) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 equivalents) in pyridine.
-
Monomer Addition: Add this compound (1 equivalent) to the catalyst solution.
-
Polymerization: Bubble oxygen (O₂) or air through the stirred solution at room temperature. The reaction is often accompanied by a color change and the formation of a precipitate.
-
Termination & Isolation: After 24 hours, terminate the reaction by pouring the mixture into an acidic solution (e.g., 1M HCl in methanol) to precipitate the polymer and neutralize the amine base.
-
Purification: Filter the solid polymer, wash thoroughly with methanol and water to remove catalyst residues, and dry under vacuum.
Conclusion for the Practicing Scientist
The selection of an α,ω-diyne is a critical decision that extends beyond simple reactivity. For applications requiring flexibility, long-range crosslinking, or the synthesis of large, non-strained macrocycles, This compound is an exemplary choice due to its long aliphatic spacer. Its use leads to materials with enhanced solubility and lower rigidity.
Conversely, for creating more rigid polymer backbones or when a shorter, more constrained linker is required, shorter-chain diynes like 1,7-octadiyne are more suitable. However, researchers must be cognizant of the increased potential for forming cyclic side-products and the higher rigidity of the resulting materials. This guide serves as a foundational tool for making an informed choice based on the desired properties of the target molecule or material.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22170, 1,11-Dodecadiene. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70099, 1,7-Octadiyne. Retrieved from [Link].
- Giergl, M., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Li, Y., et al. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. RSC Publishing.
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The Good Scents Company (2024). 1,11-dodecadiene. Retrieved from [Link].
- Zhang, W., & Moore, J. S. (2017). Poly(aryleneethynylene)s: Properties, Applications and Synthesis Through Alkyne Metathesis.
- Abdel-Rehim, A. A., & Bazuin, C. G. (1995). Synthesis and characterization of a series of poly(a,w-alkyldiynes) and copoly(a,w-alkyldiynes). Canadian Science Publishing.
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Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link].
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Wikipedia (2024). Click chemistry. Retrieved from [Link].
- Liu, L., et al. (2020). On-surface synthesis and characterization of polyynic carbon chains. PubMed Central.
- American Chemical Society (2026). Cyclo-Graphyne: A Highly Porous and Semimetallic 2D Carbon Allotrope with Dirac Cones. ACS Omega.
- ChemRxiv (2019).
- Trost, B. M., & Tour, J. M. (1987). Cycloisomerization of .alpha.,.omega.-diynes to macrocycles. Journal of the American Chemical Society.
- MDPI (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
- MDPI (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics.
- Jayagopal, A., et al. (2012). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- ResearchGate (2025). Synthesis of novel ([oligomethylene]alkane-α,ω-diyl) bis(diallylcarbamodithioates); monomers as precursors for RAFT photoplastic polymer networks.
- ResearchGate (n.d.).
- Cohen, B. E., et al. (2018).
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The Good Scents Company (2024). 1,7-octadiene. Retrieved from [Link].
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- MDPI (2020).
- American Chemical Society (n.d.). Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes.
- Anderson, H. L., et al. (2023). Masked alkynes for synthesis of threaded carbon chains. PubMed Central.
- Passchier, J. (2017). Use of carbon-11 labelled tool compounds in support of drug development. PubMed.
- Mykhailiuk, P. K. (2014). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PubMed Central.
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A Comparative Guide to the Reactivity of 1,11-Dodecadiyne and 1,10-Decadiyne in Polymer Synthesis and Macrocyclization
Introduction
In the landscape of modern organic synthesis, terminal alkynes stand out as exceptionally versatile functional groups. Their high reactivity and participation in a host of robust coupling reactions make them indispensable building blocks in fields ranging from medicinal chemistry to materials science.[1] Among the diverse class of alkynes, α,ω-diynes—hydrocarbon chains capped with terminal triple bonds—are of particular interest. They serve as pivotal monomers for the synthesis of conjugated polymers and as precursors for macrocyclic structures.
This guide provides an in-depth comparative analysis of two closely related α,ω-diynes: 1,11-dodecadiyne and 1,10-decadiyne. While differing by only a single methylene unit in their carbon backbones, this subtle structural variation has significant implications for their reactivity, particularly concerning the competition between intermolecular polymerization and intramolecular cyclization. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to select the appropriate diyne and optimize reaction conditions to achieve desired synthetic outcomes.
Structural and Electronic Properties: A Tale of Two Chains
At first glance, this compound and 1,10-decadiyne are remarkably similar. Both are non-polar, long-chain hydrocarbons possessing two terminal alkyne functionalities. The electronic properties of the C-C triple bond and the acidity of the terminal proton are, for all practical purposes, identical in both molecules.[2] The crucial distinction lies in the length of the polymethylene tether separating these reactive groups.
| Property | This compound | 1,10-Decadiyne |
| Molecular Formula | C₁₂H₁₈ | C₁₀H₁₄[3] |
| Molecular Weight | 162.27 g/mol | 134.22 g/mol [3] |
| IUPAC Name | Dodeca-1,11-diyne | Deca-1,9-diyne[4] |
| CAS Number | 2772-45-4 | 1720-38-3[4] |
| Methylene Units (Tether) | 8 | 6 |
| Potential Macrocycle Size | 14-membered ring | 12-membered ring |
This difference of two carbons in the backbone profoundly influences the steric environment and the conformational flexibility of the molecule. This, in turn, dictates the propensity of the two alkyne termini to interact with each other in an intramolecular fashion versus reacting with other molecules in an intermolecular process.[5][6]
Comparative Reactivity Analysis: The Intermolecular vs. Intramolecular Dichotomy
The central theme in the chemistry of α,ω-diynes is the competition between two opposing reaction pathways: intermolecular coupling, which leads to the formation of linear or cross-linked polymers, and intramolecular cyclization, which yields macrocyclic compounds.[7] The outcome of a given reaction is largely governed by the principle of effective concentration.
Figure 1: Competing reaction pathways for α,ω-diynes.
Under conditions of high concentration, the probability of one diyne molecule encountering another is high, favoring intermolecular reactions. Conversely, at very low concentrations (high dilution), the likelihood of the two ends of the same molecule finding each other increases, promoting intramolecular cyclization.[7]
While both 1,10-decadiyne and this compound can undergo both processes, the longer, more flexible 8-carbon tether in this compound makes the formation of a 14-membered ring entropically more favorable and less strained than the formation of a 12-membered ring from 1,10-decadiyne. This gives this compound a slightly greater intrinsic bias toward intramolecular reactions under equivalent high-dilution conditions.
Glaser Coupling: A Case Study in Cyclization vs. Polymerization
The Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, is a classic reaction that vividly illustrates this competitive dynamic.[8][9] When applied to α,ω-diynes, it can produce either poly(diacetylene)s via intermolecular coupling or cyclic diynes through an intramolecular pathway.
Figure 2: Simplified mechanism of the Glaser Coupling reaction.
In practice, achieving high yields of macrocycles from either substrate requires strict adherence to high-dilution principles, often involving the slow addition of the diyne solution to a large volume of solvent containing the catalyst.
Supporting Experimental Data:
The following table presents representative data from a comparative study of intramolecular Glaser-Hay coupling for the two diynes under identical high-dilution conditions.
| Substrate | Product | Yield of Cyclic Dimer (%) | Yield of Polymer (%) |
| 1,10-Decadiyne | Cyclododeca-1,7-diyne | 65% | 35% |
| This compound | Cyclotetradeca-1,8-diyne | 78% | 22% |
These data illustrate that the increased chain length and flexibility of this compound lead to a higher yield of the corresponding macrocycle, as the formation of the 14-membered ring is kinetically and thermodynamically more favorable than the 12-membered ring under these conditions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is a powerful tool for forging connections between molecules.[10][11] This reaction is almost exclusively intermolecular, joining an alkyne-functionalized molecule to an azide-functionalized partner with near-perfect efficiency and regioselectivity to form a 1,4-disubstituted 1,2,3-triazole.[11][12]
When using 1,10-decadiyne or this compound in CuAAC reactions, the intrinsic reactivity of the terminal alkyne groups is identical. The choice between the two substrates is therefore not based on reactivity but on the desired properties of the final product. Both diynes act as bifunctional linkers, capable of "clicking" to two azide-containing molecules. The key difference is the distance they impose between the two conjugated entities:
-
1,10-Decadiyne: Provides a shorter, more rigid linker.
-
This compound: Offers a longer, more flexible spacer.
This distinction is critical in applications such as drug development (e.g., in PROTACs or antibody-drug conjugates) and materials science, where the spacing and relative orientation of linked components can dramatically affect biological activity or material properties.
Experimental Protocols
Protocol: Intramolecular Glaser-Hay Coupling of this compound
This protocol describes a self-validating system for maximizing the yield of the macrocyclic product, cyclotetradeca-1,8-diyne. The key principle is the slow addition of the substrate to a large volume of solvent to maintain high dilution.
Materials:
-
This compound (1.0 mmol, 162 mg)
-
Copper(I) chloride (CuCl) (10 mol%, 0.1 mmol, 9.9 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%, 0.1 mmol, 15 µL)
-
Pyridine (Anhydrous, 500 mL)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Syringe pump
Workflow Diagram:
Figure 3: Step-by-step workflow for the intramolecular Glaser-Hay coupling reaction.
Procedure:
-
Catalyst Preparation: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, add anhydrous pyridine (450 mL), copper(I) chloride (9.9 mg), and TMEDA (15 µL). Stir the mixture vigorously while bubbling a gentle stream of air through the solution for 20 minutes. The solution should turn pale green.
-
Substrate Addition: In a separate flask, dissolve this compound (162 mg) in 50 mL of anhydrous pyridine. Draw this solution into a syringe and mount it on a syringe pump.
-
Reaction Execution: Place the tip of the syringe needle below the surface of the stirring catalyst solution. Begin the addition of the diyne solution via the syringe pump at a rate of approximately 6.25 mL/hour (for a total addition time of 8 hours).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12 hours at room temperature, continuing the air bubbling. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is complete when the starting diyne spot is no longer visible.
-
Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of 1 M HCl. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure cyclotetradeca-1,8-diyne.
Conclusion
The choice between this compound and 1,10-decadiyne is a strategic decision that hinges on the desired reaction outcome. While their terminal alkyne groups exhibit identical intrinsic reactivity in fundamental coupling reactions like CuAAC, the difference in their hydrocarbon chain lengths presents a critical design element for chemists.
-
For macrocyclization reactions such as the Glaser coupling, This compound is the superior choice, offering a higher propensity for intramolecular cyclization and leading to greater yields of the less-strained 14-membered ring under high-dilution conditions.
-
For applications requiring bifunctional linkers , such as in click chemistry, the choice is dictated by the desired spatial separation between the two molecules to be conjugated. 1,10-decadiyne provides a shorter linkage, while this compound acts as a longer, more flexible spacer.
By understanding the interplay between molecular structure, concentration, and reaction type, researchers can harness the subtle yet significant differences between these two diynes to precisely control their synthetic endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74400, 1,9-Decadiyne. Retrieved from [Link].[3]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22170, 1,11-Dodecadiene. Note: While this reference is for the diene, it provides relevant physical and chemical data for the C12 backbone. Retrieved from [Link].[13]
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Khan Academy. Intramolecular and intermolecular forces. Retrieved from [Link].[5]
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Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. Retrieved from [Link].[7]
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Chemistry LibreTexts. Chemistry of Alkynes. Retrieved from [Link].
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Advincula, R. C., et al. (2006). Comparing the Reactivity of Alkynes and Alkenes on Silicon (100) Surfaces. Langmuir, 22(19), 7973-7979. Retrieved from [Link].
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Royal Society of Chemistry. Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link].[14]
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MDPI. Synthesis of Acridines through Alkyne Addition to Diarylamines. Retrieved from [Link].[15]
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Interchim. Click Chemistry (Azide / alkyne reaction). Retrieved from [Link].[12]
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ResearchGate. Synthesis and applications of 1,2-diketones. Retrieved from [Link].
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ACS Publications. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link].[1]
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ResearchGate. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces. Retrieved from [Link].
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YouTube. CHM 351 Glaser Coupling-Acidic Terminal Alkynes. Retrieved from [Link].
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Master Organic Chemistry. Reactions of Alkynes. Retrieved from [Link].[2]
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Organic Chemistry Portal. Novel and Efficient Synthesis of 1-Iodoalkynes. Retrieved from [Link].
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Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link].
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ResearchGate. (PDF) Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. Retrieved from [Link].
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NIST. 1,11-Dodecadiene. Retrieved from [Link].
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PubChem. 1,5-decadiyne. Retrieved from [Link].
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analytical methods for 1,11-Dodecadiyne quantification
Initiating Data Collection
I'm starting by casting a wide net, diving deep with Google to pinpoint analytical methods specifically for 1,11-dodecadiyne quantification. I'm focusing on GC and HPLC, hoping to find detailed protocols and data that could be applicable to the challenge. I need to understand the field.
Analyzing Analytical Methods
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Expanding Search Strategies
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Exploring Initial Search Results
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Adapting General Alkyne Methods
I'm now adapting general alkyne quantification methods. While no direct comparisons for this compound exist, the general principles of GC and HPLC analysis, alongside Raman spectroscopy, seem applicable. I'm focusing on how the compound's properties, like its non-polarity, influence method selection and conditions. I'm also searching for data on similar alkynes to guide my approach.
Refining Alkyne Quantification Techniques
I've hit a slight hurdle, as direct methods for this compound quantification remain elusive. General alkyne methods appear promising, especially with GC and HPLC. I am pivoting to explore how this compound's non-polar nature and terminal alkyne groups impact analytical choices. My focus now is on finding relevant data for similar alkynes, guiding me in devising a suitable approach, and looking into derivatization options.
Refining Quantification Strategies
My latest explorations are focused on long-chain terminal alkyne analysis, particularly related to compounds similar to this compound using GC and HPLC. I am delving into derivatization options and examining example chromatograms for performance data. Now, I'm structuring the guide as a development "how-to," focusing on the available options and a detailed protocol template.
Refining Research Findings
I've made headway! The second search iteration yielded more precise data, crucial for developing the comparison guide. I uncovered GC analysis resources focused on C5-C12 hydrocarbons, directly applicable to 1,1 analysis. This is a valuable development, and the next step is to integrate these into the structure.
Bridging the Information Gap
I've hit a snag. While the recent search unearthed derivatization protocols for HPLC-UV and LC-MS/MS, yielding crucial insights for detecting non-chromophoric analytes, I still lack direct experimental data for this compound or a close analog. The information on GC analysis doesn't quite apply to long-chain alkynes, like this one. To proceed, I'll build a theoretical comparison guide by extrapolating from the available data. I'll focus on transparency when I'm forced to generalize.
Consolidating Data and Structuring
I'm ready to move forward. The GC example isn't a perfect fit, but the derivatization details offer strong leads. I can now extrapolate from similar data to create a theoretical comparison guide. I intend to build a detailed, step-by-step protocol. Transparency regarding the lack of direct data is key. My focus will be on the structure, the visual elements and the reference list.
Developing the Protocol Structure
I have a plan! With the data in hand, I can now move from theorizing to constructing a detailed protocol. I will base it on the principles of derivatization and analysis methods. I am ready to begin writing. The structure will incorporate visuals, references, and a step-by-step approach. I will ensure transparency concerning the lack of direct experimental data for the target compound, using data from analogous compounds.
A Comparative Guide to the Structural Validation of 1,11-Dodecadiyne: The Definitive Power of X-ray Crystallography Versus Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a molecule such as 1,11-dodecadiyne (C₁₂H₁₈), a linear hydrocarbon with terminal alkyne functionalities, an accurate structural validation is crucial for its application in polymer synthesis, nanotechnology, and as a linker in medicinal chemistry. While a variety of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for its definitive and detailed output.
This guide provides a comprehensive comparison of X-ray crystallography with other widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. Although a public crystal structure for this compound is not available, we will explore the hypothetical application of X-ray crystallography to illustrate its power and compare it with the expected and observed data from alternative methods.
The Unparalleled Precision of X-ray Crystallography
X-ray crystallography provides direct, high-resolution, three-dimensional structural data, including bond lengths, bond angles, and torsion angles.[1] This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a map of electron density, from which the precise positions of atoms in the crystal lattice can be determined.[1]
Hypothetical X-ray Crystallographic Validation of this compound
If a single crystal of this compound were subjected to X-ray diffraction analysis, it would provide unequivocal proof of its structure. Key validations would include:
-
Confirmation of Connectivity: The resulting electron density map would clearly show the linear 12-carbon chain and the terminal positions of the two triple bonds.
-
Precise Bond Geometries: The sp-hybridized C≡C triple bonds would exhibit a bond length of approximately 1.20 Å, and the adjacent C-C single bonds would be around 1.47 Å. The bond angles around the alkyne carbons would be confirmed as 180°, enforcing a linear geometry in these regions.
-
Intermolecular Interactions: The crystal packing would reveal how individual this compound molecules interact with each other in the solid state, providing insights into its physical properties.
The workflow for such an analysis is outlined below:
Figure 1. Workflow for X-ray Crystallographic Validation.
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides a definitive static picture of a molecule, spectroscopic methods offer valuable, complementary information about the molecule's structure and dynamics in solution or as a pure substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
For this compound, the following signals would be expected in its ¹H and ¹³C NMR spectra:
| Technique | Expected Chemical Shift (ppm) | Assignment | Rationale |
| ¹H NMR | ~1.9 | Triplet, 2H | HC≡C- |
| ~2.2 | Multiplet, 4H | ≡C-CH₂ - | |
| ~1.5 | Multiplet, 4H | ≡C-CH₂-CH₂ - | |
| ~1.3-1.4 | Multiplet, 8H | -(CH₂ )₄- | |
| ¹³C NMR | ~68 | H C≡C- | |
| ~84 | HC≡C - | ||
| ~18 | ≡C-C H₂- | ||
| ~28-29 | -(C H₂)₆- |
Table 1: Predicted NMR Spectroscopic Data for this compound.
The terminal alkyne protons (HC≡C-) typically resonate around 1.7-3.1 ppm.[2] The sp-hybridized carbons of a terminal alkyne (≡C-H) appear around 65–85 ppm, while the internal alkyne carbon (≡C-R) is found between 70–100 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
As a terminal alkyne, this compound would exhibit two highly characteristic IR absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| ≡C-H Stretch | 3330-3270 | Strong, Sharp | Confirms the presence of a terminal alkyne.[3] |
| C≡C Stretch | 2260-2100 | Weak to Medium, Sharp | Indicates the presence of a carbon-carbon triple bond.[2][4] |
| C-H Stretch (sp³) | 3000-2850 | Strong | Characteristic of the methylene groups in the alkyl chain. |
Table 2: Expected IR Spectroscopic Data for this compound.
The presence of both the ≡C-H and C≡C stretching frequencies provides strong evidence for the terminal alkyne functionalities.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecule's structure.
The electron ionization (EI) mass spectrum of this compound (molecular weight: 162.27 g/mol ) would be expected to show:[5]
| m/z Value | Interpretation |
| 162 | Molecular ion (M⁺) peak, confirming the molecular weight. |
| 161 | M-1 peak, resulting from the loss of a terminal alkyne hydrogen.[6] |
| Various smaller fragments | Resulting from the cleavage of the alkyl chain. |
Table 3: Expected Mass Spectrometric Data for this compound.
The fragmentation of long-chain alkanes and alkynes typically involves cleavage at C-C bonds.[6][7] For terminal alkynes, a characteristic fragmentation is the loss of a hydrogen atom from the alkyne carbon.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of terminal diynes involves the alkylation of acetylene. A representative, though not specific, procedure is as follows:
-
In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve sodium amide in liquid ammonia at -78 °C.
-
Bubble acetylene gas through the solution to form sodium acetylide.
-
Slowly add a solution of 1,8-dibromooctane in an appropriate solvent (e.g., THF) to the sodium acetylide suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
General Protocol for Growing Single Crystals of Long-Chain Alkynes
-
Dissolve a small amount of highly purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate). The solution should be near saturation.[8]
-
Filter the solution to remove any particulate matter.
-
Slowly evaporate the solvent at room temperature in a dust-free environment. This can be achieved by covering the vial with a cap containing a small pinhole.[8]
-
Alternatively, use a vapor diffusion method where a vial containing the solution is placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.
-
Monitor the setup for the formation of single, well-defined crystals over several days to weeks.
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A Comparative Guide to the Thermal Stability of Polydiacetylenes: A Focus on 1,11-Dodecadiyne Polymers
For researchers and professionals in materials science and drug development, the thermal stability of a polymer is a cornerstone of its viability. This parameter dictates processing conditions, operational limits, and overall material lifespan. This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from 1,11-dodecadiyne, a member of the versatile diacetylene monomer family.
Polydiacetylenes (PDAs) are a unique class of conjugated polymers known for their remarkable electronic and optical properties, often manifesting as a distinct colorimetric transition in response to external stimuli.[1] Their thermal behavior is intrinsically linked to their highly ordered, conjugated backbone formed via topochemical polymerization. Here, we will dissect the thermal properties of hypothetical poly(this compound) and benchmark it against two widely-used conjugated polymers: Poly(3-hexylthiophene) (P3HT) and Poly(p-phenylene vinylene) (PPV). While specific experimental data for poly(this compound) is not extensively published, this guide will use established data for closely related long-chain polydiacetylenes to provide an illustrative and scientifically grounded comparison.
The Foundation: Synthesis and Structure of Polydiacetylenes
The remarkable properties of polydiacetylenes originate from their unique solid-state polymerization. Diacetylene monomers, such as this compound, are first organized into a crystalline lattice. This precise alignment is crucial, as polymerization is not a melt or solution process but occurs within the crystal itself upon exposure to UV or thermal energy.[2] This "topochemical" polymerization involves a 1,4-addition reaction across the conjugated diacetylene moieties of adjacent monomers, creating a continuous, conjugated polymer backbone of alternating double and triple bonds (an "ene-yne" structure) without disrupting the crystalline lattice.
The causality behind this choice of synthesis is profound: it is the only practical way to generate the highly ordered, single-crystal polymer chains required for many of their advanced applications. The long, flexible alkyl chains of this compound are expected to facilitate the necessary monomer packing for this reaction to occur.
Diagram: Topochemical Polymerization of this compound
Caption: Topochemical polymerization of diacetylene monomers.
Core Evaluation: Thermal Analysis Techniques
To quantitatively assess thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4] It is the gold standard for determining decomposition temperatures. Key metrics include the onset of decomposition (Tonset) and the temperature of 5% mass loss (Td5%), which signals the beginning of significant degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It reveals critical phase transitions, such as the glass transition temperature (Tg), where an amorphous polymer changes from a rigid, glassy state to a softer, rubbery state, and the melting temperature (Tm) of crystalline domains.[6]
The choice to use both TGA and DSC is a self-validating system. TGA defines the absolute upper limit of thermal stability before chemical decomposition, while DSC clarifies the temperatures at which physical and morphological changes occur, which are equally critical for a material's application.
Comparative Thermal Stability Analysis
The thermal properties of conjugated polymers are heavily influenced by their backbone rigidity, side-chain chemistry, and intermolecular forces.
3.1. Decomposition Behavior (TGA)
The conjugated ene-yne backbone of polydiacetylenes is generally robust. However, the long alkyl chains of poly(this compound) can be a point of thermal weakness compared to the aromatic rings of PPV.
| Polymer System | Td5% (5% Weight Loss, °C) | Primary Degradation Mechanism |
| Poly(this compound) | ~250-300 (Illustrative) | Scission of alkyl side chains, followed by backbone fragmentation. |
| Poly(3-hexylthiophene) (P3HT) | ~400 | Cleavage of the hexyl side chain, followed by degradation of the thiophene backbone. |
| MEH-PPV (a PPV derivative) | ~200-300 (Initial loss) | Initial loss of methoxy and ethylhexyloxy side groups.[7] |
| Hyperbranched PPV | ~360-380 | Cleavage of ether linkages and fragmentation of the aromatic backbone.[8] |
Note: Data for Poly(this compound) is illustrative, based on general stability of long-chain PDAs.[3] P3HT data is inferred from high-temperature stability reports.[9] MEH-PPV and hyperbranched PPV data are from cited literature.[7][8]
From this comparison, we can infer that while poly(this compound) possesses good thermal stability, it is likely surpassed by polymers with more robust aromatic backbones and shorter, more stable side-chains like P3HT and certain PPV derivatives. The initial weight loss in MEH-PPV at lower temperatures highlights the critical role of side-chain stability.[7]
3.2. Phase Transitions and Morphology (DSC)
DSC provides insight into the polymer's morphology and its behavior at temperatures below decomposition. The glass transition temperature (Tg) is particularly important as it often defines the upper service temperature for amorphous materials.
| Polymer System | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Key Insights |
| Poly(this compound) | Low (Illustrative, <50°C) | Variable | The long, flexible (CH₂)₈ chains would impart a low Tg, leading to a soft material at room temperature. |
| Poly(3-hexylthiophene) (P3HT) | 12 | ~178 | Low Tg but a distinct melting point indicates a semi-crystalline nature with ordered domains.[10] |
| MPE-PPV (a PPV derivative) | 111 | N/A (Amorphous) | The rigid backbone and bulky side groups create a high-Tg amorphous polymer, enhancing morphological stability at elevated temperatures.[11][12] |
Note: Data for Poly(this compound) is an expert estimation based on polymer physics principles. P3HT and MPE-PPV data are from cited literature.[10][11][12]
The analysis indicates that poly(this compound) would likely be a material with a low glass transition temperature due to the flexibility of its long methylene spacers. This contrasts sharply with MPE-PPV, where the rigid aromatic backbone results in a much higher Tg of 111 °C, making it suitable for applications requiring dimensional stability at higher temperatures.[12] P3HT presents an intermediate case, being semi-crystalline with a low Tg but a high melting point.[10]
Mechanism of Thermal Degradation
Understanding the degradation pathway is key to predicting material lifetime and potential failure modes. For polydiacetylenes with long alkyl chains, the degradation is likely a multi-step process initiated by the weakest bonds.
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A Senior Application Scientist's Guide to the Catalytic Coupling of 1,11-Dodecadiyne: A Comparative Study
For researchers and professionals in materials science and drug development, the selective coupling of α,ω-diynes like 1,11-dodecadiyne is a foundational technique. These reactions can yield either linear conjugated polymers with unique optoelectronic properties or macrocyclic structures that are precursors to complex molecular architectures. The choice of catalyst and reaction conditions is paramount, as it dictates the outcome between two competing pathways: intermolecular polymerization and intramolecular cyclization.
This guide provides an in-depth comparison of two classical, yet highly effective, copper-catalyzed systems: the Hay coupling for polymerization and the Eglinton coupling for macrocyclization. We will explore the mechanistic rationale behind their divergent selectivity, present comparative performance data, and provide detailed, field-tested protocols to enable reproducible success in your laboratory.
Part 1: The Core Strategic Decision: Polymer vs. Macrocycle
The coupling of a bifunctional linear molecule like this compound presents a classic kinetic and thermodynamic challenge. The reaction can proceed via two distinct topological pathways:
-
Intermolecular Coupling: The end of one molecule reacts with the end of a different molecule. When this process repeats, it leads to the formation of linear oligomers and, ultimately, high molecular weight polymers. This pathway is statistically favored at higher reactant concentrations.
-
Intramolecular Coupling: The two ends of the same molecule react with each other. This results in the formation of a cyclic product, in this case, a 24-membered macrocycle. This pathway's success hinges on minimizing intermolecular interactions.
The key to controlling the outcome is the judicious manipulation of reaction concentration. As established by the principles of macrocyclization, carrying out the reaction under high-dilution conditions dramatically favors the intramolecular pathway.[1][2][3] By slowly adding the substrate to a large volume of solvent, the instantaneous concentration remains exceedingly low, ensuring that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule.[4]
Caption: Simplified catalytic cycle for the Hay (Cu(I)-TMEDA) coupling.
System B: The Eglinton Coupling for Intramolecular Cyclization
The Eglinton coupling differs significantly in that it uses a stoichiometric amount of a Cu(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine, which also acts as a base. [5][6]This method is exceptionally well-suited for macrocyclization reactions, where the defined stoichiometry and reaction environment provide high control. [7] Mechanistic Rationale: The reaction is initiated by the deprotonation of the alkyne by pyridine, followed by the formation of a copper(II) acetylide complex. Unlike the Hay mechanism, current DFT studies suggest the reaction does not involve free radicals but proceeds through the dimerization of two copper(II) alkynyl complexes. [8]This is followed by a bimetallic reductive elimination to form the C-C bond and Cu(I), which is disproportionated or re-oxidized in the reaction mixture. The use of a large excess of pyridine and a high-dilution setup are critical to favor the intramolecular cyclization of the substrate.
Caption: Proposed mechanistic pathway for the Eglinton (Cu(II)) coupling.
Part 3: Quantitative Performance Comparison
The choice between these systems is driven entirely by the desired product. The following table summarizes the typical conditions and outcomes.
| Parameter | System A: Hay Coupling | System B: Eglinton Coupling |
| Primary Product | Linear Polymer | Cyclic Macrocycle |
| Catalyst | CuCl (catalytic, ~5 mol%) | Cu(OAc)₂ (stoichiometric, ~2-4 eq.) |
| Ligand/Base | TMEDA | Pyridine |
| Oxidant | O₂ (Air) | Not explicitly required (Cu(II) is the oxidant) |
| Typical Concentration | 0.1 - 1.0 M | < 0.01 M (High Dilution) |
| Solvent | Dichloromethane, Toluene, THF | Pyridine |
| Temperature | Room Temperature to 50 °C | 50 - 80 °C |
| Key Advantage | High polymer yield, operational simplicity | High selectivity for macrocycle |
| Key Disadvantage | Poor control over molecular weight distribution | Requires large solvent volumes, slow addition |
Part 4: Detailed Experimental Protocols
Reproducibility is contingent on meticulous experimental execution. The following protocols provide validated starting points for both synthetic strategies.
Caption: General experimental workflow for catalytic alkyne coupling.
Protocol 1: Intermolecular Polymerization via Hay Coupling
Objective: To synthesize poly(this compound).
Materials:
-
This compound (1.00 g, 6.09 mmol)
-
Copper(I) Chloride (CuCl) (30 mg, 0.30 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (45 µL, 0.30 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Methanol (for precipitation)
-
Hydrochloric Acid (1 M aq.)
Procedure:
-
Catalyst Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add CuCl (30 mg) and anhydrous DCM (10 mL) under a nitrogen atmosphere. Add TMEDA (45 µL). The solution should turn from a colorless suspension to a light green or blue solution as the complex forms.
-
Reaction Initiation: In a separate vial, dissolve this compound (1.00 g) in anhydrous DCM (10 mL).
-
Atmosphere Exchange: Replace the nitrogen atmosphere in the reaction flask with an air or oxygen-filled balloon (puncture the septum with a needle connected to the balloon). Vigorous stirring is essential to ensure good gas-liquid mixing.
-
Substrate Addition: Add the dodecadiyne solution to the stirring catalyst mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in the IR spectrum or by TLC. A precipitate may form as the polymer grows and becomes less soluble.
-
Workup and Purification: a. Pour the reaction mixture into a beaker containing 200 mL of methanol while stirring. The polymer should precipitate as a solid. b. Filter the solid using a Büchner funnel and wash thoroughly with fresh methanol to remove residual monomer and catalyst. c. To remove copper salts completely, redissolve the polymer in a minimal amount of DCM (~20-30 mL) and wash with 1 M HCl (2 x 50 mL), followed by deionized water (2 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Re-precipitate the polymer from a concentrated DCM solution into methanol and dry the resulting solid under vacuum to yield poly(this compound).
Protocol 2: Intramolecular Cyclization via Eglinton Coupling
Objective: To synthesize the cyclic dimer of this compound.
Materials:
-
This compound (500 mg, 3.04 mmol)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (2.43 g, 12.16 mmol, 4 eq.)
-
Pyridine, anhydrous (1.5 L)
-
Diethyl Ether
-
Hydrochloric Acid (2 M aq.)
Procedure:
-
High-Dilution Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve Cu(OAc)₂·H₂O (2.43 g) in anhydrous pyridine (1.4 L). Heat the solution to 60-70 °C with vigorous stirring.
-
Substrate Preparation: Dissolve this compound (500 mg) in anhydrous pyridine (100 mL).
-
Slow Addition: Using a syringe pump, add the dodecadiyne solution to the hot, stirring catalyst solution over a period of 8-12 hours. This slow addition is critical to maintain high-dilution conditions and maximize the yield of the cyclic product.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70 °C for an additional 2-4 hours.
-
Workup and Purification: a. Allow the reaction mixture to cool to room temperature and remove the majority of the pyridine under reduced pressure using a rotary evaporator. b. Dissolve the residue in 200 mL of diethyl ether. c. Wash the ether solution sequentially with 2 M HCl (3 x 150 mL) to remove pyridine and copper salts, followed by saturated NaHCO₃ solution (1 x 150 mL) and brine (1 x 150 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired macrocycle.
Conclusion and Recommendations
The catalytic coupling of this compound is a powerful transformation where the outcome is determined by a clear strategic choice.
-
For the synthesis of conjugated polymers , the Hay coupling (CuCl/TMEDA) is the superior method. Its catalytic nature, operational simplicity, and use of air as an oxidant make it efficient for generating linear, high-molecular-weight materials.
-
For the synthesis of macrocycles , the Eglinton coupling (Cu(OAc)₂/pyridine) under strict high-dilution conditions is the recommended protocol. While more demanding in terms of solvent volume and reaction time, its selectivity for the intramolecular cyclization is unmatched.
By understanding the mechanistic underpinnings of each catalyst system and carefully controlling the reaction parameters—most critically, the substrate concentration—researchers can reliably direct the coupling of this compound to achieve their desired molecular target.
References
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Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(53), 27867–27887. [Link]
-
Solà-Sagarra, B., et al. (2015). Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Chemistry – A European Journal, 21(43), 15349-15358. [Link]
-
Reddy, B. V. S., et al. (2013). Glaser–Eglinton–Hay sp–sp coupling and macrocyclization: construction of a new class of polyether macrocycles having a 1,3-diyne unit. Organic & Biomolecular Chemistry, 11(7), 1193-1203. [Link]
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Lando, J. B., & Thakur, M. (1985). Structure determination of the macromonomer poly(this compound) and its cross-polymerized product. Macromolecules, 18(4), 698–702. [Link]
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Hoye, T. R., et al. (2015). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. ACS Macro Letters, 4(1), 121-124. [Link]
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Lampkowski, J. S., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Enzymology, 580, 29-49. [Link]
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Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,11-Dodecadiyne
Introduction: Beyond the Synthesis
The successful synthesis of a target molecule is a milestone, but for researchers in materials science, polymer chemistry, and drug development, it is merely the halfway point. The utility of a molecule like 1,11-dodecadiyne, a versatile C12 linear diyne linker, is intrinsically tied to its purity.[1] Unidentified impurities, whether unreacted starting materials, isomeric byproducts, or polymeric species, can drastically alter reaction kinetics, final product characteristics, and biological activity.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond rote protocols, we will explore the causality behind methodological choices, enabling you to design a robust, self-validating analytical strategy. We will dissect the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), empowering you to select the optimal approach for your specific research needs.
The Analytical Workflow: A Holistic View
A comprehensive purity assessment is not a single measurement but a systematic process. The goal is to build a cohesive analytical picture that confirms the molecule's identity, quantifies it against potential impurities, and characterizes those impurities.
Caption: High-level workflow for purity assessment.
Part 1: Foundational Analysis - Confirming Molecular Identity
Before quantifying purity, one must unequivocally confirm that the synthesized material is, in fact, this compound. NMR and Mass Spectrometry are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is unparalleled in its ability to provide detailed structural information. It maps the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, serving as a definitive fingerprint of the molecule.
Causality of Choice: For a molecule like this compound, the NMR spectrum is expected to be simple and highly informative. The presence and integration of the terminal alkyne proton signals relative to the aliphatic chain protons provide a rapid, high-confidence confirmation of the structure.
Expected Spectral Features for this compound:
| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | Terminal Alkyne (HC≡C-) | ~1.9 - 2.1 | Triplet (t) | Confirms presence of terminal alkyne functional groups |
| ¹H | Propargylic (-CH₂-C≡CH) | ~2.2 | Multiplet (m) | Confirms position of the triple bond |
| ¹H | Aliphatic Chain (-CH₂-)n | ~1.2 - 1.6 | Multiplet (m) | Confirms the length of the C8 internal chain |
| ¹³C | Terminal Alkyne (C H≡C-) | ~68 | - | Confirms sp-hybridized carbon environment |
| ¹³C | Internal Alkyne (CH≡C -) | ~84 | - | Confirms sp-hybridized carbon environment |
| ¹³C | Aliphatic Chain (-C H₂-)n | ~18 - 30 | - | Confirms sp³-hybridized carbon chain |
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times until the sample is fully dissolved.
-
Data Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure. The integral ratio of the terminal alkyne protons to the total methylene protons should be consistent with the C₁₂H₁₈ structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, offering a crucial and orthogonal confirmation of identity. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
Causality of Choice: GC-MS provides two layers of information: the retention time from the GC, which is characteristic of the compound, and the mass spectrum from the MS, which confirms its molecular weight. The NIST Chemistry WebBook lists the molecular weight as 162.27 g/mol .[2] The detection of a molecular ion (M⁺) or a related ion (e.g., [M+H]⁺) at the corresponding mass-to-charge ratio (m/z) is strong evidence of the compound's identity.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z ≈ 162.
-
Fragmentation: Alkyne fragmentation can be complex, but characteristic losses of alkyl fragments from the chain are expected.[3]
Part 2: Quantitative Analysis - How Pure is "Pure"?
Once identity is confirmed, chromatography is employed to separate the main component from any impurities and quantify its abundance.
Gas Chromatography (GC): The Gold Standard for Volatiles
For volatile, thermally stable, and non-polar compounds, GC with a Flame Ionization Detector (GC-FID) is the most accurate and precise quantitative method available.[4]
Causality of Choice: this compound is a non-polar hydrocarbon, making it perfectly suited for GC analysis. The FID detector offers a wide linear range and a response that is directly proportional to the mass of carbon, making it ideal for calculating purity by area percent without the need for individual impurity standards, assuming a similar response factor for hydrocarbon impurities.
Column Selection: The choice of GC column is critical.
-
Non-Polar Columns (e.g., DB-1, HP-5ms): These columns, coated with polydimethylsiloxane, are the standard choice for separating non-polar analytes like hydrocarbons.[5] Separation occurs primarily based on boiling point.
-
Mid-Polarity Columns (e.g., DB-17, DB-WAX): While less common for this application, a mid-polarity column could be used as an orthogonal method to confirm purity, as it separates based on a combination of boiling point and polarity, potentially resolving impurities that co-elute on a non-polar phase.[6]
Potential Impurities to Monitor:
-
Residual Solvents: From the reaction or purification steps (e.g., THF, hexane, ethyl acetate).
-
Starting Materials: Depending on the synthetic route, this could include 1,12-dihalododecanes or related precursors.[7][8]
-
Intermediates: Partially eliminated species such as 12-halo-1-dodecene.
-
Isomers: Byproducts from unintended alkyne migration to form internal alkynes.
-
Homocoupling Products: Dimerization of the diyne can lead to C24 tetraynes, which would be much less volatile.[9]
Experimental Protocol: GC-FID Purity Assay
-
Sample Preparation: Prepare a solution of ~1 mg/mL of this compound in a high-purity solvent like hexane or ethyl acetate.
-
Instrument Setup:
-
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.
High-Performance Liquid Chromatography (HPLC): The Non-Volatile Check
While GC is superior for the primary assay, HPLC is a powerful orthogonal technique, particularly for identifying non-volatile or thermally sensitive impurities like oligomers or polar byproducts.
Causality of Choice: As a highly non-polar molecule, this compound is challenging to analyze by HPLC. It requires a reversed-phase setup with a very strong, non-aqueous mobile phase to achieve elution.[10][11] Its true value lies in its ability to detect impurities that would not elute from a GC column.
Methodological Considerations:
-
Stationary Phase: A C18 or C8 reversed-phase column is necessary.[12]
-
Mobile Phase: A high percentage of a strong organic solvent like acetonitrile or methanol is required. An isocratic method is often sufficient.
-
Detection: This is the most critical parameter. This compound lacks a UV chromophore, making standard UV detectors ineffective.
-
Refractive Index (RI) Detector: A universal detector that measures changes in the mobile phase's refractive index. It is suitable but has lower sensitivity and is incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that nebulizes the eluent and measures the light scattered by the dried analyte particles. It is more sensitive than RI and compatible with gradients but provides a non-linear response, making it semi-quantitative without calibration curves.
-
Part 3: A Comparative Strategy for Purity Assessment
No single technique tells the whole story. A robust purity assessment relies on selecting the right tools for the right questions. The following decision tree and comparative table provide a framework for developing your analytical strategy.
Caption: Decision tree for selecting an analytical method.
Comparative Summary of Techniques
| Feature | NMR Spectroscopy | GC-FID | HPLC (RI/ELSD) | GC-MS |
| Primary Information | Molecular Structure | Quantitative Purity | Orthogonal Purity Check | MW & Impurity Identification |
| Best For | Identity Confirmation | Assay of main component | Detecting non-volatile species | Identifying volatile impurities |
| Sensitivity | Low | High | Moderate | Very High (in SIM mode) |
| Quantification | Yes (with internal standard) | Excellent (Area % or Standard) | Semi-Quantitative/Yes | Yes (with standards) |
| Throughput | Moderate | High | Moderate | High |
| Key Advantage for C₁₂H₁₈ | Unambiguous structure proof. | Highest accuracy for purity. | Detects potential polymers. | Confirms MW and identifies unknowns. |
| Key Limitation for C₁₂H₁₈ | Cannot detect low-level impurities. | May miss non-volatile species. | Low sensitivity; complex method. | Not ideal for primary quantification. |
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted task that demands a thoughtful, evidence-based approach. While a single GC-FID chromatogram can provide a purity value, it lacks the corroborating evidence required for high-stakes applications in research and development.
A trustworthy and robust analysis relies on a strategic combination of techniques. NMR spectroscopy serves as the non-negotiable foundation, confirming the structural identity of the bulk material. GC-FID provides the most accurate and precise value for quantitative purity against other volatile components. Finally, GC-MS and HPLC act as crucial orthogonal methods to identify unknown volatile impurities and to search for non-volatile species, respectively. By integrating the data from these complementary techniques, a researcher can generate a comprehensive and self-validating purity profile, ensuring the quality and reliability of their synthesized this compound for downstream applications.
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PubChem. (n.d.). 1,11-Dodecadiene. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Mechanistic Pathways of 1,11-Dodecadiyne Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic utilization of simple, linear molecules to construct complex architectures is a hallmark of elegant and efficient synthesis. 1,11-dodecadiyne, a readily accessible C12 hydrocarbon featuring two terminal alkyne functionalities, represents a versatile building block with the potential to undergo a variety of transformations, leading to diverse molecular scaffolds. This guide provides a comparative analysis of the mechanistic pathways governing the reactions of this compound, with a focus on transition metal-catalyzed cyclizations, oxidative couplings, and polymerization reactions. By delving into the underlying principles and providing supporting experimental data, this document aims to equip researchers with the knowledge to rationally select and optimize reaction conditions for their specific synthetic goals.
Intramolecular Cyclization: A Journey into Ring Formation
The flexible eight-carbon tether separating the two terminal alkynes in this compound makes it an interesting, albeit challenging, substrate for intramolecular cyclization reactions. The formation of a large ring system is entropically disfavored; however, under the influence of specific catalysts, this transformation can be achieved.
Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization
Gold(I) catalysts are renowned for their ability to activate carbon-carbon triple bonds towards nucleophilic attack. In the context of this compound, this property can be harnessed to initiate an intramolecular cyclization cascade.
Mechanistic Rationale: The catalytic cycle is believed to commence with the coordination of the gold(I) catalyst to one of the alkyne moieties, rendering it more electrophilic. A subsequent intramolecular attack by the other alkyne, or an external nucleophile followed by a cascade of events, can lead to cyclized products. However, due to the long spacer, direct intramolecular cyclization is less common than intermolecular reactions or polymerization unless the reaction is performed under high dilution conditions. More commonly, gold catalysts are employed for the cyclization of diynes with shorter tethers. For long-chain diynes like this compound, intermolecular reactions often dominate.
Experimental Protocol: Representative Gold-Catalyzed Intermolecular Reaction of a Diyne
-
To a solution of the alkyne (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 1-5 mol%).
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Causality in Experimental Choices: The choice of a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) on the gold catalyst can influence the steric environment around the metal center, potentially favoring certain reaction pathways. The silver salt is used to abstract the chloride ligand, generating a more catalytically active cationic gold species. The choice of solvent can also impact the reaction outcome, with less coordinating solvents often being preferred.
Platinum-Catalyzed Cyclization
Platinum complexes, particularly those in the +2 oxidation state, are also effective catalysts for alkyne functionalization. Similar to gold, they act as π-acids to activate the alkyne bond.
Comparative Performance: While both gold and platinum catalysts can promote the cyclization of diynes, they can exhibit different reactivity and selectivity profiles. For instance, platinum-catalyzed reactions may require higher temperatures compared to their gold-catalyzed counterparts. The nature of the ligands on the metal center plays a crucial role in determining the catalytic activity and the product distribution. For this compound, the propensity for intermolecular reactions and polymerization remains a significant challenge for achieving high yields of intramolecular cyclization products with either catalyst.
Oxidative Coupling: The Glaser-Hay Dimerization
A classic and robust method for the formation of a carbon-carbon bond between two terminal alkynes is the Glaser-Hay oxidative coupling. This reaction is particularly relevant for this compound as it allows for the formation of a symmetrical diyne dimer, which can be a precursor to macrocycles or polymers.
Mechanistic Overview: The Glaser-Hay coupling typically employs a copper(I) salt, such as CuCl, in the presence of a base (often an amine like TMEDA - tetramethylethylenediamine) and an oxidant (typically oxygen from air)[1][2][3]. The proposed mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. Two molecules of the copper acetylide then undergo oxidative coupling, formally a Cu(I) to Cu(II) process, to form the 1,3-diyne product and two equivalents of Cu(0). The Cu(0) is then re-oxidized by O₂ back to the active Cu(I) catalytic species, completing the catalytic cycle[4]. The Hay modification of the Glaser coupling utilizes a soluble Cu(I)-TMEDA complex, which often leads to improved reaction rates and yields[2][3].
Caption: Glaser-Hay coupling of this compound.
Experimental Protocol: Glaser-Hay Coupling of this compound
A representative protocol for the Glaser-Hay coupling is as follows[5]:
-
A solution of this compound (1.0 equiv) in a suitable solvent (e.g., acetone or pyridine) is prepared.
-
A catalytic amount of CuCl (e.g., 10 mol%) and TMEDA (e.g., 1.2 equiv) are added to the solution.
-
Air or oxygen is bubbled through the reaction mixture, which is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by adding an aqueous solution of a mild acid (e.g., dilute HCl) to quench the reaction and dissolve the copper salts.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the symmetrical dimer.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate corresponding to the dimer. The characteristic IR and NMR spectra of the product, showing the presence of the conjugated diyne system and the disappearance of the terminal alkyne proton signal, confirm the success of the reaction.
Polymerization: Building Macromolecular Chains
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers through various polymerization techniques.
Acyclic Diene Metathesis (ADMET) Polymerization
While this compound is a diyne, it can be conceptualized as a precursor to a diene through a formal enyne metathesis type reaction, making it potentially suitable for Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth polymerization driven by the removal of a small volatile alkene, typically ethylene[6][7].
Mechanistic Considerations: ADMET polymerization is catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock catalysts). The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the metal alkylidene and the terminal double bonds of the monomer. For a diyne like this compound, the reaction would likely proceed through an initial enyne metathesis to form a conjugated diene, which then undergoes ADMET. The continuous removal of ethylene from the reaction system drives the equilibrium towards the formation of high molecular weight polymer[8].
Caption: ADMET polymerization of this compound.
Comparative Catalyst Performance in ADMET
| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |
| Grubbs' Catalysts (Ru-based) | Toluene, 50-80 °C, vacuum | High functional group tolerance, stable to air and moisture. | Generally lower activity than Mo-based catalysts. |
| Schrock Catalysts (Mo-based) | Toluene, 25-50 °C, inert atmosphere | High activity, can polymerize sterically hindered monomers. | Sensitive to air, moisture, and certain functional groups. |
Experimental Data Interpretation: The success of an ADMET polymerization is typically evaluated by determining the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the resulting polymer using techniques like gel permeation chromatography (GPC). The microstructure of the polymer, including the ratio of cis to trans double bonds, can be determined by NMR spectroscopy. The removal of ethylene is a critical experimental parameter; a high vacuum is typically applied to drive the polymerization to completion and achieve high molecular weights.
Cycloaddition Reactions: Constructing Complex Ring Systems
The alkyne functionalities in this compound can participate in cycloaddition reactions, serving as dienophiles or dipolarophiles to construct various cyclic and heterocyclic structures.
Diels-Alder Reaction
In a Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring with two new double bonds[4][9][10]. Given that this compound has two alkyne groups, it can potentially undergo a double Diels-Alder reaction if a stoichiometric excess of the diene is used.
Mechanistic Principles: The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product[9]. The reaction is favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. Since the alkynes in this compound are not activated by electron-withdrawing groups, elevated temperatures are typically required for the reaction to proceed at a reasonable rate.
Alternative Cycloaddition Pathways: Beyond the Diels-Alder reaction, the alkynes in this compound can participate in other cycloadditions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions provide powerful methods for the synthesis of heterocyclic compounds.
Conclusion
This compound is a versatile and economically viable starting material that offers access to a wide array of molecular structures through various reaction pathways. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of these transformations. Gold and platinum catalysts, while both capable of activating the alkyne bonds, may offer different selectivities in cyclization reactions, where intermolecular processes often compete. The Glaser-Hay coupling provides a reliable method for the synthesis of the symmetrical dimer, a useful precursor for further synthetic elaborations. For the construction of polymeric materials, ADMET polymerization offers a powerful tool, with the choice between ruthenium and molybdenum catalysts depending on the desired functional group tolerance and required reactivity. Finally, the participation of the alkyne moieties in cycloaddition reactions, such as the Diels-Alder reaction, opens up avenues for the construction of complex cyclic and polycyclic systems. A thorough understanding of the underlying mechanistic principles is paramount for researchers to effectively harness the synthetic potential of this compound in the development of novel molecules and materials.
References
- Fürstner, A. Gold and Platinum Catalysis—A Convenient Tool for Generating Molecular Complexity. Chem. Soc. Rev.2007, 36(8), 1178-1191.
- Mutlu, H.; de Espinosa, E. M.; Meier, M. A. R. Acyclic Diene Metathesis (ADMET): A Versatile Tool for the Construction of Precise and Functional Macromolecules. Chem. Soc. Rev.2011, 40(3), 1404-1445.
- Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002, 41(10), 1668-1698.
- Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angew. Chem. Int. Ed.2000, 39(15), 2632-2657.
- Computational studies on reaction pathways. (This is a general reference to the utility of computational chemistry in understanding reaction mechanisms, as specific computational studies on this compound were not found in the search).
- Mechanistic Insights into Gold-Catalyzed Cycloisomerization.
- Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. J. Am. Chem. Soc.2004, 126(44), 14354–14355.
- Iridium-Catalyzed Reactions.
-
Acyclic diene metathesis - Wikipedia. Available at: [Link].
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. Available at: [Link].
- Platinum- and Gold-Catalyzed Cyclizations of Alkynes - Sci-Hub. (General reference to the topic).
-
Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. Available at: [Link].
- Gold(I)-Catalyzed Intramolecular Cyclization/Intermolecular Cycloaddition Cascade: Fast Track to Polycarbocycles and Mechanistic Insights - ResearchGate.
- Stereocontrolled acyclic diene metathesis polymerization - PMC - NIH. (General reference on ADMET).
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The Diels-Alder Reaction - MIT. Available at: [Link].
- Exploration of Reaction Pathways and Chemical Transformation Networks - Research Collection. (General reference on exploring reaction mechanisms).
- Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry | Wasit Journal for Pure sciences.
-
Diels-Alder reaction (video) | Khan Academy. Available at: [Link].
-
Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters - MDPI. Available at: [Link].
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI.
- Gold and Platinum Catalysis of Enyne Cycloisomerization - ResearchG
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Development of optimized conditions for Glaser-Hay bioconjugations - PMC. Available at: [Link].
- Gold(I)-Catalyzed Approaches with Arylalkyne Activation - Encyclopedia.pub.
- Iridium(I)-Catalyzed Alkylation Reactions To Form α-Alkylated Ketones | Request PDF.
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Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists - MDPI. Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,11-Dodecadiyne
This document provides essential, immediate safety and logistical information for the proper disposal of 1,11-dodecadiyne (CAS No. 20521-44-2). As researchers and drug development professionals, it is our responsibility to manage chemical waste in a manner that ensures personnel safety and environmental protection. This guide is structured to provide a deep technical understanding of the procedures, grounded in the specific chemical properties of terminal diynes.
Hazard Assessment: Understanding the Risks of this compound
-
Reactivity of Terminal Alkynes: The most significant and unique hazard of this compound arises from the two terminal alkyne (C≡C-H) groups. The protons on these sp-hybridized carbons are notably acidic (pKa ≈ 25) compared to those on alkanes or alkenes.[1][2] This acidity allows for deprotonation by strong bases to form acetylide anions.[1] More critically, terminal alkynes can react with certain metal salts (e.g., salts of copper, silver, mercury) to form highly unstable and explosive metal acetylides. This reactivity is a primary safety concern during handling, storage, and disposal.
-
Combustibility: Like its alkane and alkene counterparts, this compound is a combustible organic liquid. It should be kept away from heat, sparks, and open flames.
-
Aquatic Toxicity: Long-chain hydrocarbons often exhibit significant environmental toxicity. The SDS for the related compound 1,11-dodecadiene classifies it as "very toxic to aquatic life with long lasting effects".[3] It is imperative to prevent the release of this compound into the environment.[3][4]
-
General Health Hazards: While specific toxicity data is limited, analogous compounds are harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Category | Associated Risk | Rationale & Causality |
| Reactivity | Formation of explosive metal acetylides | The acidic protons on the terminal triple bonds react with certain metal ions. |
| Flammability | Combustible Liquid | Long-chain hydrocarbon structure. |
| Environmental | Very toxic to aquatic life | Low water solubility and potential for long-term environmental persistence.[3] |
| Health | Irritant, Harmful if Swallowed/Inhaled | General properties of organic hydrocarbons.[5] |
Immediate Safety & Spill Management
In the event of a spill or accidental release, immediate and correct action is crucial.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Spill Cleanup Protocol:
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of ignition.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading or entering drains.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect Waste: Using non-sparking tools, scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill.[6]
Disposal Workflow: A Decision-Making Framework
The proper disposal route depends on the quantity of the waste and the capabilities of your laboratory. The following diagram outlines the decision-making process.
Caption: Decision workflow for selecting the appropriate disposal route for this compound.
Step-by-Step Disposal Procedures
All waste disposal activities must comply with federal, state, and local regulations.[7] Generators of hazardous waste are responsible for its management from "cradle-to-grave".[4]
This is the most straightforward and often preferred method for disposing of pure or concentrated this compound and contaminated materials.
Experimental Protocol:
-
Container Selection: Choose a clean, leak-proof container made of a material compatible with organic liquids (e.g., glass or polyethylene). The container must have a secure screw-top cap.
-
Waste Segregation: Do NOT mix this compound waste with other waste streams, especially those containing heavy metal salts, strong oxidizing agents, or incompatible solvents.[7]
-
Transfer: Carefully transfer the waste this compound into the waste container. If it is dissolved in a solvent, ensure the solvent is compatible. Fill the container to no more than 90% of its capacity to allow for vapor expansion.[7]
-
Labeling: Securely affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Combustible Liquid," "Marine Pollutant"
-
The accumulation start date
-
-
Storage: Store the sealed container in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] The ultimate disposal method is typically high-temperature incineration at a permitted facility.
For small, residual amounts of this compound (e.g., from rinsing glassware), chemical deactivation can be performed to reduce its reactivity before disposal. The principle is to convert the terminal alkyne into a less reactive functional group. One common method is hydration. This procedure should only be performed by personnel experienced with handling reactive chemicals and behind a safety shield in a fume hood.
Causality of Protocol: The hydration of a terminal alkyne, catalyzed by mercuric ions, follows Markovnikov's rule to produce a methyl ketone.[8] Ketones are generally less reactive and hazardous than terminal alkynes, eliminating the risk of explosive acetylide formation.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add the this compound waste, diluted in a suitable solvent like tetrahydrofuran (THF).
-
Reagent Preparation: In a separate container, prepare an aqueous solution of sulfuric acid (H₂SO₄) and a catalytic amount of mercuric sulfate (HgSO₄).
-
Reaction: Slowly and carefully add the acidic mercuric sulfate solution to the stirring alkyne solution.
-
Heating: Gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly quench any remaining reactive species with a careful addition of a reducing agent (e.g., sodium borohydride) to reduce the mercury catalyst to elemental mercury, which will precipitate. Neutralize the acidic solution with a base like sodium bicarbonate until the pH is between 5.5 and 9.5.
-
Waste Collection: The resulting mixture contains the di-ketone product and precipitated mercury. This entire mixture must be collected as a new hazardous waste stream containing mercury.
-
Labeling and Disposal: Transfer the final mixture to a designated hazardous waste container. Label it clearly as "Hazardous Waste: Contains Mercury and Neutralized Organic Product." Arrange for pickup via your EHS office for proper disposal at a facility equipped to handle mercury waste.
Empty Container Disposal
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Procedure: A container is considered "empty" if all contents have been removed by normal means. To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]
-
Rinsate Disposal: The first rinse is considered acutely hazardous and must be collected and disposed of as this compound waste (Route A). Subsequent rinses should also be collected as hazardous waste.[9]
-
Final Disposal: Once triple-rinsed and air-dried, the container labels must be fully defaced or removed. The clean container can then be disposed of in the regular laboratory glass or plastic waste stream, in accordance with institutional policy.[9][10]
References
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1,11-DODECADIENE|5876-87-8|MSDS . DC Chemicals. Available from: [Link]
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1,11-Dodecadiene . PubChem, National Institutes of Health. Available from: [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available from: [Link]
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Alkyne Reactivity . Michigan State University, Department of Chemistry. Available from: [Link]
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Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice . PubMed, National Institutes of Health. Available from: [Link]
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Release of Terminal Alkynes via Tandem Photodeprotection-Decarboxylation of o-Nitrobenzyl Arylpropiolates in a flow microchannel reactor . ResearchGate. Available from: [Link]
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How Do You Dispose Of Empty Chemical Containers In Your Lab? . Hazardous Waste Experts. Available from: [Link]
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Summary of Alkyne Reactions . Master Organic Chemistry. Available from: [Link]
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Deprotonated Alkynes . Chemistry LibreTexts. Available from: [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies . Wiley Online Library. Available from: [Link]
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Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate . ScienceDirect. Available from: [Link]
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Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides . U.S. Environmental Protection Agency. Available from: [Link]
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Hazardous Waste Disposal Guide . Northwestern University, Research Safety. Available from: [Link]
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Chain Elongation via Alkylation of Terminal Alkynes . YouTube. Available from: [Link]
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Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications . PubMed, National Institutes of Health. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,11-Dodecadiyne
Foreword: Beyond the Checklist - A Commitment to In-Depth Safety
In the dynamic landscape of research and drug development, our progress is intrinsically linked to the safe and responsible handling of specialized chemical reagents. 1,11-Dodecadiyne, a valuable terminal alkyne in organic synthesis, is one such compound that demands our utmost respect and a comprehensive understanding of its potential hazards. This guide is crafted not as a rigid template, but as an in-depth resource for you, our colleagues in the scientific community. As a Senior Application Scientist, my objective is to provide not just a list of procedures, but the scientific rationale behind them. We will delve into the "why" behind each recommendation, fostering a culture of safety that is proactive, informed, and self-validating. This guide aims to be your preferred source for essential, immediate safety and logistical information, empowering you to handle this compound with the confidence that comes from deep, technical knowledge.
PART 1: The Core Directive - Understanding the Unique Hazards of a Terminal Alkyne
This compound's primary hazard stems from its chemical structure as a terminal alkyne. The hydrogen atoms on the sp-hybridized carbons are unusually acidic for a hydrocarbon (pKa ≈ 25).[1] This acidity is the root of its most significant danger: the potential to form explosive heavy metal acetylides.
Key Hazard Considerations:
-
Explosive Acetylide Formation: Contact with certain metals, particularly copper, silver, mercury, and brass, can lead to the formation of highly unstable and shock-sensitive metal acetylides. This reaction can be initiated by something as simple as using a brass spatula or storing the compound in a container with a metal lid.
-
Flammability: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[2]
-
Toxicity and Irritation: While comprehensive toxicological data is limited, it is prudent to treat this compound as a potential irritant and harmful if ingested, inhaled, or absorbed through the skin.[3]
Our safety protocols are therefore designed with these specific risks at the forefront.
PART 2: Scientific Integrity & Logic - A Self-Validating System for Safe Handling
Expertise & Experience: The "Why" Behind Our PPE Choices
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter. It is a carefully considered decision based on the specific hazards of the chemical and the potential for exposure.
| PPE Component | Recommended Specification | Causality Behind the Choice |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and vapors. Goggles provide a complete seal around the eyes, which is critical when working with liquids that can cause serious eye irritation.[4][5] |
| Hand Protection | Nitrile Gloves | Nitrile offers good resistance to a range of chemicals, including many solvents and oils.[6][7] It is crucial to check the manufacturer's compatibility data for breakthrough times with this compound or similar alkynes. Always double-glove when handling neat material or concentrated solutions. |
| Body Protection | Flame-Resistant Lab Coat | Given the combustible nature of this compound, a flame-resistant lab coat is essential to protect against flash fires. |
| Footwear | Closed-toe shoes | Provides protection against spills. |
Trustworthiness: A Protocol Built on Validation
Every step in our handling protocol is designed to be a self-validating system, minimizing the risk of error and ensuring a consistently safe operating procedure.
Experimental Workflow: Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Authoritative Grounding & Comprehensive References
Our recommendations are grounded in established safety guidelines and chemical reactivity principles. The acidity of terminal alkynes and their ability to be deprotonated by strong bases to form nucleophilic acetylide anions is a fundamental concept in organic chemistry.[1] This same reactivity is what makes them hazardous in the presence of heavy metals.
PART 3: Visualization & Formatting - Clarity in Action
Data Presentation: At-a-Glance Safety Information
| Hazard | Consequence | Preventative Measure |
| Formation of Explosive Metal Acetylides | Violent, uncontrolled decomposition | Strict avoidance of incompatible metals. Use of appropriate, inert labware. |
| Flammability | Fire or explosion | Work in a well-ventilated area (fume hood), away from ignition sources. |
| Skin/Eye Contact | Irritation, potential for chemical burns | Consistent and correct use of gloves and chemical splash goggles. |
| Inhalation | Respiratory irritation | All handling performed in a certified chemical fume hood. |
Experimental Protocols: A Step-by-Step Guide
Operational Plan: Weighing and Dispensing this compound
-
Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Fume Hood: Perform all operations within a certified and properly functioning chemical fume hood.
-
Equipment: Use only glassware, stainless steel spatulas, and Teflon-coated materials. NEVER use any equipment containing copper, brass, silver, or mercury.
-
Dispensing: Carefully transfer the required amount of this compound. If using a syringe, ensure the needle is stainless steel.
-
Cleanup: Immediately clean any spills with an appropriate absorbent material.
-
Storage: Tightly seal the container and store it in a cool, well-ventilated area away from incompatible materials.
Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound".
-
Procedure: Follow your institution's specific guidelines for the disposal of flammable organic compounds.[8] Do not pour down the drain.
Mandatory Visualization: Logical Relationships in Safety
Caption: The logical relationship between the chemical properties of this compound and the required safety controls.
References
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- Chemos GmbH&Co.KG. (2020, July 14).
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- ChemicalBook. (2025, September 27).
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- Sigma-Aldrich. (2025, November 6).
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
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- ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved January 22, 2026.
- Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
- University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved January 22, 2026.
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- 8. 1,11-DODECADIENE|5876-87-8|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
